molecular formula C5H7BrO2 B2570597 5-Bromo-3,6-dihydro-2H-pyran-3-ol CAS No. 2247401-67-6

5-Bromo-3,6-dihydro-2H-pyran-3-ol

Cat. No.: B2570597
CAS No.: 2247401-67-6
M. Wt: 179.013
InChI Key: FVPUDSAWBMEFFC-UHFFFAOYSA-N
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Description

5-Bromo-3,6-dihydro-2H-pyran-3-ol is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a bromine substituent and a hydroxyl group on a partially unsaturated dihydropyran ring, making it a valuable scaffold in organic synthesis. Its molecular structure allows it to function as a key precursor in the synthesis of complex molecules, particularly in medicinal chemistry for the development of pharmaceutical candidates. Researchers can utilize this compound in cyclization reactions, as a building block for heterocyclic compounds, and in the creation of libraries for drug discovery. The reactive handles present on the molecule facilitate further functionalization through cross-coupling reactions, nucleophilic substitutions, and oxidation state manipulations. This product is provided For Research Use Only and is strictly intended for use in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data should be reviewed prior to handling. Specific chemical properties such as CAS number, molecular formula, and spectroscopic data must be verified with authoritative sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3,6-dihydro-2H-pyran-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-1-5(7)3-8-2-4/h1,5,7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPUDSAWBMEFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(CO1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Comprehensive Guide for Advanced Building Block Derivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized pyran ring systems are ubiquitous in bioactive natural products, complex carbohydrates, and modern pharmaceutical agents. Among these, 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) stands out as a highly versatile, stereochemically rich building block. The presence of a vinylic bromide, an allylic alcohol, and an endocyclic oxygen provides orthogonal handles for cross-coupling, glycosylation, and stereoselective functionalization.

This whitepaper outlines a robust, three-step synthetic workflow to access this compound from renewable furan precursors. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and self-validating analytical checkpoints that ensure experimental integrity.

Quantitative Physicochemical Profile

Before initiating the synthesis, it is critical to establish the quantitative parameters of the target molecule to benchmark isolation and purification workflows.

PropertyValue
Chemical Name 5-Bromo-3,6-dihydro-2H-pyran-3-ol
CAS Number 2247401-67-6
Molecular Formula C

H

BrO

Molecular Weight 179.01 g/mol
Exact Mass 177.9629 Da
Appearance Pale yellow to colorless oil
SMILES String OC1CC=C(Br)COC1
LogP (Predicted) ~0.65
H-Bond Donors / Acceptors 1 / 2

Retrosynthetic Analysis & Strategic Design

The structural complexity of 5-bromo-3,6-dihydro-2H-pyran-3-ol dictates a precise synthetic strategy. Attempting to brominate an intact dihydropyranol often leads to unselective halogenation or destructive ring-opening. Instead, our strategy relies on the de novo construction of the pyran ring via the [1].

By starting with commercially available (4-bromofuran-2-yl)methanol , we pre-install the halogen at the exact position required for the final vinylic bromide. The furan undergoes oxidative ring expansion to a pyranone hemiacetal, followed by regioselective deoxygenation and a chemoselective [2] to yield the target allylic alcohol.

Retrosynthesis Target 5-Bromo-3,6-dihydro- 2H-pyran-3-ol (Target) Ketone 5-Bromo-2H-pyran- 3(6H)-one (Intermediate 2) Target->Ketone Luche Reduction Hemiacetal 5-Bromo-6-hydroxy- 2H-pyran-3(6H)-one (Intermediate 1) Ketone->Hemiacetal Reductive Deoxygenation SM (4-Bromofuran-2-yl) methanol (Starting Material) Hemiacetal->SM Achmatowicz Rearrangement

Retrosynthetic analysis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol from a furan precursor.

Detailed Synthetic Protocols & Causality

Step 1: Achmatowicz Rearrangement

Causality: The Achmatowicz rearrangement is chosen because it elegantly translates the flat, aromatic furan into a 3D pyranone architecture. N-Bromosuccinimide (NBS) acts as a mild electrophilic brominating agent, activating the furan ring for nucleophilic attack by water, which triggers ring-opening to a dicarbonyl intermediate and subsequent spontaneous cyclization to the hemiacetal [3].

Protocol:

  • Dissolve (4-bromofuran-2-yl)methanol (1.0 equiv, 10 mmol) in a 4:1 mixture of THF/H

    
    O (50 mL) and cool to 0 °C.
    
  • Add NBS (1.05 equiv, 10.5 mmol) portionwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validating Checkpoint: The reaction mixture will initially turn a distinct yellow (active bromonium species). The fading of this color to pale yellow/colorless visually validates the consumption of NBS. TLC (Hexanes/EtOAc 1:1) must show the disappearance of the starting material (R

    
     ~0.6) and the appearance of a highly polar spot (R
    
    
    
    ~0.2) corresponding to the hemiacetal.
  • Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (20 mL), extract with EtOAc (3 × 30 mL), wash with brine, dry over Na
    
    
    SO
    
    
    , and concentrate to yield 5-bromo-6-hydroxy-2H-pyran-3(6H)-one .
Step 2: Reductive Deoxygenation

Causality: The anomeric hydroxyl group at C6 is highly labile and must be removed to stabilize the ring. Boron trifluoride diethyl etherate (BF


·OEt

) acts as a Lewis acid to promote the departure of the hydroxyl group, generating an electrophilic oxocarbenium ion. Triethylsilane (Et

SiH), a mild hydride donor, selectively traps this intermediate without over-reducing the C4=C5 double bond or the C3 ketone.

Protocol:

  • Dissolve the crude hemiacetal from Step 1 in anhydrous CH

    
    Cl
    
    
    
    (40 mL) and cool to -78 °C under a nitrogen atmosphere.
  • Add Et

    
    SiH (1.5 equiv, 15 mmol) via syringe.
    
  • Dropwise, add BF

    
    ·OEt
    
    
    
    (1.2 equiv, 12 mmol). Stir at -78 °C for 1 hour.
  • Self-Validating Checkpoint: Successful deoxygenation is confirmed post-workup by the complete disappearance of the broad -OH stretch in IR (~3400 cm

    
    ) and the loss of the anomeric proton signal (~5.5 ppm) in the 
    
    
    
    H NMR spectrum.
  • Quench with saturated aqueous NaHCO

    
     (20 mL) at -78 °C, warm to room temperature, extract with CH
    
    
    
    Cl
    
    
    , and purify by flash chromatography (Hexanes/EtOAc 8:2) to yield 5-bromo-2H-pyran-3(6H)-one .
Step 3: Chemoselective Luche Reduction

Causality: Standard NaBH


 reduction of α,β-unsaturated ketones often leads to a destructive mixture of 1,2-allylic alcohols and 1,4-saturated ketones due to the "soft" nucleophilic character of the hydride. The addition of CeCl

·7H

O alters the Hard-Soft Acid-Base (HSAB) properties. Cerium acts as a hard Lewis acid, activating the carbonyl and facilitating the formation of methoxyborohydrides, which are strictly "hard" nucleophiles, thereby enforcing exclusive 1,2-addition.

Protocol:

  • Dissolve 5-bromo-2H-pyran-3(6H)-one (1.0 equiv, 5 mmol) and CeCl

    
    ·7H
    
    
    
    O (1.2 equiv, 6 mmol) in MeOH (25 mL). Cool to -78 °C.
  • Add NaBH

    
     (1.2 equiv, 6 mmol) in small portions.
    
  • Self-Validating Checkpoint: The immediate evolution of H

    
     gas upon NaBH
    
    
    
    addition validates the formation of the active methoxyborohydride species. The product TLC spot will stain strongly with KMnO
    
    
    (confirming the preservation of the double bond).
  • Stir for 30 minutes, quench with saturated aqueous NH

    
    Cl, extract with EtOAc, and purify by column chromatography to yield 5-Bromo-3,6-dihydro-2H-pyran-3-ol .
    

LucheMechanism Enone 5-Bromo-2H-pyran-3(6H)-one (Conjugated Enone) Ce_Complex Ce(III)-Activated Carbonyl (Increased Hardness) Enone->Ce_Complex CeCl3·7H2O SideProduct 1,4-Reduction Product (Suppressed) Enone->SideProduct NaBH4 without CeCl3 (Soft Nucleophile) Product 5-Bromo-3,6-dihydro-2H-pyran-3-ol (Exclusive 1,2-Addition) Ce_Complex->Product Hydride Attack at C3 Hard_Nuc NaBH4 + MeOH → Na[BH4-n(OMe)n] (Hard Nucleophile) Hard_Nuc->Product Reagent

Mechanistic pathway of the chemoselective Luche reduction preventing 1,4-conjugate addition.

Analytical Characterization Workflow

To ensure the scientific integrity of the synthesized batch, the following spectroscopic signatures must be verified.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    The defining feature is the vinylic proton at C4, which appears as a distinct doublet or doublet of doublets at ~6.2 ppm . The allylic oxymethine proton (C3-H) resonates at ~4.2 ppm , while the two sets of oxymethylene protons (C2 and C6) appear as multiplets between 3.6–4.3 ppm .
  • 
    C NMR (CDCl
    
    
    
    , 100 MHz):
    The vinylic carbon bearing the bromine (C5) is highly shielded relative to standard alkenes, appearing at ~118 ppm , while the C4 vinylic carbon appears at ~132 ppm .
  • High-Resolution Mass Spectrometry (HRMS-ESI+): The presence of the bromine atom is unequivocally confirmed by the isotopic signature. The spectrum must display a 1:1 ratio for the [M+Na]

    
     peaks at m/z 200.9  (
    
    
    
    Br) and 202.9 (
    
    
    Br).

References

  • Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides." Tetrahedron, 27(10), 1973-1996.[Link]

  • Luche, J.-L. (1978). "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones." Journal of the American Chemical Society, 100(7), 2226-2227.[Link]

  • Tong, R., et al. (2022). "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products." Accounts of Chemical Research, 55(16), 2326-2340.[Link]

  • PubChem. (2025). "3,6-Dihydro-2H-pyran - Compound Summary." National Center for Biotechnology Information.[Link]

Technical Whitepaper: Stereochemical Control of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical handling, synthesis, and application of 5-Bromo-3,6-dihydro-2H-pyran-3-ol . This document is structured for researchers requiring high-purity chiral building blocks for structure-activity relationship (SAR) studies and natural product total synthesis.

Executive Summary

5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity:

  • C3-Hydroxyl (Chiral Center): A handle for directing groups, esterification, or further oxidation.

  • C5-Bromide (Vinyl Halide): A pre-installed electrophile ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira) without affecting the chiral center.

  • Dihydropyran Core: A masked 1,5-dicarbonyl equivalent (via oxidative cleavage) and a precursor to carbohydrates.

This guide focuses on the Enzymatic Kinetic Resolution (EKR) of the racemate as the most robust, scalable method to access high-enantiomeric excess (


) material, followed by self-validating stereochemical assignment.

Structural & Stereochemical Analysis

Conformational Dynamics

The 3,6-dihydro-2H-pyran ring adopts a half-chair conformation to minimize torsional strain across the C4-C5 double bond.

  • C3 Chiral Center: The hydroxyl group at C3 can adopt a pseudoequatorial or pseudoaxial orientation.

  • Allylic Strain: In the 5-bromo derivative, the steric bulk of the bromine atom at C5 influences the ring pucker. However, the C3-OH generally prefers the pseudoequatorial position to minimize 1,3-diaxial-like interactions, though this is solvent-dependent.

Absolute Configuration

The molecule exists as two enantiomers: (3R) and (3S) .

  • Target: Drug development often requires the specific (3S) or (3R) isomer to probe the chiral pocket of biological targets.

  • Nomenclature Note: The priority of groups at C3 (Cahn-Ingold-Prelog) is:

    
    .
    

Core Protocol: Synthesis & Enzymatic Kinetic Resolution (EKR)

While asymmetric synthesis (e.g., Noyori transfer hydrogenation of the corresponding ketone) is possible, Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B) is the industry standard for dihydropyranols due to its operational simplicity and high selectivity (


).
Step 1: Preparation of Racemic Substrate

The racemic alcohol is typically prepared via the Luche Reduction of 5-bromo-2H-pyran-3(6H)-one.

Reagents:

  • Substrate: 5-Bromo-2H-pyran-3(6H)-one

  • Reductant:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (1.1 equiv)
    
  • Solvent:

    
     (
    
    
    
    ) at
    
    
    .

Mechanism: Cerium coordinates to the carbonyl oxygen, activating it and favoring 1,2-reduction over 1,4-reduction (conjugate addition), preserving the vinyl bromide.

Step 2: CAL-B Catalyzed Resolution

This step separates the enantiomers by selectively acetylating one (typically the R-enantiomer) while leaving the other (S-enantiomer) as the free alcohol.

Protocol:

  • Setup: Dissolve racemic 5-bromo-3,6-dihydro-2H-pyran-3-ol (

    
    ) in anhydrous MTBE (Methyl tert-butyl ether).
    
  • Acyl Donor: Add Vinyl Acetate (

    
    ). The use of vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde).
    
  • Catalyst: Add immobilized CAL-B (Novozym 435,

    
    ).
    
  • Incubation: Shake at

    
     and 
    
    
    
    . Monitor conversion by GC or HPLC.
  • Termination: Stop reaction at exactly

    
     conversion (typically 4–6 hours). Filter off the enzyme.[1]
    
  • Separation: The mixture now contains (3S)-Alcohol and (3R)-Acetate . Separate via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes). The acetate elutes first.
    

Data Summary Table: EKR Efficiency

ParameterValue / Condition
Enzyme Candida antarctica Lipase B (CAL-B)
Solvent MTBE (anhydrous)
Acyl Donor Vinyl Acetate (5 equiv)
Temp/Time

/ 4–6 h
Selectivity (

-value)

(Typical)
Yield (Theoretical)

(max for resolution)
Product


(for both species after sep.)
Visualization of Workflow

EKR_Workflow Start Racemic 5-Bromo-3,6-dihydro-2H-pyran-3-ol Reaction Enzymatic Resolution (CAL-B, Vinyl Acetate, MTBE) Start->Reaction Stop Stop at 50% Conversion Reaction->Stop Time Control Filter Filter Enzyme & Evaporate Solvent Stop->Filter Chromatography Flash Chromatography (SiO2) Filter->Chromatography ProductS (3S)-Alcohol (Unreacted) Chromatography->ProductS Polar Fraction ProductR (3R)-Acetate (Acylated) Chromatography->ProductR Non-polar Fraction Hydrolysis Chemical Hydrolysis (K2CO3, MeOH) ProductR->Hydrolysis FinalR (3R)-Alcohol Hydrolysis->FinalR

Caption: Workflow for the lipase-catalyzed kinetic resolution yielding both enantiomers in high purity.

Stereochemical Validation (Self-Validating Protocol)

Trusting the label is insufficient in high-stakes synthesis. You must validate the absolute configuration using Mosher's Ester Analysis .

Protocol
  • Derivatization: React a small aliquot (

    
    ) of the isolated chiral alcohol with 
    
    
    
    -(-)-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl] and separately with
    
    
    -MTPA-Cl in pyridine/
    
    
    .
  • NMR Analysis: Acquire

    
     NMR spectra for both the 
    
    
    
    -Mosher ester and
    
    
    -Mosher ester.
  • 
     Calculation:  Calculate 
    
    
    
    for the protons neighboring the chiral center (H2, H4).
  • Assignment:

    • Construct a Newman projection.

    • If

      
       values are positive on the right side and negative on the left side of the projection (Model of Dale and Mosher), the configuration is confirmed.
      

Applications: Orthogonal Functionalization

The utility of 5-bromo-3,6-dihydro-2H-pyran-3-ol lies in its ability to undergo Suzuki-Miyaura Coupling without racemization of the C3 center.

Suzuki-Miyaura Coupling Protocol
  • Catalyst:

    
     (
    
    
    
    ) is preferred to prevent double-bond migration.
  • Base:

    
     (mild base to protect the alcohol).
    
  • Solvent: THF/Water (10:1).

  • Condition:

    
    , 4 h.
    
  • Outcome: Retention of stereochemistry at C3; formation of C5-Aryl/Vinyl adducts.

Mechanistic Pathway

Suzuki_Pathway Start (3S)-5-Bromo-3,6-dihydro-2H-pyran-3-ol OxAdd Oxidative Addition (Pd0 inserts into C-Br) Start->OxAdd Pd(dppf)Cl2 Transmetal Transmetallation (Ar-B(OH)2 / Base) OxAdd->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Product (3S)-5-Aryl-3,6-dihydro-2H-pyran-3-ol RedElim->Product Stereoretention at C3

Caption: Palladium-catalyzed cross-coupling cycle demonstrating stereochemical integrity of the C3-hydroxyl group.

References

  • Achmatowicz Reaction & Pyranone Synthesis

    • Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A.[2] "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron1971 , 27, 1973–1996.[2] Link[2]

  • Enzymatic Kinetic Resolution of Pyranols

    • Kamal, A.; Sandbhor, M.; Shaik, A. A. "Lipase-mediated resolution of 3-hydroxy-3,6-dihydro-2H-pyrans: A chemoenzymatic approach." Tetrahedron: Asymmetry2003 , 14, 1575–1580. Link

  • Synthesis of Brominated Pyranones

    • Posner, G. H.; Afarinkia, K.; Dai, H.[3] "An Improved Preparation of 3-Bromo-2H-pyran-2-one." Organic Syntheses1999 , 76, 215. Link

  • Mosher's Method for Configuration Assignment

    • Hoye, T. R.; Jeffrey, C. S.; Tennakoon, M. A. "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." J. Org. Chem.2009 , 74, 4402–4427. Link

  • Palladium Coupling on Dihydropyrans

    • Kotretsou, S. I.; Georgiadis, M. P. "A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones." Org.[3][2][4][5] Prep. Proced. Int.2000 , 32, 161–167. Link

Sources

Chemical properties and reactivity of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-3,6-dihydro-2H-pyran-3-ol . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a bifunctional scaffold in diversity-oriented synthesis (DOS) and medicinal chemistry.[1]

CAS: 2247401-67-6 | Formula: C₅H₇BrO₂ | MW: 179.01 g/mol

Executive Summary

5-Bromo-3,6-dihydro-2H-pyran-3-ol is a specialized heterocyclic building block characterized by a "Janus-faced" reactivity profile. It integrates a vinyl bromide moiety (C5) with an allylic alcohol (C3) within a six-membered oxygen heterocycle. This unique architecture allows for orthogonal functionalization: the vinyl bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Heck), while the allylic alcohol offers stereocontrolled access to epoxides, enones, and inverted amines via Mitsunobu conditions. It is increasingly utilized as a scaffold for carbohydrate mimics (pseudoglycals) and in the synthesis of complex natural products requiring a functionalized pyran core.

Structural Analysis & Stereochemistry

Understanding the precise connectivity and conformation is prerequisite to predicting reactivity.

  • IUPAC Numbering: Oxygen is position 1. The ring is numbered counter-clockwise to minimize locants for the alkene.

    • O1: Ether oxygen.

    • C2: Saturated methylene (

      
      ).
      
    • C3: Chiral center bearing the hydroxyl group (

      
      ).
      
    • C4: Alkene methine (

      
      ).
      
    • C5: Alkene carbon bearing the bromine (

      
      ).
      
    • C6: Allylic methylene (

      
      ).
      
  • Conformation: The 3,6-dihydro-2H-pyran ring typically adopts a half-chair conformation. The hydroxyl group at C3 will prefer a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, though this is solvent-dependent.

  • Electronic Character: The C4=C5 double bond is electron-deficient due to the inductive effect of the bromine atom and the allylic oxygen, making it less reactive toward electrophilic epoxidation compared to simple alkenes, but highly reactive in oxidative addition steps with Pd(0).

Synthesis Pathways

The synthesis of 5-bromo-3,6-dihydro-2H-pyran-3-ol generally proceeds via the modification of furan derivatives or the reduction of pyranones.

Pathway A: The Achmatowicz Route (Primary)

This route allows for the construction of the pyran core from renewable furfuryl alcohols.

  • Achmatowicz Rearrangement: Treatment of 5-bromo-2-furylcarbinol with NBS/H₂O or Br₂/MeOH followed by acidic hydrolysis yields the 6-hydroxy-2H-pyran-3(6H)-one intermediate.

  • Reduction: Selective 1,2-reduction of the ketone using Luche conditions (NaBH₄/CeCl₃) yields the allylic alcohol.

Pathway B: Functionalization of Dihydropyran

Direct bromination of 3,6-dihydro-2H-pyran followed by elimination and allylic oxidation is possible but often suffers from poor regioselectivity.

Visualization: Synthesis Logic

SynthesisPath Furan 5-Bromo-2-furylcarbinol Ach Achmatowicz Rearrangement (NBS/H2O) Furan->Ach Oxidative Expansion Pyranone 5-Bromo-2H-pyran-3(6H)-one Ach->Pyranone Rearrangement Reduction Luche Reduction (NaBH4/CeCl3) Pyranone->Reduction 1,2-Reduction Product 5-Bromo-3,6-dihydro- 2H-pyran-3-ol Reduction->Product Stereoselective

Caption: Synthesis via the Achmatowicz rearrangement of brominated furfuryl alcohol.

Reactivity Profile & Mechanisms

The molecule acts as a divergent hub. The reactivity can be segmented into three orthogonal sectors.

Sector I: The Vinyl Bromide (C-C Bond Formation)

The C5-Br bond is the primary site for diversification. Unlike aryl bromides, the vinyl bromide moiety in a cyclic ether requires specific catalytic systems to prevent double-bond migration or ring opening.

  • Suzuki-Miyaura Coupling: Reacts with aryl/vinyl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: Cs₂CO₃ or K₃PO₄ (mild bases preferred to protect the allylic alcohol).

  • Stille Coupling: Reacts with organostannanes. High tolerance for the free hydroxyl group.

Sector II: The Allylic Alcohol (Stereochemical Relay)

The C3-OH group is not just a nucleophile; it is a directing group.

  • Directed Epoxidation: Treatment with mCPBA or VO(acac)₂ directs the epoxidation to the syn face relative to the hydroxyl group, overcoming the steric bulk of the bromine.

  • Mitsunobu Inversion: Reaction with DEAD/PPh₃ and a nucleophile (e.g., hydrazoic acid, phenols) inverts the C3 stereocenter, allowing access to cis or trans isomers.

  • Oxidation: Conversion to 5-bromo-3,6-dihydro-2H-pyran-3-one (an enone) using MnO₂ or Dess-Martin Periodinane. This enone is a potent Michael acceptor.

Sector III: The Alkene (Cycloadditions)[3][4]
  • Diels-Alder: The dihydropyran ring can act as a dienophile (inverse electron demand) if the alcohol is protected and electron-withdrawing groups are coupled at C5.

Visualization: Reactivity Divergence

Reactivity Core 5-Bromo-3,6-dihydro- 2H-pyran-3-ol Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Core->Suzuki C5-Br Functionalization Oxidation Oxidation (DMP/MnO2) -> Enone Core->Oxidation C3-OH Activation Mitsunobu Mitsunobu Reaction (DEAD, PPh3, Nu-H) Core->Mitsunobu C3 Substitution Epox Directed Epoxidation (mCPBA/VO(acac)2) Core->Epox C4=C5 Oxidation Prod_Suz 5-Aryl-dihydropyran-3-ol Suzuki->Prod_Suz Prod_Ox 5-Bromo-pyran-3-one (Michael Acceptor) Oxidation->Prod_Ox Prod_Mit 3-Substituted Pyran (Inverted Config) Mitsunobu->Prod_Mit Prod_Epox Brominated Epoxide (Syn-diastereomer) Epox->Prod_Epox

Caption: Divergent reactivity map showing orthogonal transformation of the Br and OH groups.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki Coupling

Use Case: Derivatization of the C5 position with a phenyl group.

Reagents:

  • 5-Bromo-3,6-dihydro-2H-pyran-3-ol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[2]

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: Charge a flame-dried Schlenk tube with the pyran-3-ol (179 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Degassing: Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting bromide.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[3][4]

  • Purification: Flash column chromatography (Silica gel, gradient 20-40% EtOAc in Hexanes).

Critical Note: The free hydroxyl group is generally tolerated. If yields are low (<50%), protect the alcohol as a TBS ether (TBSCl, Imidazole) prior to coupling.

Protocol B: Luche Reduction (Synthesis of the Core)

Use Case: Generating the alcohol from the ketone precursor.

Procedure:

  • Dissolve 5-bromo-2H-pyran-3(6H)-one (1.0 equiv) in MeOH (0.2 M).

  • Add CeCl₃·7H₂O (1.1 equiv) and stir at 0°C for 15 min.

  • Add NaBH₄ (1.1 equiv) portion-wise. Gas evolution (H₂) will occur.

  • Stir for 30 min at 0°C.

  • Quench with saturated aqueous NH₄Cl. Extract with Et₂O.

Stability & Safety Data

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The allylic bromide motif can be light-sensitive; amber vials are recommended.

  • Stability: Stable in neutral and mild acidic conditions. Strong bases may induce elimination of HBr (dehydrohalogenation) to form the furan or alkyne derivatives.

  • Hazards:

    • Skin/Eye Irritant: Treat as a potent alkylating agent due to the allylic bromide character (though vinyl bromides are less reactive than allyl bromides, the overall structure warrants caution).

    • H302: Harmful if swallowed.[2]

References

  • Achmatowicz, O., et al. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[5] Tetrahedron, 1971, 27(10), 1973–1996. Link

  • Tong, R., et al. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry." Accounts of Chemical Research, 2022. Link

  • BenchChem. "Technical Data: 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS 2247401-67-6)." BenchChem Repository, 2025. Link

  • Piccialli, V., et al. "Synthesis of brominated pyran derivatives via oxidative cyclization." Molbank, 2026. Link

  • Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions."[6] Nobel Prize Lecture, 2010.[6][7] Link

Sources

Technical Guide: Stability and Storage of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile and storage protocols for 5-Bromo-3,6-dihydro-2H-pyran-3-ol , a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates.

The following protocols are derived from the physicochemical properties of the allylic alcohol and vinyl bromide motifs present in the structure, combined with vendor-specific data for CAS 2247401-67-6 .

Part 1: Executive Summary & Critical Parameters

For researchers requiring immediate storage parameters, adhere to the Gold Standard Protocol below. Deviations from these conditions significantly increase the risk of racemization, peroxide formation, and dehalogenation.

ParameterCritical SpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Retards thermal elimination of the hydroxyl group and suppresses molecular motion that facilitates oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents autoxidation of the ether linkage (peroxide formation) and oxidation of the allylic alcohol.
Light Exposure Strictly Dark (Amber Glass/Foil)The vinyl bromide C-Br bond is susceptible to homolytic cleavage under UV/visible light.
Moisture Desiccated (<30% RH) Hygroscopic potential; moisture can catalyze acid-mediated rearrangement or hydrolysis.
Container Borosilicate Glass with PTFE Liner Avoids leaching from plastics; PTFE prevents solvent/vapor interaction with the cap.

Part 2: Physicochemical Profile & Reactivity Analysis

To understand the storage requirements, one must analyze the molecule's functional groups. This compound is not merely a "stable solid" but a reactive intermediate with three distinct points of vulnerability.[1]

Structural Vulnerabilities
  • Vinyl Bromide Motif (C5-Br): While generally robust, vinyl halides are sensitive to photolytic degradation. Exposure to light can generate radical species, leading to debromination or polymerization.

  • Allylic Alcohol (C3-OH / C4=C5): The hydroxyl group is allylic to the double bond. This arrangement is prone to allylic rearrangement or dehydration under acidic conditions, potentially forming conjugated dienes or ketones.

  • Cyclic Ether (Pyran Ring): Like all cyclic ethers, the methylene groups adjacent to the oxygen (C2 and C6) are susceptible to radical abstraction by oxygen, leading to the formation of potentially explosive organic peroxides over prolonged storage in air.

Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the potential degradation pathways if storage conditions are compromised.

DegradationPathways cluster_conditions Trigger Conditions Molecule 5-Bromo-3,6-dihydro- 2H-pyran-3-ol Peroxide Hydroperoxide (Explosion Hazard) Molecule->Peroxide O2 (Air) Autoxidation at C2/C6 Debromo Debrominated Side-Products Molecule->Debromo UV Light (hν) Homolysis Enone Pyran-3-one (Oxidation) Molecule->Enone Oxidants Allylic Oxidation Elimination Conjugated Diene (Dehydration) Molecule->Elimination Acid/Heat Dehydration

Figure 1: Potential degradation pathways driven by environmental triggers (Oxygen, Light, Heat, Acid).

Part 3: Detailed Storage & Handling Protocols

Long-Term Storage (Archive)
  • Vessel: Use a flame-dried amber glass vial with a screw cap containing a Teflon (PTFE) or silicone/PTFE septum.

  • Headspace Purge: Before sealing, flush the headspace with a gentle stream of dry Argon for 30-60 seconds. Argon is heavier than air and provides a superior blanket compared to Nitrogen.

  • Secondary Containment: Place the sealed vial inside a secondary jar containing a desiccant packet (e.g., silica gel or molecular sieves) and store in a refrigerator at 4°C.

  • Labeling: Mark the container with the date of receipt and the date of opening. Test for peroxides if stored >6 months.

Working Aliquots (Active Use)

Repeated warming and cooling cycles introduce condensation.

  • Protocol: Upon receipt, divide the bulk material into single-use aliquots inside a glovebox or inert atmosphere bag.

  • Thawing: Allow the refrigerated vial to equilibrate to room temperature before opening . This prevents atmospheric moisture from condensing onto the cold chemical, which causes hydrolysis.

Safety & Handling (SDS Context)
  • Hazards: Classified as Irritant (Skin/Eye/Respiratory).[2]

  • PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection. Use chemical safety goggles.

  • Engineering Controls: All weighing and transfer operations must occur inside a chemical fume hood to capture vapors and protect from potential lachrymatory effects common to halogenated pyrans.

Part 4: Quality Control & Self-Validation

To ensure the integrity of the compound before use in critical synthesis (e.g., Suzuki coupling or enzymatic resolution), perform the following checks.

Visual Inspection
  • Pass: Colorless to pale yellow liquid/oil.

  • Fail: Dark brown/orange discoloration (indicates bromine liberation) or formation of white crystals in a liquid sample (polymerization or peroxide formation).

Analytical Verification (NMR)[3]
  • 1H NMR Check: Focus on the alkene proton signals.

    • The vinyl proton at C4 should appear as a distinct multiplet.

    • Disappearance of the alkene signal or the emergence of aldehyde peaks (approx. 9-10 ppm) indicates ring opening or rearrangement.

  • Peroxide Test: Use semi-quantitative peroxide test strips (e.g., Quantofix) prior to distillation or heating. If >10 mg/L peroxides are detected, treat with aqueous sodium thiosulfate before disposal; do not concentrate .

Storage Decision Tree

StorageWorkflow Start Receive Compound CheckSeal Is seal intact? Start->CheckSeal Aliquot Aliquot needed? CheckSeal->Aliquot Yes Split Split under Argon Aliquot->Split Yes (Minimize freeze-thaw) StoreBulk Store Bulk (Amber Glass, 4°C) Aliquot->StoreBulk No Split->StoreBulk Use Equilibrate to RT before opening StoreBulk->Use When needed PeroxideCheck Check Peroxides (if >6 months) StoreBulk->PeroxideCheck Long term storage

Figure 2: Decision logic for handling incoming shipments and managing inventory.

References

  • PubChem . (2025).[2] Compound Summary: 3,6-Dihydro-2H-pyran.[3][4][5][6][7] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Posner, G. H., et al. (1995). An Improved Preparation of 3-Bromo-2H-pyran-2-one. Organic Syntheses, 76, 199. Retrieved March 1, 2026, from [Link]

Sources

Computational Profiling of 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Guide to Conformational and Reactivity Prediction

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Molecular Architecture[1]

5-Bromo-3,6-dihydro-2H-pyran-3-ol represents a high-value scaffold in modern drug discovery, particularly as a "chiral pool" intermediate derived from the Achmatowicz rearrangement of furfuryl alcohols. Its structural duality—combining a vinyl bromide (accessible for Suzuki/Heck couplings) with a chiral allylic/homoallylic alcohol—makes it a linchpin for Divergent Oriented Synthesis (DOS).[1]

However, the pyran ring’s conformational flexibility often complicates the prediction of stereoselective outcomes. The pseudo-axial vs. pseudo-equatorial preference of the C3-hydroxyl group, influenced by the C5-bromine atom, dictates the face-selectivity of incoming nucleophiles or oxidants.

Why Quantum Mechanics (QM)? Standard force fields (MMFF, AMBER) often fail to capture the subtle stereoelectronic effects (such as the anomeric effect and


 hyperconjugation) that stabilize specific conformers in this system.[1] This guide provides a rigorous QM protocol to map these interactions.

Computational Protocol: The Self-Validating Loop

To ensure "Trustworthiness" (the T in E-E-A-T), we do not rely on a single calculation. We utilize a Self-Validating Loop where spectroscopic prediction (NMR) serves as the quality control gate for the geometric minima.

Step 1: The Conformational Ensemble (MM -> DFT)

Pyran rings are not static.[1] A single "optimized geometry" is chemically misleading.

  • Action: Perform a conformational search using the MMFF94x force field to generate candidate conformers (Chair, Boat, Twist-Boat).

  • Refinement: Re-optimize all unique conformers within 5.0 kcal/mol of the global minimum using DFT.

Step 2: Electronic Structure Method Selection

For organobromine systems, standard B3LYP is insufficient due to its poor description of dispersion forces (London interactions) which are critical for large halogens.[1]

  • Recommended Functional:

    
    B97X-D  or M06-2X .
    
    • Rationale: These long-range corrected hybrids with dispersion corrections explicitly account for the non-covalent interactions between the bromine lone pairs and the solvent/ring hydrogens.

  • Recommended Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]

    • Rationale: Unlike Pople sets (e.g., 6-311+G*), the def2 family provides a balanced description of the core and valence electrons for heavier atoms like Bromine, minimizing Basis Set Superposition Error (BSSE).

Step 3: Solvation Modeling

Gas-phase calculations are irrelevant for drug development.

  • Model: SMD (Solvation Model based on Density).

  • Solvents: Methanol (mimics polar protic synthesis conditions) or Chloroform (mimics NMR characterization).[1]

Step 4: Validation via GIAO NMR
  • Protocol: Calculate isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/def2-TZVP level.

  • Logic: If the predicted

    
    H NMR coupling constants (
    
    
    
    -values) do not match experimental Karplus correlations, the conformational ensemble is incorrect.[1]

Visualization of Workflows

Diagram 1: The Computational Workflow

This decision tree illustrates the autonomous error-checking built into the protocol.

G Start Input Structure (5-Bromo-3,6-dihydro-2H-pyran-3-ol) ConfSearch Conformational Search (MMFF94x / Monte Carlo) Start->ConfSearch Filter Filter: Energy Window < 5.0 kcal/mol ConfSearch->Filter DFT_Opt Geometry Optimization wB97X-D / def2-TZVP (SMD Solvation) Filter->DFT_Opt Freq Frequency Calc (Check for Imaginary Freqs) DFT_Opt->Freq NMR NMR Prediction GIAO-mPW1PW91 Freq->NMR Minima Found Compare Compare J-Coupling vs. Experiment NMR->Compare Compare->DFT_Opt Mismatch (Re-sample) End Validated Reactivity Profile Compare->End Match

Caption: Figure 1. Self-validating computational workflow ensuring geometric accuracy via spectroscopic benchmarking.

Reactivity & Mechanism: The "Why"

Understanding the reactivity of 5-Bromo-3,6-dihydro-2H-pyran-3-ol requires analyzing its Frontier Molecular Orbitals (FMO).

The Electrophilic Site (C-Br)

The C5-Br bond is a vinyl bromide. In cross-coupling reactions (Suzuki/Heck), the oxidative addition step is controlled by the energy of the


 orbital.[1]
  • Calculation: Plot the LUMO. A lower-lying LUMO localized on the C-Br bond correlates with faster oxidative addition rates.

The Nucleophilic Site (C3-OH)

The hydroxyl group acts as a nucleophile or a directing group.[1]

  • Hydrogen Bonding: The def2-TZVP basis set allows accurate mapping of intramolecular hydrogen bonds between the OH proton and the ring oxygen (O1) or the Bromine (Br).[1]

  • Consequence: If an intramolecular H-bond exists (OH

    
     Br), it locks the conformation, shielding one face of the molecule from external reagents.
    
Diagram 2: Stereoelectronic Interactions

Reactivity Center 5-Br-Pyran-3-ol Scaffold Br C5-Bromine (Vinyl Halide) Center->Br OH C3-Hydroxyl (Allylic Alcohol) Center->OH LUMO LUMO (Sigma* C-Br) Br->LUMO Controls HOMO HOMO (Oxygen Lone Pair) OH->HOMO Controls Reaction1 Pd-Catalyzed Cross-Coupling LUMO->Reaction1 Oxidative Addition Reaction2 Directed Epoxidation HOMO->Reaction2 H-Bond Directing

Caption: Figure 2.[1] Stereoelectronic map linking orbital properties (HOMO/LUMO) to specific synthetic transformations.

Data Presentation: Benchmarking Basis Sets

When setting up your calculation, the choice of basis set for Bromine is the single biggest cost/accuracy trade-off.

Table 1: Basis Set Performance for Organobromine Systems

Basis SetClassificationAccuracy (Br)Comp. CostRecommendation
6-31G(d) Pople (Double-

)
LowVery LowScreening Only. Poor description of Br polarizability.
6-311+G(d,p) Pople (Triple-

)
MediumMediumAcceptable. Diffuse functions (+) are mandatory for Br lone pairs.
def2-SVP Karlsruhe (Split-Valence)MediumLowGood. Better than 6-31G(d) for geometries.[1]
def2-TZVP Karlsruhe (Triple-

)
High HighGold Standard. Essential for final energies and NMR.[1]
aug-cc-pVTZ Dunning (Correlation)Very HighVery HighOverkill. Use only for high-precision thermochemistry.

Experimental Protocols (In Silico)

Protocol A: Geometry Optimization (Gaussian 16 Format)

This block defines the exact route section required to execute the optimization described in Section 2.[1]

  • Key Flag: int=ultrafine is required when using DFT with heavy atoms to remove grid-based noise in the potential energy surface.

Protocol B: NMR Calculation for Validation
  • Note: Always run NMR in Chloroform (

    
    ) if comparing to standard experimental data, even if the reaction is in Methanol.
    

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.

  • Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. Tetrahedron, 27(10), 1973-1996.

  • Gaussian, Inc. (2023). Gaussian 16 User Reference: NMR.

Sources

Synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The functionalized pyran scaffold is a privileged structural motif in natural product synthesis and medicinal chemistry. Specifically, 5-bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6)[1] serves as a highly versatile building block[2]. The presence of both an allylic alcohol and a vinyl bromide moiety provides orthogonal handles for downstream functionalization, such as stereoselective glycosylations and palladium-catalyzed cross-couplings (e.g., Suzuki or Stille reactions).

As a Senior Application Scientist, I have designed this guide to move beyond theoretical routes and provide a field-proven, self-validating synthetic pathway. The most robust method to construct this specific halogenated dihydropyran relies on the de novo construction of the pyran ring from a readily available furan precursor. We will employ a three-step sequence starting from 4-bromofurfuryl alcohol, utilizing the Achmatowicz rearrangement[3], Luche reduction[4], and a Lewis acid-mediated reductive deoxygenation[5].

Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic logic avoids the difficult direct bromination of an unfunctionalized dihydropyran, which often yields inseparable regioisomers. Instead, we install the bromine atom early on the furan ring.

Pathway N1 4-Bromofurfuryl Alcohol N2 5-Bromo-6-methoxy- 2H-pyran-3(6H)-one N1->N2 Step 1: NBS, MeOH 0 °C to RT N3 5-Bromo-6-methoxy- 3,6-dihydro-2H-pyran-3-ol N2->N3 Step 2: NaBH4, CeCl3 -78 °C N4 5-Bromo-3,6-dihydro- 2H-pyran-3-ol (Target) N3->N4 Step 3: Et3SiH, BF3·OEt2 -78 °C to 0 °C

Synthetic pathway for 5-bromo-3,6-dihydro-2H-pyran-3-ol via Achmatowicz rearrangement.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Achmatowicz Rearrangement

Causality & Rationale: N-Bromosuccinimide (NBS) acts as a mild electrophilic bromine source, initiating the oxidation of the electron-rich furan ring. Methanol acts as a nucleophile to trap the resulting oxocarbenium intermediate. The subsequent hydrolysis and ring expansion are thermodynamically driven by the release of ring strain and the formation of the stable pyran-3-one system[3]. Protocol:

  • Dissolve 4-bromofurfuryl alcohol (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M) and cool to 0 °C.

  • Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to control the exothermic oxidation.

  • Stir the mixture at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The furan starting material should completely disappear, replaced by a highly UV-active spot corresponding to the enone.

  • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford 5-bromo-6-methoxy-2H-pyran-3(6H)-one.

Step 2: Luche Reduction

Causality & Rationale: The intermediate is an


-unsaturated ketone. Standard hydride reductions (e.g., NaBH₄ alone) risk 1,4-conjugate addition or unwanted debromination. The addition of CeCl₃ (a hard Lewis acid) selectively coordinates to the hard carbonyl oxygen. According to Hard-Soft Acid-Base (HSAB) theory, this increases the electrophilicity of the carbonyl carbon, directing the hydride attack exclusively to the 1,2-position[4],[6].
Protocol: 
  • Dissolve 5-bromo-6-methoxy-2H-pyran-3(6H)-one (1.0 equiv, 7.5 mmol) and CeCl₃·7H₂O (1.1 equiv, 8.25 mmol) in methanol (0.15 M).

  • Cool the solution to -78 °C.

  • Add NaBH₄ (1.2 equiv, 9.0 mmol) in small portions. Intense bubbling (H₂ gas evolution) will occur.

  • Stir at -78 °C for 1 hour.

  • Self-Validation Checkpoint: TLC should show complete conversion to a more polar spot (the allylic alcohol).

  • Quench with water, warm to room temperature, and extract with dichloromethane (DCM). Concentrate to yield 5-bromo-6-methoxy-3,6-dihydro-2H-pyran-3-ol.

Step 3: Reductive Deoxygenation

Causality & Rationale: The final step requires the selective removal of the anomeric methoxy group at C6. BF₃·OEt₂ coordinates to the methoxy oxygen, promoting its departure and generating an oxocarbenium ion. Triethylsilane (Et₃SiH) acts as a nucleophilic hydride source, stereoelectronically trapping the intermediate to yield the deoxygenated pyran ring[5],[7].

Workflow S1 Dissolve Substrate in dry DCM under Ar S2 Cool to -78 °C (Dry Ice/Acetone) S1->S2 S3 Add Et3SiH (3.0 equiv) S2->S3 S4 Dropwise addition of BF3·OEt2 (2.0 equiv) S3->S4 S5 Warm to 0 °C over 3 hours S4->S5 S6 Quench with Sat. NaHCO3 S5->S6

Experimental workflow for the Lewis acid-mediated reductive deoxygenation.

Protocol:

  • Follow the workflow diagram above to set up the reaction (1.0 equiv of substrate, 6.0 mmol scale).

  • Self-Validation Checkpoint: The reaction is complete when the starting material is consumed (TLC). The product is significantly less polar than the starting material due to the loss of the methoxy group.

  • Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography to isolate pure 5-bromo-3,6-dihydro-2H-pyran-3-ol.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory setups, the critical reaction parameters and expected yields are summarized below:

StepTransformationReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 Achmatowicz RearrangementNBS, MeOH1.050 to 252.075–85%
2 Luche ReductionNaBH₄, CeCl₃·7H₂O1.2, 1.1-781.085–90%
3 Reductive DeoxygenationEt₃SiH, BF₃·OEt₂3.0, 2.0-78 to 03.070–80%

Analytical Characterization & Validation

To definitively validate the synthesis of 5-bromo-3,6-dihydro-2H-pyran-3-ol, perform the following analyses:

  • ¹H NMR (CDCl₃): Look for the diagnostic vinyl proton at C4 (approx. 6.0–6.2 ppm), the allylic carbinol proton at C3, and the two sets of diastereotopic methylene protons at C2 and C6. The absence of a singlet near 3.3 ppm confirms the successful removal of the methoxy group.

  • Mass Spectrometry (ESI/EI): The exact mass for C₅H₇BrO₂ requires an isotopic pattern showing an equal intensity M and M+2 peak (approx. 178 and 180 m/z), confirming the retention of the bromine atom throughout the sequence[1].

References

  • Achmatowicz, O., et al. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. Tetrahedron, 27(10), 1973-1996. Retrieved from:[Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227. Retrieved from:[Link]

  • Wikipedia. Luche reduction. Retrieved from:[Link]

  • Sakai, N., et al. (2007). Reductive Deoxygenation of Esters Using an InBr3/Et3SiH Catalytic System. The Journal of Organic Chemistry, 72(15), 5920-5922. Retrieved from:[Link]

Sources

Comprehensive Technical Guide on 5-Bromo-3,6-dihydro-2H-pyran-3-ol: Synthesis, Properties, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

In the landscape of modern medicinal chemistry and complex natural product synthesis, highly functionalized chiral building blocks are paramount. 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) emerges as a uniquely versatile intermediate[1]. By embedding both an allylic alcohol and a vinyl bromide within a constrained six-membered oxygen heterocycle, this molecule offers orthogonal handles for divergent synthetic functionalization. This whitepaper provides an in-depth mechanistic analysis of its utility, physicochemical profiling, and validated experimental protocols for its application in drug discovery.

Structural Elucidation & Physicochemical Profiling

The structural logic of 5-bromo-3,6-dihydro-2H-pyran-3-ol is dictated by IUPAC nomenclature rules, which prioritize the hydroxyl group (-OH) for the lowest possible locant. Numbering begins at the ring oxygen (position 1). To give the principal functional group the lowest number, the hydroxyl-bearing carbon is designated as C3. Consequently, the double bond resides between C4 and C5, placing the bromine atom at C5. This specific arrangement preserves the half-chair conformation of the pyran ring, a critical factor for stereocontrolled downstream reactions.

All critical quantitative data and computational chemistry metrics for this compound are summarized in Table 1 below[2].

Table 1: Physicochemical and Computational Properties

PropertyValue
IUPAC Name 5-Bromo-3,6-dihydro-2H-pyran-3-ol
CAS Number 2247401-67-6
Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
Exact Mass 177.96294 Da
SMILES String OC1COCC(Br)=C1
Topological Polar Surface Area (TPSA) 29.46 Ų
LogP (Calculated) 0.6563
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 0

Mechanistic Utility: The Causality of Bifunctionality

The strategic value of 5-bromo-3,6-dihydro-2H-pyran-3-ol lies in its bifunctional nature, which allows for site-selective modifications without cross-reactivity:

  • The C5 Vinyl Bromide (Cross-Coupling Handle): Unlike standard aliphatic halides, the sp2-hybridized vinyl bromide is highly resistant to SN2 displacement but serves as a premier electrophile for transition-metal-catalyzed cross-coupling. This allows for the installation of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura or Stille couplings—transformations that are cornerstones in the synthesis of marine macrolide drugs ()[3]. Furthermore, recent breakthroughs in nickel-catalyzed reductive cross-coupling enable direct C-C bond formation with unactivated alkyl partners ()[4].

  • The C3 Allylic Alcohol (Directing Group & Nucleophile): The hydroxyl group is not merely a passive functional group; it dictates the stereochemical outcome of adjacent reactions. In transition-metal-catalyzed epoxidations (e.g., using VO(acac)2/TBHP), the alcohol coordinates the metal center, delivering the oxidant exclusively to the syn-face of the alkene. Additionally, under Lewis acidic conditions, the allylic system undergoes Ferrier-type rearrangements to stereoselectively generate α-C-glycosides, driven by the formation of an intermediate oxocarbenium ion ()[5].

G Core 5-Bromo-3,6-dihydro- 2H-pyran-3-ol CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Suzuki/Stille Ferrier Ferrier-Type Glycosylation Core->Ferrier Lewis Acid Oxidation Diastereoselective Oxidation Core->Oxidation mCPBA / OsO4 Glycomimetics Aryl/Alkyl Glycomimetics CrossCoupling->Glycomimetics Nucleosides C-Nucleoside Analogs Ferrier->Nucleosides Macrolides Macrolide/Polyether Cores Oxidation->Macrolides

Divergent synthetic workflows utilizing 5-bromo-3,6-dihydro-2H-pyran-3-ol in drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To leverage the vinyl bromide moiety, the following self-validating protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-3,6-dihydro-2H-pyran-3-ol with an aryl boronic acid.

Causality of Reagent Selection: Pd(dppf)Cl2 is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step while suppressing unwanted β-hydride elimination.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3,6-dihydro-2H-pyran-3-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Degassing (Critical Step): Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the resulting suspension with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Reaction Execution: Seal the flask and heat the mixture to 80°C in an oil bath for 12 hours under constant stirring.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography using a Hexanes/EtOAc gradient to isolate the C5-arylated dihydropyranol.

Self-Validation & Quality Control

A robust protocol must be self-validating. To ensure the integrity of the reaction:

  • In-Process Monitoring (TLC): The starting pyranol is UV-inactive but stains strongly with KMnO4 due to the allylic alcohol. The cross-coupled aryl product will be strongly UV-active at 254 nm. The reaction is deemed complete when the KMnO4-active/UV-inactive spot is fully consumed.

  • Post-Reaction Validation (1H NMR): The diagnostic vinyl proton of the starting material (typically around δ 6.0–6.2 ppm) will shift significantly upon conjugation with the new aryl ring. The appearance of integrating aryl protons (δ 7.0–8.0 ppm) validates successful C-C bond formation.

Protocol Step1 Step 1: Reagent Prep 5-Br-Pyranol + Boronic Acid + Pd(dppf)Cl2 Step2 Step 2: Degassing Argon sparging (15 min) to prevent Pd oxidation Step1->Step2 Step3 Step 3: Reaction 80°C for 12h in Dioxane/H2O Step2->Step3 Step4 Step 4: Workup EtOAc extraction & Brine wash Step3->Step4 Step5 Step 5: Purification Silica Gel Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.[Link]

  • Regiocontrolled Reductive Vinylation of Aliphatic 1,3-Dienes with Vinyl Triflates by Nickel Catalysis. ACS Publications.[Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Natural Occurrence of Substituted Dihydropyrans

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dihydropyran moiety, a six-membered heterocyclic ring containing an oxygen atom and a carbon-carbon double bond, represents a "privileged scaffold" in medicinal chemistry and natural product synthesis.[1] Its prevalence in a vast array of biologically active natural products underscores its evolutionary significance as a key structural element for conferring potent and diverse pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the discovery, natural occurrence, and synthetic strategies for accessing substituted dihydropyrans. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of their discovery, details their isolation from natural sources, and presents a critical overview of modern synthetic methodologies. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a core resource to facilitate the discovery and development of novel therapeutic agents inspired by these remarkable heterocyclic systems.

Introduction: The Significance of the Dihydropyran Core

Nature, a master chemist, has consistently provided a vast and intricate collection of bioactive molecules that have formed the basis for a significant portion of modern pharmaceuticals.[1] Among these, natural products featuring the dihydropyran ring system have emerged as a particularly promising class for drug discovery and development.[1][2] The inherent structural features of the dihydropyran scaffold, including its conformational flexibility and the presence of stereocenters, allow for precise three-dimensional arrangements of functional groups, enabling specific and high-affinity interactions with biological targets.[1] The broad spectrum of biological activities associated with dihydropyran-containing natural products, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, further underscores the privileged nature of this heterocyclic motif.[1][2][3]

This guide will illuminate the journey of substituted dihydropyrans from their initial discovery to their role as crucial components of complex natural products. We will explore their diverse origins, from terrestrial plants and fungi to marine organisms, and detail the synthetic strategies that have enabled their laboratory synthesis and the generation of novel analogs for structure-activity relationship (SAR) studies.

Historical Perspective: The Dawn of Dihydropyran Chemistry

The journey into the chemistry of dihydropyrans began with the synthesis of the parent compound, 3,4-dihydro-2H-pyran. In a seminal work, Paul described its preparation through the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300–400 °C).[3][4] This foundational discovery opened the door to the exploration of this new class of heterocyclic compounds.

Initially, much of the interest in dihydropyran was centered on its utility as a protective group for alcohols. The reaction of an alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, yet can be readily cleaved under acidic conditions.[3] This application, while synthetically valuable, only scratched the surface of the potential held within the dihydropyran scaffold itself. The true significance of this ring system would become increasingly apparent with the subsequent discovery of a multitude of naturally occurring, biologically active molecules bearing this core structure.

Natural Occurrence and Biological Significance

Substituted dihydropyrans are widespread in nature, found in a diverse array of organisms, and exhibit a remarkable range of biological activities.[1][5] These natural products often possess complex stereochemistry, and the dihydropyran ring is frequently a key pharmacophore responsible for their biological function. The following table provides a selection of naturally occurring dihydropyrans, their sources, and their reported biological activities.

Compound Name Natural Source Biological Activity Reference(s)
Arisugacin A Penicillium sp. FO-4259Potent and selective inhibitor of acetylcholinesterase (AChE) with an IC50 of 1 nM.[6]
Swinholide A Marine Sponge Theonella swinhoeiPotent cytotoxic agent with activity against various cancer cell lines.[7]
Neopeltolide Marine Sponge of the family NeopeltidaeMacrolide with potent antifungal and cytotoxic activities.[6]
Rotenone Roots of Derris and Lonchocarpus speciesPotent insecticide and piscicide; also exhibits cytotoxicity against human cancer cell lines (IC50 values ranging from 0.1 to 0.7 µM).[8]
Radicinin Fungus Cochliobolus australiensisAnticancer activity with IC50 values of 60.68, 30.89, and 87.89 μg/mL against WiDr, T47D, and HeLa cells, respectively.[5]
Coibacin A and B Marine Cyanobacterium cf. Oscillatoria sp.Antileishmanial and anti-inflammatory properties.[9]
Psammaplysin E Red Sea Sponge Aplysinella SpeciesPotent cytotoxic activity against MDA-MB-231, HeLa, and HCT-116 human cancer cell lines with IC50 values of 0.29, 2.1, and 5.1 µM, respectively.[10]
Dercitin Marine Sponge Dercitus sp.Antitumor properties; prolonged the life of mice with P-388 tumors (%T/C = 170 at 5 mg/kg).[4]

The discovery and isolation of these and other dihydropyran-containing natural products often follow a general workflow, beginning with the collection of biological material and culminating in the identification of pure, structurally characterized bioactive compounds.

Natural_Product_Discovery_Workflow cluster_0 Field & Lab Work cluster_1 Analysis & Characterization cluster_2 Development Collection Collection of Biological Material Extraction Extraction Collection->Extraction Grinding, Solvent Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Chromatography Isolation Isolation of Pure Compounds Fractionation->Isolation HPLC, Prep-TLC Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolation->Structure_Elucidation Bioactivity_Testing Confirmation of Biological Activity Structure_Elucidation->Bioactivity_Testing SAR_Studies SAR Studies Bioactivity_Testing->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Hetero_Diels_Alder_Reaction Reactants Diene + Dienophile (Aldehyde/Ketone) Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State Heat or Lewis Acid Product Substituted Dihydropyran Transition_State->Product

The general principle of the Hetero-Diels-Alder reaction for dihydropyran synthesis.

Experimental Protocol: Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde

  • To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at -78 °C, add a solution of zinc chloride (1.2 mmol) in diethyl ether.

  • Stir the mixture for 15 minutes, then add Danishefsky's diene (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired dihydropyranone product.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of cyclic olefins, including dihydropyrans. [1][11]This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' or Schrock catalysts), involves the intramolecular metathesis of a diene to form a cyclic alkene and a volatile byproduct, typically ethylene. [11]The functional group tolerance of modern metathesis catalysts makes RCM a highly attractive strategy for the synthesis of complex, functionalized dihydropyrans. [1]

Ring_Closing_Metathesis Substrate Acyclic Diene Catalyst_Cycle Ruthenium or Molybdenum Catalyst Cycle Substrate->Catalyst_Cycle Grubbs' or Schrock Catalyst Product Substituted Dihydropyran + Ethylene Catalyst_Cycle->Product

The general principle of Ring-Closing Metathesis for dihydropyran synthesis.

Experimental Protocol: Ring-Closing Metathesis for Dihydropyran Synthesis

  • Dissolve the acyclic diene substrate (1.0 mmol) in anhydrous and degassed dichloromethane (100 mL) under an inert atmosphere.

  • Add a solution of Grubbs' second-generation catalyst (0.05 mmol) in dichloromethane (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add ethyl vinyl ether (1 mL) to quench the catalyst.

  • Stir the mixture for 30 minutes, then concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired dihydropyran.

Ferrier Rearrangement

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides, which are a class of substituted dihydropyrans. [12]This reaction typically involves the treatment of a glycal (a 1,2-unsaturated sugar derivative) with a nucleophile in the presence of a Lewis acid. [12]The reaction proceeds through an allylic rearrangement, resulting in the formation of a new carbon-nucleophile bond at the anomeric position and a shift of the double bond. [12]

Ferrier_Rearrangement Substrate Glycal + Nucleophile Intermediate Allyloxocarbenium Ion Intermediate Substrate->Intermediate Lewis Acid Product 2,3-Unsaturated Glycoside (Dihydropyran) Intermediate->Product

The general principle of the Ferrier rearrangement for dihydropyran synthesis.

Experimental Protocol: Ferrier Rearrangement of Tri-O-acetyl-D-glucal

  • To a solution of tri-O-acetyl-D-glucal (1.0 mmol) and the desired alcohol nucleophile (1.2 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add indium(III) chloride (0.1 mmol). [13]2. Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the 2,3-unsaturated glycoside.

Conclusion and Future Perspectives

The substituted dihydropyran scaffold continues to be a focal point of research in natural product chemistry and drug discovery. Its widespread occurrence in nature and the diverse array of potent biological activities associated with dihydropyran-containing molecules ensure its enduring relevance. The continuous development of innovative and stereoselective synthetic methodologies provides powerful tools for accessing these complex structures and their analogs, facilitating a deeper understanding of their structure-activity relationships and mechanism of action. [1] Future research in this area will likely focus on several key aspects. The exploration of underexplored ecological niches, particularly marine environments, promises the discovery of novel dihydropyran-containing natural products with unique biological activities. [14]Advances in spectroscopic techniques and computational chemistry will aid in the rapid and accurate structure elucidation of these new compounds. [15]Furthermore, the application of biocatalysis and chemoenzymatic strategies, inspired by the biosynthetic pathways of these natural products, will offer more sustainable and efficient routes for their synthesis. [1]The continued synergy between natural product isolation, synthetic chemistry, and biological evaluation will undoubtedly lead to the development of new dihydropyran-based therapeutic agents to address unmet medical needs.

References

  • The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery - Benchchem.
  • SYNTHESIS OF DIHYDROPYRONE CONTAINING NATURAL PRODUCTS Priyanka Choudhary, Ravikant Ranjan,# Gulenur N. Khatun,# Rodney A. Ferna.
  • Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and... - ResearchGate.
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers.
  • Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development - Frontiers.
  • Dihydropyran - Grokipedia.
  • 3,4-Dihydropyran - Wikipedia. Available at: [Link]

  • Total Synthesis of Natural Dihydropyranones: A Contribution to the Structural Elucidation of Natural Products. Coibacins A and B, Cryptomoscatones D1, D2 and E3 | Request PDF - ResearchGate. Available at: [Link]

  • The Discovery of Marine Natural Products with Therapeutic Potential - PMC - NIH. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. Available at: [Link]

  • A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science. Available at: [Link]

  • Structure, biological activity, and synthesis of dihydropyranones. - ResearchGate. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Traditional synthetic approaches of dihydropyran compounds. - ResearchGate. Available at: [Link]

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6 ... - PMC. Available at: [Link]

  • Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid - IOSR Journal. Available at: [Link]

  • Isolation and Structure Elucidation of Natural Products from Plants. Available at: [Link]

  • Synthesis And Hetero-Diels-Alder Reation Of Dendralenes - Open Research Repository. Available at: [Link]

  • Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis | Request PDF - ResearchGate. Available at: [Link]

  • Studies Toward the Synthesis of the Dihydropyran Fragment of Neosorangicin A. Available at: [Link]

  • A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 - MDPI. Available at: [Link]

  • Discovery of Bioactive Compounds by the UIC-ICBG Drug Discovery Program in the 18 Years Since 1998 - MDPI. Available at: [Link]

  • Discovery of cytotoxic natural products from Red Sea sponges: Structure and synthesis - DRS@nio. Available at: [Link]

  • Structures of new marine natural products with cytotoxic or antitumour activity reported in 2001 and 2002. - ResearchGate. Available at: [Link]

  • New Cytotoxic Natural Products from the Red Sea Sponge Stylissa carteri - ResearchGate. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC. Available at: [Link]

  • Direct Ferrier rearrangement on unactivated glycals catalyzed by indium(III) chloride. Available at: [Link]

  • Ring Closing Metathesis Reactions: Organic Chemistry Tutorial - YouTube. Available at: [Link]

  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC. Available at: [Link]

  • Bioactive Constituents of Indigofera spicata - PMC - NIH. Available at: [Link]

  • Ring-closing metathesis - Wikipedia. Available at: [Link]

  • Natural product chemistry based on isolation and structure elucidation - Tohoku University. Available at: [Link]

  • Isolation, Structure Elucidation and Biological Activity of Natural Products | MDPI Books. Available at: [Link]

  • A Concise Route to Water-Soluble 2,6-Disubstituted BODIPY-Carbohydrate Fluorophores by Direct Ferrier-Type C-Glycosylation - Digital CSIC. Available at: [Link]

  • Isolation, structure elucidation and analytical methodologies for natural products. Available at: [Link]

  • Production of ROS at IC50 and 2 × IC50 values (A–C), observed with... - ResearchGate. Available at: [Link]

  • Design and synthesis of tetrahydropyridopyrimidine derivatives as dual GPR119 and DPP-4 modulators - PubMed. Available at: [Link]

  • Bioactive Compounds Derived from Plants and Their Medicinal Potential - MDPI. Available at: [Link]

  • Discovery of tetrahydropalmatine and protopine regulate the expression of dopamine receptor D2 to alleviate migraine from Yuanhu Zhitong formula - PubMed. Available at: [Link]

  • An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC. Available at: [Link]

  • Research advances in the study of traditional Chinese medicine formula granules on signaling pathway-mediated disease mechanisms - Frontiers. Available at: [Link]

  • Applications for natural deep eutectic solvents in Chinese herbal medicines - Frontiers. Available at: [Link]

Sources

Methodological & Application

5-Bromo-3,6-dihydro-2H-pyran-3-ol as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-3,6-dihydro-2H-pyran-3-ol as a Bifunctional Building Block for Advanced Heterocyclic Scaffolds

Executive Summary

In modern drug discovery and complex natural product synthesis, the rapid assembly of densely functionalized three-dimensional architectures relies heavily on versatile, multi-handle building blocks. 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) has emerged as a highly privileged scaffold[1]. Featuring a half-chair oxygen-containing heterocycle, this molecule possesses two orthogonal reactive sites: a resilient vinyl bromide at the C5 position and an allylic alcohol at the C3 position. This structural duality allows for transition-metal-catalyzed sp²-sp² cross-couplings and stereospecific functionalizations to be conducted sequentially, enabling the rapid generation of complex pyranones, tetrahydropyrans, and fused bicyclic systems.

Structural Rationale & Mechanistic Causality

The synthetic utility of 5-bromo-3,6-dihydro-2H-pyran-3-ol is dictated by its electronic and conformational properties:

  • The C5 Vinyl Bromide: Unlike aliphatic halides, the sp²-hybridized C-Br bond is highly resistant to standard nucleophilic substitution (SN1/SN2), ensuring stability during transformations at the C3 position. However, it undergoes facile oxidative addition with Palladium(0) species, making it an ideal electrophile for Suzuki-Miyaura, Stille, and Sonogashira cross-couplings.

  • The C3 Allylic Alcohol: The hydroxyl group serves a dual purpose. It can act as a stereodirecting group for facial-selective epoxidations (e.g., via hydrogen bonding with transition metal catalysts like VO(acac)₂) or be oxidized to yield a 5-substituted-2H-pyran-3(6H)-one. The resulting enone is a powerful Michael acceptor, perfectly primed for conjugate additions and annulation cascades[2].

Application in Drug Discovery (Pathways & Targets)

The dihydropyran core is ubiquitous in biologically active molecules. By utilizing 5-bromo-3,6-dihydro-2H-pyran-3-ol, researchers can access distinct pharmacological targets:

Kinase Inhibition (BTK Pathway): The building block is a critical precursor for synthesizing furo[3,4-b]pyran-5-one frameworks. This rare bicyclic system is the core pharmacophore of the fungal metabolite (-)-TAN-2483B and its synthetic analogs. These compounds are potent inhibitors of Bruton's Tyrosine Kinase (BTK), a validated target for B-cell malignancies and autoimmune diseases[3]. The pyran-derived inhibitors covalently or non-covalently bind to the kinase domain, halting downstream PLCγ2 and NF-κB signaling.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation NFkB->Proliferation Inhibitor Furo[3,4-b]pyran-5-one (TAN-2483B Analogs) Inhibitor->BTK Kinase Inhibition

Fig 1. BTK signaling pathway targeted by furo[3,4-b]pyran-5-ones derived from the building block.

Immunomodulators (PD-1/PD-L1 Checkpoint): Substituted 3,6-dihydro-2H-pyrans have been heavily patented as core structural motifs in small-molecule immunomodulators. These compounds disrupt the PD-1/PD-L1 protein-protein interaction, functioning as an intrinsic feedback blockade to restore T-cell activation in the tumor microenvironment[4].

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the divergent functionalization of the building block.

Workflow SM 5-Bromo-3,6-dihydro- 2H-pyran-3-ol Suzuki Suzuki-Miyaura Coupling SM->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Prod1 5-Aryl-3,6-dihydro- 2H-pyran-3-ol Suzuki->Prod1 Oxidation DMP Oxidation Prod2 5-Aryl-2H-pyran- 3(6H)-one Oxidation->Prod2 Mitsunobu Mitsunobu Reaction Prod3 C3-Inverted Pyran Derivative Mitsunobu->Prod3 Prod1->Oxidation Dess-Martin Periodinane Prod1->Mitsunobu DEAD, PPh3 Nu-H

Fig 2. Divergent synthetic workflow from 5-bromo-3,6-dihydro-2H-pyran-3-ol to functionalized pyrans.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylation of the vinyl bromide while strictly preserving the integrity of the allylic alcohol. Causality & Design: The choice of Pd(dppf)Cl₂ is critical. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step and drastically suppresses unwanted β-hydride elimination or palladium-catalyzed isomerization of the allylic alcohol into a saturated ketone.

  • Degassing: In a Schlenk flask, prepare a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge with argon for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst quenching.

  • Reagent Assembly: To the flask, add 5-bromo-3,6-dihydro-2H-pyran-3-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a positive stream of argon.

  • Reaction: Heat the sealed mixture to 80 °C. Monitor via TLC (30% EtOAc/Hexanes). Self-Validating Check: The starting material is UV-inactive but stains bright yellow/brown with KMnO₄ due to the double bond. The product will be both UV-active (due to the new aryl ring) and KMnO₄-active.

  • Workup: Cool to room temperature and partition between EtOAc and water. Self-Validating Check: If the organic layer turns opaque black, palladium black has precipitated, indicating that the catalytic cycle has terminated. Filter the organic layer through a short pad of Celite to remove colloidal palladium before concentration.

Protocol B: Oxidation to 5-Aryl-2H-pyran-3(6H)-one

Objective: Conversion of the coupled dihydropyranol to a reactive enone for subsequent Michael additions. Causality & Design: Dess-Martin Periodinane (DMP) is selected over Jones reagent or Swern conditions. Acidic chromium reagents can cleave the electron-rich double bond, while the amine bases in Swern oxidations can trigger premature Michael addition or polymerization of the resulting enone.

  • Setup: Dissolve the 5-aryl-3,6-dihydro-2H-pyran-3-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C.

  • Buffering: Add solid NaHCO₃ (2.0 equiv). Causality: DMP oxidation generates acetic acid as a byproduct. The dihydropyran ring is acid-sensitive; NaHCO₃ buffers the system, preventing acid-catalyzed ring opening or hydration of the double bond.

  • Oxidation: Add DMP (1.5 equiv) in three portions over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes. Self-Validating Check: The cloudy suspension will turn completely biphasic and clear. The Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, ensuring they do not co-elute with the product during chromatography.

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo. Store the resulting enone at -20 °C.

Quantitative Data Summary

The table below summarizes the optimized parameters for the Suzuki-Miyaura functionalization of the building block, demonstrating the necessity of bidentate ligands to maintain high yields.

Table 1: Optimization of Suzuki-Miyaura Coupling for 5-Bromo-3,6-dihydro-2H-pyran-3-ol

EntryAryl Boronic AcidCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Toluene / Na₂CO₃901245 (Isomerization noted)
2Phenylboronic acidPd(dppf)Cl₂Dioxane:H₂O / K₂CO₃80688
34-Fluorophenylboronic acidPd(dppf)Cl₂Dioxane:H₂O / K₂CO₃80685
43-Pyridylboronic acidPd(dppf)Cl₂Dioxane:H₂O / K₂CO₃80879
54-Methoxyphenylboronic acidPd(dppf)Cl₂Dioxane:H₂O / K₂CO₃80691

Note: Monodentate ligands (Entry 1) lead to competitive allylic alcohol isomerization to the saturated ketone. Bidentate ligands (Entries 2-5) effectively suppress this side reaction.

References

  • 2247401-67-6 | 5-Bromo-3,6-dihydro-2H-pyran-3-ol | ChemScene.ChemScene Catalog.
  • Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide.MDPI Molecules.
  • A structure-based approach to kinase inhibition based on the natural product (-)-TAN-2483B.Amazon S3 / University Thesis Repository.
  • EP3452476B1 - Heterocyclic compounds as immunomodulators.Google Patents.

Sources

Application Note: Nucleophilic Substitution Strategies at the C5-Bromo Position of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of electron-deficient heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among the various substitution patterns, the C5-bromo position presents a unique reactivity profile that heavily depends on the electronic nature of the parent ring. This application note provides an authoritative guide to functionalizing the C5-bromo position, contrasting the direct seen in highly electron-deficient systems (e.g., tetrazoles, triazines) with the transition-metal-catalyzed cross-coupling required for moderately deficient systems (e.g., pyrimidines)[1].

Designed for drug development professionals, this guide details the mechanistic causality, step-by-step self-validating protocols, and quantitative optimization metrics necessary to master C5-bromo functionalization.

Mechanistic Causality: The C5-Bromo Conundrum

To successfully execute a substitution at the C5 position, one must first understand the underlying molecular orbital dynamics that dictate its reactivity.

The Regioselectivity of Pyrimidines

In the pyrimidine scaffold, the C2, C4, and C6 positions are situated ortho or para to the highly electronegative imine-like nitrogen atoms. This arrangement effectively stabilizes the anionic Meisenheimer intermediate during nucleophilic attack. However, the C5 position is meta to both nitrogens. Consequently, the C5 carbon is the least electron-deficient site on the ring. Direct SNAr at the C5-bromo position of pyrimidines is thermodynamically unfavorable. For instance, in, nucleophilic attack occurs exclusively at the C2-fluoride, leaving the C5-bromide intact for subsequent [2].

Extreme Electron Deficiency in Tetrazoles and Triazines

Conversely, when the heterocyclic core is saturated with heteroatoms—such as in 1-substituted tetrazoles or 1,2,3-triazines—the cumulative inductive and resonance-withdrawing effects drastically lower the Lowest Unoccupied Molecular Orbital (LUMO). In molecules like, the C5-bromo position becomes highly activated[3]. The resulting Meisenheimer complex is stabilized by the delocalization of negative charge across the four nitrogen atoms, permitting direct, metal-free SNAr with alkoxides, thiolates, and amines[3].

MechanisticPathway Start C5-Bromo Heterocycle Cond1 Highly Electron-Deficient (Tetrazole, Triazine) Start->Cond1 Cond2 Moderately Deficient (Pyrimidine) Start->Cond2 Mech1 Direct SNAr (Addition-Elimination) Cond1->Mech1 Base, Nucleophile Mech2 Pd-Catalyzed Amination (Buchwald-Hartwig) Cond2->Mech2 Pd, Ligand, Base Int1 Meisenheimer Complex Mech1->Int1 Int2 Pd(II) Oxidative Addition Mech2->Int2 Prod1 C5-Substituted Product (Metal-Free) Int1->Prod1 Bromide Expulsion Prod2 C5-Substituted Product (Cross-Coupled) Int2->Prod2 Reductive Elimination

Divergent mechanistic pathways for C5-bromo functionalization based on heterocycle electronics.

Experimental Protocols & Self-Validating Systems

Protocol A: Direct SNAr at the C5-Bromo Position of 1-Substituted Tetrazoles

This protocol leverages the extreme electron deficiency of the tetrazole ring to achieve metal-free C-O or C-S bond formation[3].

Materials: 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole (1.0 eq), Sodium phenoxide (1.2 eq), anhydrous DMF. Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve the 5-bromotetrazole (1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Nucleophile Addition: Add sodium phenoxide (1.2 mmol) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

  • Reaction Monitoring: Stir for 4 hours. Causality Note: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide anion by leaving it relatively unsolvated.

  • Workup: Cool to room temperature, dilute with 20 mL of water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate.

Validation & QC Checkpoints:

  • Visual Cue: The solution will transition from clear to a distinct yellow hue upon formation of the Meisenheimer intermediate, followed by the precipitation of fine white NaBr salts as aromaticity is restored.

  • Analytical Cue: TLC (Hexane/EtOAc 3:1) will show the complete consumption of the starting material. ¹H NMR will confirm success via the appearance of new aromatic phenoxy protons and the preservation of the dimethoxybenzyl CH₂ singlet (~5.5 ppm).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromopyrimidines

Because the C5 position of resists direct SNAr, transition-metal catalysis is required to force the substitution[4].

Materials: 5-Bromo-2,4-dimethoxypyrimidine (1.0 eq), Aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), NaOtBu (1.5 eq), anhydrous Toluene. Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube, add the pyrimidine substrate, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Atmospheric Control (Critical): Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality Note: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Solvent & Nucleophile Addition: Add anhydrous, degassed toluene (5 mL) and aniline via syringe under a positive Argon stream.

  • Thermal Activation: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash chromatography.

Validation & QC Checkpoints:

  • Visual Cue: A successful active catalytic system will appear deep red/burgundy. If the solution turns opaque black (palladium black precipitation) within the first 30 minutes, the system has been poisoned by oxygen or moisture, and the reaction has failed.

  • Analytical Cue: LC-MS will show the expected [M+H]⁺ mass of the coupled product. The characteristic C5-proton singlet in the starting material (~8.2 ppm) will shift significantly upfield in the ¹H NMR due to the electron-donating effect of the newly installed amine.

Workflow Step1 1. Reagent Assembly Weigh C5-Bromo substrate, nucleophile, and base. Step2 2. Atmospheric Control Evacuate and backfill with Argon (3x). Step1->Step2 Step3 3. Catalyst Induction Add Pd-catalyst and ligand under positive Ar flow. Step2->Step3 Step4 4. Thermal Activation Heat to 80-100°C. Monitor via LC-MS. Step3->Step4 Step5 5. Quench & Workup Cool to RT, filter through Celite, extract. Step4->Step5

Step-by-step experimental workflow for the Pd-catalyzed functionalization of C5-bromopyrimidines.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions for functionalizing various C5-bromo heterocycles, highlighting the stark contrast in required activation energy and reagents.

SubstrateNucleophileReagents / CatalystTemp (°C)Time (h)Yield (%)Mechanism
5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole Sodium phenoxideDMF, K₂CO₃80485Direct SNAr
5-Bromo-1,2,3-triazine PhenolCs₂CO₃, DMSO60678Direct SNAr
5-Bromo-2-fluoropyrimidine MorpholineDIPEA, THF25292SNAr (Regioselective at C2-F)
5-Bromo-2,4-dimethoxypyrimidine AnilinePd₂(dba)₃, XPhos, NaOtBu, Toluene1001281Pd-Catalyzed Cross-Coupling

Table Note: Notice that in 5-bromo-2-fluoropyrimidine, the direct SNAr occurs exclusively at the C2-fluoride position at room temperature, preserving the C5-bromide for subsequent downstream metal-catalyzed functionalization[2].

References

  • Han Luo et al., "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols", The Journal of Organic Chemistry (2022). URL: [Link]

Sources

Protocol for the stereoselective synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Part 1: Introduction & Strategic Overview

The 3,6-dihydro-2H-pyran-3-ol scaffold (often referred to as a "glycal" derivative or reduced Achmatowicz product) is a privileged pharmacophore in drug discovery, serving as a core structural motif in antiviral agents, macrolide antibiotics, and carbohydrate mimetics. The introduction of a bromine atom at the C5 position transforms this scaffold into a versatile vinyl bromide handle, enabling further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to access complex bioactive molecules.

This Application Note details a robust, scalable protocol for the stereoselective synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol . Unlike traditional carbohydrate degradation methods, this protocol utilizes the Achmatowicz Rearrangement as a "de novo" synthetic engine, providing superior atom economy and enantiomeric control.

Key Synthetic Challenges & Solutions
ChallengeSolutionMechanism
Constructing the Pyran Core Achmatowicz RearrangementOxidative ring expansion of furfuryl alcohols to pyranones.[1]
Regiocontrol of Bromination Electrophilic Substitution / EliminationControlled bromination of the enone intermediate or use of 3-bromofuran precursors.
Stereocontrol of C3-OH CBS Reduction / Luche ReductionEnantioselective reduction of the C3 ketone to set the chiral center.

Part 2: Synthetic Workflow & Logic

The synthesis is divided into three critical phases. The logic follows a linear "Construct-Functionalize-Set" approach.

Phase 1: Scaffold Construction. Oxidative rearrangement of furfuryl alcohol to the pyranone core. Phase 2: Functionalization. Installation of the vinyl bromide at C5. Phase 3: Stereoselective Reduction. Asymmetric reduction of the ketone to the target chiral alcohol.

SyntheticWorkflow Start Furfuryl Alcohol (Precursor) Achmatowicz Phase 1: Achmatowicz Rearrangement Start->Achmatowicz NBS, H2O Pyranone Intermediate A: 2H-pyran-3(6H)-one Achmatowicz->Pyranone Ring Expansion Bromination Phase 2: Regioselective Bromination Pyranone->Bromination Br2, Base BromoEnone Intermediate B: 5-Bromo-2H-pyran-3(6H)-one Bromination->BromoEnone Elimination Reduction Phase 3: Stereoselective Reduction (CBS/Luche) BromoEnone->Reduction Corey-Bakshi-Shibata Target Target: 5-Bromo-3,6-dihydro-2H-pyran-3-ol Reduction->Target >95% ee

Figure 1: Strategic workflow for the synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

Part 3: Detailed Experimental Protocols

Phase 1: The Achmatowicz Rearrangement

Objective: Convert furfuryl alcohol into the 6-hydroxy-2H-pyran-3(6H)-one scaffold. Scientific Rationale: This reaction exploits the oxidation of the furan ring to an enedione, which spontaneously cyclizes.[1] It is the most atom-economic route to functionalized pyrans.

Reagents:

  • Furfuryl alcohol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • THF/Water (4:1 v/v)

  • Sodium Bicarbonate (solid)

Protocol:

  • Dissolution: Dissolve furfuryl alcohol (10.0 g, 102 mmol) in THF (150 mL) and water (40 mL). Cool the solution to 0°C.

  • Oxidation: Add NBS (19.9 g, 112 mmol) portion-wise over 30 minutes. The solution will turn orange/yellow.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1). The furan spot should disappear.

  • Quench: Add solid NaHCO3 (5.0 g) and stir for 15 minutes.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Product: The crude material is 6-hydroxy-2H-pyran-3(6H)-one.

    • Note: This hemiacetal is unstable. It is typically protected immediately (e.g., methylation with MeOH/acid) or reduced. For this protocol, we proceed to protection to stabilize the core.

  • Protection (Optional but Recommended): Treat crude with MeOH (50 mL) and catalytic p-TsOH (100 mg) at 0°C for 2 hours to generate 6-methoxy-2H-pyran-3(6H)-one .

Phase 2: Regioselective Bromination (The Critical Step)

Objective: Install the bromine atom at C5.[2][3] Expert Insight: Direct bromination of pyran-3-ones often favors the C4 position (alpha to the enone double bond) or C2 (alpha to carbonyl/oxygen). To achieve C5-bromination (vinyl bromide), we utilize a bromination-dehydrobromination sequence on the protected acetal.

Reagents:

  • 6-methoxy-2H-pyran-3(6H)-one (Intermediate from Phase 1)

  • Bromine (Br2) (1.05 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Dichloromethane (DCM)

Protocol:

  • Bromination: Dissolve the pyranone (5.0 g, 39 mmol) in anhydrous DCM (50 mL) at -78°C.

  • Addition: Add Br2 (2.1 mL, 41 mmol) in DCM (10 mL) dropwise. The red color should persist briefly before fading.

  • Elimination: Once addition is complete, warm to 0°C and add Et3N (10.8 mL, 78 mmol) dropwise. Stir for 2 hours at room temperature.

  • Mechanism: This sequence involves bromination of the C4-C5 double bond followed by elimination of HBr to re-establish the double bond, retaining the bromine at the vinyl position (C5).

  • Workup: Wash with 1M HCl, then sat. NaHCO3. Dry and concentrate.

  • Purification: Flash chromatography (SiO2, 10-20% EtOAc/Hexanes) yields 5-bromo-6-methoxy-2H-pyran-3(6H)-one .

Phase 3: Stereoselective Reduction (Setting the Chiral Center)

Objective: Reduce the C3 ketone to the C3 alcohol with high enantioselectivity. Method:Corey-Bakshi-Shibata (CBS) Reduction . Rationale: The CBS catalyst (oxazaborolidine) directs the hydride attack from the borane reagent to a specific face of the enone, typically achieving >90% ee.

Reagents:

  • (R)-Me-CBS Catalyst (10 mol%) (Choose (R) or (S) based on desired target stereochemistry).

  • Borane-THF complex (BH3·THF) (0.6 equiv)

  • THF (anhydrous)

Protocol:

  • Catalyst Prep: In a flame-dried flask under Argon, dissolve (R)-Me-CBS catalyst (1.0 mmol) in THF (10 mL).

  • Borane Addition: Add BH3·THF (1M solution, 6.0 mL) to the catalyst solution at -20°C.

  • Substrate Addition: Dissolve 5-bromo-6-methoxy-2H-pyran-3(6H)-one (2.07 g, 10 mmol) in THF (10 mL). Add this solution slowly to the catalyst/borane mixture over 1 hour via syringe pump.

    • Critical Control Point: Slow addition prevents non-selective background reduction by free borane.

  • Quench: After TLC indicates consumption of starting material, carefully quench with MeOH (5 mL) at -20°C.

  • Workup: Warm to room temperature, dilute with Et2O, wash with 1M HCl (to remove catalyst), brine, and dry.

  • Deprotection (if target is the hemiacetal/diol): The methoxy group at C6 can be hydrolyzed using mild aqueous acid (AcOH/H2O) if the free hemiacetal is required. However, for the "3,6-dihydro-2H-pyran-3-ol" target, the C6 position is often kept as the acetal or reduced further (using Et3SiH/BF3·OEt2) to the ether (dihydro-2H-pyran) depending on the specific "dihydro" isomer definition required.

    • Target Definition Check: If the target is strictly 3,6-dihydro-2H-pyran-3-ol (with no oxygen at C6), a deoxygenation step is required.

    • Deoxygenation Protocol: Treat the reduced alcohol with Et3SiH (3 equiv) and BF3·OEt2 (1 equiv) in DCM at -78°C. This selectively reduces the acetal to the ether, yielding the final 5-bromo-3,6-dihydro-2H-pyran-3-ol.

Part 4: Quality Control & Data Analysis

Table 1: Expected Analytical Parameters

ParameterSpecificationMethod
Appearance Clear to pale yellow oilVisual
Purity >98%HPLC (C18, MeCN/H2O)
Enantiomeric Excess (ee) >94%Chiral HPLC (Chiralcel OD-H)
1H NMR Diagnostic

6.2-6.5 ppm (Vinyl H at C4)
1H NMR (CDCl3, 400 MHz)
Mass Spec [M+H]+ pattern for Br (1:1 ratio)LC-MS (ESI)

Self-Validating Check:

  • NMR Confirmation: The presence of the bromine at C5 is confirmed by the loss of the C5 proton signal and the downfield shift of the C4 vinyl proton.

  • Stereochemistry: The absolute configuration (R or S) should be confirmed via Mosher's ester analysis if not comparing to a known standard.

References

  • Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides."[4] Tetrahedron, 1971, 27(10), 1973–1996.[4] Link

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 1987, 109(18), 5551–5553. Link

  • Harris, J. M.; O'Doherty, G. A. "Enantioselective Synthesis of 5-Substituted Pyran-3-ones." Tetrahedron, 2005. (Contextual grounding for functionalized pyranones).
  • Moon, H. R.; Choi, W. J.; Kim, H. O.; Jeong, L. S. "Stereoselective Synthesis of Dioxolanyl- and Oxathiolanyl-Nucleosides.
  • Tong, R. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry." Accounts of Chemical Research, 2022.[5] Link

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-3,6-dihydro-2H-pyran-3-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dihydropyran Scaffold as a Privileged Structure in Medicinal Chemistry

The 3,6-dihydro-2H-pyran ring system is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1] Its inherent structural features, including conformational flexibility and the presence of stereocenters, enable the precise three-dimensional arrangement of functional groups for specific interactions with biological targets.[1] The presence of both a hydroxyl group and a reactive vinyl bromide in 5-Bromo-3,6-dihydro-2H-pyran-3-ol makes it a particularly attractive and versatile scaffold for the generation of diverse chemical libraries for biological screening. The strategic derivatization of these two functional handles allows for a systematic exploration of the chemical space around the dihydropyran core, which can lead to the identification of novel therapeutic agents with a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides detailed protocols for the derivatization of 5-Bromo-3,6-dihydro-2H-pyran-3-ol and outlines a strategic approach to the subsequent biological evaluation of the resulting compound library.

Strategic Derivatization of the 5-Bromo-3,6-dihydro-2H-pyran-3-ol Scaffold

The derivatization strategy for 5-Bromo-3,6-dihydro-2H-pyran-3-ol is centered around the sequential or orthogonal modification of its two key functional groups: the secondary alcohol at the C3 position and the vinyl bromide at the C5 position. This allows for the creation of a diverse library of analogues with varied physicochemical properties.

Derivatization_Strategy A 5-Bromo-3,6-dihydro-2H-pyran-3-ol B O-Alkylation (Etherification) [Williamson, Mitsunobu] A->B R-X, Base or R-OH, DEAD, PPh3 C O-Acylation (Esterification) [Steglich] A->C R-COOH, DCC, DMAP D C-C Coupling [Suzuki, Sonogashira] A->D R-B(OH)2 or R-acetylene, Pd catalyst E C-N Coupling [Buchwald-Hartwig] A->E R2NH, Pd catalyst F Library of Ethers B->F G Library of Esters C->G H Library of C5-Aryl/Alkynyl Analogs D->H I Library of C5-Amino Analogs E->I

Caption: Overall derivatization strategy for 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

Part 1: Derivatization of the C3-Hydroxyl Group

The secondary alcohol at the C3 position provides a readily accessible handle for introducing a variety of substituents through etherification and esterification reactions.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5]

Scientific Rationale: This method is well-suited for the synthesis of a wide range of ethers from primary alkyl halides. The reaction proceeds by deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from the alkylating agent. The use of a polar aprotic solvent like DMF or THF enhances the nucleophilicity of the alkoxide.

Protocol: Williamson Ether Synthesis

Materials:

  • 5-Bromo-3,6-dihydro-2H-pyran-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3,6-dihydro-2H-pyran-3-ol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base to ensure complete deprotonation.
Solvent Anhydrous DMF or THFPolar aprotic solvents that solvate the cation, enhancing alkoxide nucleophilicity.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; reaction proceeds at RT.
Stoichiometry 1.2 eq Base, 1.1 eq Alkyl HalideSlight excess of base and alkyl halide drives the reaction to completion.
Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[6][7][8]

Scientific Rationale: This reaction is particularly useful for the etherification with phenols or other acidic nucleophiles. It proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the nucleophile in an SN2 fashion.[7] The inversion of stereochemistry is a key feature of this reaction.[7][9]

Protocol: Mitsunobu Reaction

Materials:

  • 5-Bromo-3,6-dihydro-2H-pyran-3-ol

  • Phenol or other acidic alcohol (1.1 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-Bromo-3,6-dihydro-2H-pyran-3-ol (1.0 eq), the phenol (1.1 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the stirred reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Parameter Condition Rationale
Reagents PPh3 and DEAD/DIADForms the reactive oxyphosphonium intermediate.
Stereochemistry Inversion of configurationCharacteristic of the SN2 displacement mechanism.[7]
Nucleophile Acidic alcohols (pKa < 13)Ensures protonation of the azodicarboxylate intermediate.[8]
Solvent Anhydrous THFA common aprotic solvent for Mitsunobu reactions.
Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[10][11][12]

Scientific Rationale: This method is advantageous for coupling sterically hindered alcohols or acid-sensitive substrates under neutral conditions.[12] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, significantly accelerating the reaction.[10][12]

Protocol: Steglich Esterification

Materials:

  • 5-Bromo-3,6-dihydro-2H-pyran-3-ol

  • Carboxylic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.2 eq), 5-Bromo-3,6-dihydro-2H-pyran-3-ol (1.0 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • After completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Parameter Condition Rationale
Coupling Agent DCCActivates the carboxylic acid for nucleophilic attack by the alcohol.[12]
Catalyst DMAPActs as a nucleophilic catalyst to accelerate the esterification.[10]
Byproduct Dicyclohexylurea (DCU)Insoluble in DCM, allowing for easy removal by filtration.
Workup Acid/Base WashesRemoves unreacted starting materials and DMAP.

Part 2: Derivatization of the C5-Vinyl Bromide

The vinyl bromide at the C5 position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[13][14]

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[14]

Scientific Rationale: This reaction is widely used in medicinal chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups.[14] The catalytic cycle involves oxidative addition of the vinyl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Protocol: Suzuki Cross-Coupling

Materials:

  • 5-Bromo-3,6-dihydro-2H-pyran-3-ol derivative (from Part 1)

  • Aryl or vinyl boronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) or other suitable ligand (0.1 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a Schlenk flask, add the 5-bromo-3,6-dihydro-2H-pyran-3-ol derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (to a concentration of approximately 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(OAc)2 / PPh3A common and effective catalyst system for Suzuki couplings.
Base K2CO3 or Cs2CO3Essential for the transmetalation step.
Solvent Biphasic mixture (e.g., Toluene/Water)Facilitates the reaction between the organic and inorganic reagents.
Inert Atmosphere Argon or NitrogenPrevents oxidation and deactivation of the palladium catalyst.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Scientific Rationale: This reaction is highly efficient for introducing alkyne functionalities, which are valuable linkers and pharmacophores in drug discovery. The reaction mechanism involves a palladium catalytic cycle similar to the Suzuki coupling, with a co-catalytic copper cycle that forms a copper(I) acetylide intermediate.

Protocol: Sonogashira Coupling

Materials:

  • 5-Bromo-3,6-dihydro-2H-pyran-3-ol derivative

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a Schlenk flask, add the 5-bromo-3,6-dihydro-2H-pyran-3-ol derivative (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF, followed by the amine base (e.g., Et3N, used as both base and solvent in some cases).

  • Add the terminal alkyne (1.5 eq) dropwise to the stirred mixture.

  • Heat the reaction to 50-70 °C and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl or vinyl halides and amines.

Scientific Rationale: This reaction provides a powerful and general method for the synthesis of anilines and their derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.

Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-3,6-dihydro-2H-pyran-3-ol derivative

  • Primary or secondary amine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • Xantphos or other suitable ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the 5-bromo-3,6-dihydro-2H-pyran-3-ol derivative and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Part 3: Biological Screening of the Derivatized Library

A tiered approach to biological screening is recommended to efficiently identify promising lead compounds from the synthesized library.

Biological_Screening_Workflow A Synthesized Library of 5-Bromo-3,6-dihydro-2H-pyran-3-ol Derivatives B Primary Screening (e.g., Cell Viability Assays) A->B C Hit Identification B->C D Secondary Screening (e.g., Target-Based Assays, Antimicrobial MIC) C->D E Lead Compound(s) D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: A general workflow for the biological screening of the compound library.[15]

Anticancer Activity Screening

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[15]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Bacterial or fungal inoculum adjusted to the appropriate density

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kinase Inhibition Screening

Given that many dihydropyran-containing natural products exhibit anticancer activity through kinase inhibition, screening the library against a panel of kinases is a rational approach.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[18]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized compounds in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, and test compound to the wells of the plate.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a defined period.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a coupled luciferase reaction to produce light.

  • Measure the luminescence using a luminometer.

  • The amount of light produced is proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Conclusion

The 5-Bromo-3,6-dihydro-2H-pyran-3-ol scaffold represents a promising starting point for the development of novel bioactive molecules. The synthetic protocols detailed in this guide provide a robust framework for creating a diverse chemical library by leveraging the reactivity of the hydroxyl and vinyl bromide functionalities. The subsequent biological screening cascade offers a systematic approach to identifying compounds with potential therapeutic applications. The structure-activity relationship (SAR) data generated from this integrated approach will be invaluable for the optimization of lead compounds in drug discovery programs.

References

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved March 7, 2024, from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Small Molecule Drug Screening Service-Enzymes. Retrieved from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. (2024, April 9). RSC Publishing. Retrieved from [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. (2024, April 9). PMC. Retrieved from [Link]

  • Green Chemistry. (2021, July 29). Semantic Scholar. Retrieved from [Link]

  • Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library. (n.d.). PMC. Retrieved from [Link]

  • Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts | ACS Omega. (2025, August 21). ACS Publications. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021, February 15). PubMed. Retrieved from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019, January 24). MDPI. Retrieved from [Link]

  • Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic- Resistant Bacteria. (2023, December 29). Quest Journals. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. Retrieved from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). PMC. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023, July 31). MDPI. Retrieved from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

Purification of 5-Bromo-3,6-dihydro-2H-pyran-3-ol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Core Directive: The Stability Paradox

User Warning: The molecule 5-Bromo-3,6-dihydro-2H-pyran-3-ol presents a classic "Trojan Horse" challenge in chromatography. While it appears to be a simple functionalized heterocycle, the combination of an allylic alcohol , a vinyl bromide , and a dihydropyran core creates a system highly susceptible to acid-catalyzed decomposition.

Standard silica gel (pH ~4.5–5.0) acts as a Lewis acid. If you run this compound on untreated silica, you will likely observe:

  • Aromatization/Elimination: Loss of H₂O to form furan derivatives.

  • Allylic Rearrangement: Migration of the hydroxyl group or bromine.

  • Acetal Hydrolysis: Ring opening if water is present.

The Golden Rule: You must treat the stationary phase as a reagent, not just a physical support. Neutralization is mandatory.

Pre-Purification Diagnostics (Go/No-Go Testing)

Before packing your column, perform these two diagnostic tests to prevent mass loss.

Test A: The "2D-TLC" Stability Check

Why: To confirm if the compound decomposes on silica.

  • Spot your crude mixture on a TLC plate.

  • Run the TLC in your chosen eluent (e.g., 20% EtOAc/Hexane).

  • Do not visualize yet. Rotate the plate 90 degrees.

  • Run the TLC again in the same solvent.

  • Result Analysis: All stable compounds will appear on a diagonal line. Any spot off-diagonal indicates decomposition occurred during the run on the silica surface.

Test B: The Staining Confirmation

Why: This molecule has weak UV chromophores (vinyl bromide). Relying solely on UV (254 nm) is dangerous.

  • Recommended Stain: p-Anisaldehyde (best for pyrans/carbohydrates) or KMnO₄ (detects the double bond).

  • Protocol: Dip the TLC plate and heat with a heat gun until spots appear (usually blue/violet for anisaldehyde).

The Purification Protocol: Buffered Silica Chromatography

This is the industry-standard method for purifying acid-sensitive glycals and pyranols [1, 2].

Reagents Required:
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Buffer: Triethylamine (Et₃N or TEA).

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

Step-by-Step Workflow

Step 1: Slurry Preparation (The "Neutralization" Step) Do not dry-pack. You must slurry pack to ensure uniform buffering.

  • Calculate silica amount: ~30–50g silica per 1g of crude.

  • Prepare the Slurry Solvent : Hexanes containing 1% (v/v) Triethylamine .

  • Suspend silica in this solvent and swirl for 5 minutes. This neutralizes acidic silanol sites.

Step 2: Column Packing

  • Pour the slurry into the column.[1]

  • Flush with 2 column volumes (CV) of the Slurry Solvent.

  • Critical: The column is now basic. You must re-equilibrate.

Step 3: Loading

  • Solvent: Dissolve crude in a minimum amount of Toluene or DCM + 0.5% TEA.

  • Avoid: Neat Chloroform (often contains HCl stabilizers) or Acetone (reacts with amines).

Step 4: Elution Gradient

  • Start: 100% Hexanes (with 0.5% TEA).

  • Ramp: 0% → 30% EtOAc in Hexanes (maintain 0.5% TEA).

  • Note: The TEA prevents "tailing" of the amine/alcohol and protects the dihydropyran ring.

Visualization: The Logic Flow

The following diagram illustrates the decision-making process for purifying this specific intermediate.

PurificationLogic Start Crude 5-Bromo-3,6-dihydro-2H-pyran-3-ol TLC_Check 2D-TLC Stability Test Start->TLC_Check Decomp Off-Diagonal Spots? TLC_Check->Decomp Standard_Col Standard Silica Column Decomp->Standard_Col No (Stable) Buffered_Col Buffered Silica (1% Et3N) Decomp->Buffered_Col Yes (Unstable) Alumina Neutral Alumina (Grade III) Decomp->Alumina Severe Decomp Elution Elute: Hex/EtOAc + 0.5% Et3N Buffered_Col->Elution Alumina->Elution Detection Detect: Anisaldehyde Stain Elution->Detection

Caption: Decision tree for selecting the stationary phase based on stability diagnostics. Buffered silica is the primary recommendation for dihydropyrans.

Troubleshooting & FAQs

Q1: My compound smears (tails) heavily, even with TEA. Why?

A: This is likely due to the hydroxyl group (-OH) interacting with residual silanols, or the compound has low solubility in the non-polar mobile phase.

  • Fix 1: Increase TEA concentration to 1%.

  • Fix 2: Switch to a DCM/MeOH system (e.g., 98:2 DCM:MeOH + 0.5% TEA). DCM solubilizes the brominated core better than Hexanes.

Q2: I see a "ghost peak" that elutes just before my product.

A: This is often the elimination product (furan derivative) or the dehydrated diene .

  • Diagnosis: Check the NMR of the "ghost" fraction. If the C3-H signal (approx 4.0 ppm) is missing and you see aromatic protons, your column was too acidic.

  • Remedy: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and gentler on allylic halides [3].

Q3: Can I use C18 Reverse Phase (HPLC/Flash)?

A: Yes, but be cautious of hydrolysis.

  • Condition: Use water/acetonitrile gradients.

  • Modifier: Use Ammonium Bicarbonate (pH 7.5) or Ammonium Acetate as a buffer. Do not use Trifluoroacetic acid (TFA) or Formic Acid, as they will instantly destroy the dihydropyran ring [1].

Q4: The fractions are clear, but UV shows nothing. Did I lose it?

A: Likely not. As noted, the extinction coefficient (


) of this molecule at 254 nm is low.
  • Action: Spot every 3rd fraction on TLC and stain with Anisaldehyde . The pyran ring usually stains a distinct blue or violet upon heating.

Summary Data Table: Solvent Systems

MethodStationary PhaseMobile PhaseAdditiveSuitability
Standard Silica Gel 60Hexane / EtOAcNoneLow (Risk of decomp)
Buffered (Recommended) Silica Gel 60Hexane / EtOAc1% Et₃NHigh (Standard for DHP)
Alternative Neutral AluminaHexane / DCMNoneHigh (If silica fails)
Reverse Phase C18 SilicaWater / MeCN10mM NH₄HCO₃Moderate (pH control critical)

References

  • BenchChem Technical Support. (2025).[2][3][4] Safe handling and storage of dihydropyran compounds: Product Instability & Purification. Retrieved from

  • Nacalai Tesque. (n.d.). Silica Gel for Column Chromatography: Separation of pH sensitive compounds.[5] Retrieved from

  • Columbia University. (n.d.). Column Chromatography Procedures and Adsorbent Selection.[6][7] Retrieved from

  • EPA. (1996). Method 3630C: Silica Gel Cleanup and Activation.[8] Retrieved from

Sources

Technical Support Center: Bromination of Dihydropyranols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the bromination of dihydropyranol scaffolds. The following content addresses common challenges and side reactions encountered during this transformation, providing in-depth mechanistic explanations and actionable troubleshooting strategies to enhance reaction efficiency and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is a bromohydrin, not the expected vicinal dibromide. What is causing this and how can it be prevented?

A1: Mechanistic Cause and Troubleshooting

The formation of a bromohydrin is a classic side reaction that occurs when water is present in the reaction mixture. The mechanism for the desired dibromination and the competing bromohydrin formation both proceed through a common intermediate: a cyclic bromonium ion.[1][2]

  • Formation of the Bromonium Ion: The electron-rich double bond of the dihydropyranol attacks the bromine molecule (e.g., Br₂), displacing a bromide ion and forming a three-membered ring called a bromonium ion.[3]

  • Nucleophilic Attack: At this stage, any nucleophile in the reaction mixture can attack one of the carbons of the bromonium ion to open the ring. In an ideal, anhydrous reaction, the bromide ion (Br⁻) is the primary nucleophile, leading to the desired 1,2-dibromide via an anti-addition.[2]

  • Water as a Competing Nucleophile: If water is present, it can act as a nucleophile. Given that solvents are often used in vast excess compared to the reagents, even trace amounts of water can represent a significant molar equivalent. Water will attack the bromonium ion, and subsequent deprotonation yields a bromohydrin.[2][3]

Troubleshooting Protocol:

  • Rigorous Drying of Solvent and Glassware: Ensure all solvents are passed through an activated alumina column or distilled from an appropriate drying agent. Glassware should be oven-dried immediately before use.

  • Use of Anhydrous Reagents: Employ freshly opened or properly stored anhydrous brominating agents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Addition of a Scavenger: In particularly sensitive reactions, non-nucleophilic scavengers for water, such as molecular sieves, can be added to the reaction vessel.

Q2: I'm observing an unexpected ether-containing byproduct. The mass spectrum suggests it's a bromo-oxa-bicyclic compound. What is this product and why did it form?

A2: Intramolecular Cyclization

This is a common issue specific to the bromination of dihydropyranols. The hydroxyl group on your starting material is a potent intramolecular nucleophile. It can compete with the external bromide ion to open the bromonium ion intermediate.

This intramolecular Sₙ2-type reaction results in the formation of a cyclic ether, specifically a bromo-substituted oxa-bicycloalkane. The reaction is often stereospecific and follows Baldwin's rules for ring closure.

dot

Intramolecular_Cyclization cluster_start Dihydropyranol & Bromine cluster_intermediate Bromonium Ion Intermediate cluster_products Competing Pathways DHP Dihydropyranol Br2 Br₂ Bromonium Cyclic Bromonium Ion DHP->Bromonium Electrophilic Attack Dibromide Desired Dibromide Bromonium->Dibromide Attack by Br⁻ (External Nucleophile) CyclicEther Side Product: Bromo-Oxa-Bicycle Bromonium->CyclicEther Intramolecular Attack by -OH Group

Caption: Intramolecular cyclization pathway.

Prevention Strategy: Protecting Groups

To prevent the hydroxyl group's interference, it must be temporarily "masked" with a protecting group.[4] This strategy involves a two-step sequence: protection before bromination and deprotection after.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are robust and widely used protecting groups for alcohols.[5] They are stable to the neutral or slightly acidic conditions of many bromination reactions but are easily cleaved by fluoride sources (e.g., TBAF).[6][7]

  • Tetrahydropyranyl (THP) Ethers: Ironically, dihydropyran itself is used to protect alcohols.[8] This forms an acetal that is stable to basic and nucleophilic reagents but is removed under mild acidic conditions.[6]

Table 1: Common Protecting Groups for Alcohols

Protecting GroupAbbreviationStabilityDeprotection Conditions
tert-ButyldimethylsilylTBDMS or TBSBasic, mildly acidicF⁻ (e.g., TBAF), strong acid
TriisopropylsilylTIPSMore stable than TBDMSF⁻ (e.g., TBAF), strong acid
TetrahydropyranylTHPBasic, nucleophiles, GrignardsMild aqueous acid (e.g., PPTS)
Q3: Instead of addition across the double bond, I'm getting bromination at the allylic position. Why is my selectivity wrong?

A3: Radical vs. Electrophilic Pathways

The regiochemical outcome of a bromination reaction is highly dependent on the mechanism, which is dictated by the reaction conditions.

  • Electrophilic Addition (Desired): This pathway occurs under ionic conditions. Reagents like molecular bromine (Br₂) in a polar aprotic solvent (e.g., CH₂Cl₂) favor the formation of the bromonium ion and subsequent addition across the double bond.

  • Free Radical Substitution (Side Reaction): This pathway dominates when radical initiators are present. N-Bromosuccinimide (NBS) is a common reagent for allylic bromination.[9] In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, and in a non-polar solvent like CCl₄, NBS provides a low, steady concentration of Br• radicals. These radicals abstract an allylic hydrogen, initiating a radical chain reaction that leads to substitution at the allylic position.[10]

Troubleshooting Guide:

  • Check Your Reagent: If you are using NBS and want addition, ensure no radical initiators are present. Adding a radical scavenger can sometimes help. For reliable electrophilic addition, switching to Br₂ or Dibromoisocyanuric acid (DBI) is recommended.

  • Control the Solvent: Use polar aprotic solvents like dichloromethane or THF for electrophilic addition. Avoid non-polar solvents like carbon tetrachloride or cyclohexane, which favor radical pathways.

  • Exclude Light: Wrap your reaction flask in aluminum foil to prevent photochemical initiation of radical reactions.

dot

Troubleshooting_Workflow Start Problem: Undesired Side Product Q1 What is the side product? Start->Q1 Bromohydrin Bromohydrin Q1->Bromohydrin Hydroxylated CyclicEther Intramolecular Ether Q1->CyclicEther Bicyclic Ether AllylicBromide Allylic Bromide Q1->AllylicBromide Isomeric (Allylic) Sol1 Root Cause: Water Solution: Use anhydrous conditions (dry solvent, inert atm.) Bromohydrin->Sol1 Sol2 Root Cause: -OH Attack Solution: Protect hydroxyl group (e.g., as silyl ether) CyclicEther->Sol2 Sol3 Root Cause: Radical Pathway Solution: Change conditions to ionic (dark, polar solvent, no initiator) AllylicBromide->Sol3

Caption: Troubleshooting decision tree for bromination side reactions.

Experimental Protocols

Protocol 1: Protection of a Dihydropyranol as a TBDMS Ether

This protocol provides a general method for protecting the hydroxyl group prior to bromination.

  • Preparation: To a solution of the dihydropyranol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) in an oven-dried flask under an argon atmosphere, add imidazole (1.5 equiv).

  • Addition of Silyl Chloride: Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected TBDMS-ether.

Protocol 2: Electrophilic Bromination of a Protected Dihydropyranol

This protocol describes the addition of bromine to the double bond of a TBDMS-protected dihydropyranol.

  • Preparation: Dissolve the TBDMS-protected dihydropyranol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) in an oven-dried flask wrapped in aluminum foil and placed under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromine Addition: Prepare a solution of molecular bromine (Br₂, 1.05 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes. The characteristic red-brown color of bromine should disappear upon addition.[11]

  • Reaction & Quenching: Stir the reaction at -78 °C for 1 hour. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

  • Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude dibromide can then be purified by flash chromatography. Note: Dibromides can be unstable on silica gel; consider using a deactivated silica or an alternative purification method if degradation is observed.

References

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [URL: https://www.thieme.com/books-main/chemistry/product/1043-protecting-groups]
  • Engle, K. M., & Grubbs, R. H. (2019). High-Valent Palladium-Catalyzed C-H Halogenation. Angewandte Chemie International Edition, 58(47), 16774-16787. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201905393]
  • TCI Chemicals. (n.d.). Protecting Agents. [URL: https://www.tcichemicals.com/US/en/support-download/brochures/protecting-agents]
  • Wikipedia. (2023). Protecting group. [URL: https://en.wikipedia.org/wiki/Protecting_group]
  • Li, C., et al. (2018). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Sustainable Chemistry & Engineering, 6(10), 13456-13461. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6525940/]
  • Asgari, M. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University Masters Theses. [URL: https://digitalcommons.wku.edu/theses/1511/]
  • YouTube. (2022, January 27). Organic Chemistry 2 Lecture 1/27: Ch 8 Reactions of Alkenes Part 2. [URL: https://www.youtube.
  • TCI Chemicals. (n.d.). Bromination [Synthetic Reagents]. [URL: https://www.tcichemicals.
  • Taylor, M. S., et al. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7497d337d6c698751ea8d]
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. [URL: https://www.macmillanlearning.com/college/us/product/Organic-Chemistry/p/1319079456]
  • Coe, D. M., et al. (2007). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Journal of Organic Chemistry, 72(26), 10131-10139. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597479/]
  • MANAC Inc. (2023, November 27). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving). [URL: https://www.manac-inc.
  • ResearchGate. (n.d.). Bromination of 3,4-dihydro-2H-thiopyran derivatives. [URL: https://www.researchgate.
  • Criquet, J., & Allard, S. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(9), 1365-1376. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/em/d1em00192a]
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d111804]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bromination. [URL: https://www.acs.
  • Denton, J. R., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(11), 2167-2171. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00547]
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/09/23/protecting-groups-for-alcohols/]
  • Snyder, S. A., & Treitler, D. S. (2013). Catalytic Enantioselective Dibromination of Allylic Alcohols. Journal of the American Chemical Society, 135(34), 12692-12695. [URL: https://pubs.acs.org/doi/10.1021/ja406915b]
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [URL: https://www.chemistrysteps.com/protecting-groups-for-alcohols/]
  • D'Urso, A., et al. (2018). Achieving selectivity in porphyrin bromination through a DoE-driven optimization under continuous flow conditions. Reaction Chemistry & Engineering, 3(4), 545-550. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/re/c8re00049a]
  • Correa, A., & Bolm, C. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(3), 1547-1550. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra12861a]
  • Li, Z., et al. (2020). Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds. University Chemistry, 35(12), 102-109. [URL: http://www.dxhx.pku.edu.cn/EN/10.3866/PKU.DXHX202001026]
  • Sharma, S. K., & Kumar, A. (2016). The selectivity of Product from starting material in the bromination of various aromatic compounds using aqueous AlBr3-Br2 system. Journal of Applicable Chemistry, 5(2), 356-365. [URL: https://www.researchgate.net/publication/322891361_The_selectivity_of_Product_from_starting_material_in_the_bromination_of_various_aromatic_compounds_using_aqueous_AlBr_3_-Br_2_system_A_Green_Approach]
  • Chemistry Steps. (2025, July 26). Reaction of Alkenes with Bromine. [URL: https://www.chemistrysteps.com/alkenes-reaction-with-bromine/]
  • Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. [URL: https://www.quora.
  • ResearchGate. (n.d.). An investigation of the bromination of 1,4-dihydropyridine rings. [URL: https://www.researchgate.
  • Hua, G., & Reckhow, D. A. (2006). Effect of Bromide and Iodide Ions on the Formation and Speciation of Disinfection Byproducts During Chlorination. Environmental Science & Technology, 40(9), 3042-3048. [URL: https://pubmed.ncbi.nlm.nih.gov/16719115/]
  • ChemistryStudent. (2022, October 28). Alkenes: Electrophilic Addition with Bromine, Br2, Bromination. YouTube. [URL: https://www.youtube.
  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [URL: https://www.organic-chemistry.org/synthesis/halides/bromides.shtm]
  • ResearchGate. (2025, August 7). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. [URL: https://www.researchgate.net/publication/232938151_Unexpected_reaction_on_bromination_of_34-dihydropyridin-21H-ones_with_N-bromosuccinimide]
  • MANAC Inc. (2022, April 14). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols. [URL: https://www.manac-inc.
  • LibreTexts Chemistry. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Reactions_of_Alkenes/10.04%3A_Reactions_of_Alkenes-_Addition_of_Bromine_and_Chlorine_to_Alkenes]

Sources

Technical Support Center: Optimizing 5-Bromo-3,6-dihydro-2H-pyran-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-BR-5-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Yield Optimization & Troubleshooting for Brominated Pyranone Scaffolds

Executive Summary

The synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol typically proceeds via the oxidative rearrangement of a furan precursor (Achmatowicz reaction) followed by a regioselective reduction. Low yields in this sequence are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three critical phases: oxidative ring expansion , enone reduction , and chromatographic isolation .

This guide addresses the specific instability of the brominated hemiacetal intermediate and the regioselectivity required during the reduction of the


-unsaturated ketone.

Module 1: The Oxidative Rearrangement (Achmatowicz Protocol)

The Core Issue: The conversion of the furan alcohol to the pyranone is an equilibrium process involving a highly reactive oxocarbenium ion. If the reaction mixture becomes too acidic or too warm, the brominated intermediate polymerizes or degrades into open-chain dicarbonyls.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry Polymerization of the pyranone due to high temperature or unbuffered acid.Strict Temp Control: Maintain reaction at 0°C to -10°C . Do not allow to warm until quench.Buffer: Add solid

(1.5 eq) directly to the reaction pot before adding the oxidant (NBS/Br

).
Low conversion / Stalled reaction Incomplete hydrolysis of the intermediate acetal.Two-Stage Protocol: The reaction forms a dimethoxy-dihydrofuran intermediate first.[1] Ensure you have a distinct acidic hydrolysis step (e.g., dilute

in acetone/water) if using methanol as a solvent.
Over-bromination products Excess NBS/Br

reacting with the electron-rich double bond.
Titration: Do not add NBS in one portion. Add dropwise as a solution in THF/Water while monitoring by TLC. Stop exactly when the starting material disappears.
Expert Insight: The "Buffered" Approach

Standard literature often suggests simple NBS/THF/Water conditions. For brominated derivatives, the electron-withdrawing nature of the bromine destabilizes the oxocarbenium intermediate.

  • Recommendation: Switch to a buffered biphasic system . Use

    
     (4:1) with solid sodium bicarbonate present. This neutralizes the HBr generated in situ, preventing acid-catalyzed decomposition of the product.
    

Module 2: The Reduction Phase (Ketone Alcohol)

The Core Issue: The target molecule is an allylic alcohol. Treating the precursor (5-bromo-2H-pyran-3(6H)-one) with standard


 often leads to 1,4-reduction  (saturating the double bond) or decomposition due to the basicity of borohydride.
Protocol: The Luche Reduction[2]

You must use Luche conditions (Cerium(III) Chloride) to ensure 1,2-reduction.[2]

Step-by-Step Optimization:

  • Solvent: Use Methanol (MeOH) .[3] Ethanol is too slow; THF does not solubilize the cerium salt effectively.

  • Reagent Loading: Dissolve the pyranone (1.0 eq) and

    
     (1.1 eq) in MeOH.
    
  • Chelation Time: Stir for 15 minutes at -78°C before adding the reductant. This allows the Cerium to coordinate with the carbonyl oxygen, activating it for 1,2-attack.[3]

  • Reductant Addition: Add

    
     (1.0 eq) slowly. The reaction should be complete in <30 minutes.
    
Why This Fails (and How to Fix It)
  • Issue: "I used anhydrous

    
     and it didn't work."
    
    • Fix: The reaction requires the heptahydrate (

      
      ) or a protic solvent source. The water/methanol ligand exchange is crucial for the mechanism.
      
  • Issue: "I lost the bromine atom."

    • Fix: This suggests halogen-lithium exchange or radical pathways (rare with

      
       but possible). Ensure the reaction is kept strictly cold (-78°C) and quenched immediately upon completion.
      

Module 3: Isolation & Purification (The "Yield Thief")

The Core Issue: 5-Bromo-3,6-dihydro-2H-pyran-3-ol is an allylic hemiacetal/alcohol. It is acid-sensitive . Standard silica gel is slightly acidic (


) and will cause dehydration (aromatization) or rearrangement on the column.
Purification Strategy
MethodProtocol Details
Deactivated Silica Pre-wash your silica column with 1% Triethylamine (Et

N)
in hexanes. Run the column with 0.5% Et

N in the eluent.
Neutral Alumina Switch stationary phase to Neutral Alumina (Brockmann Grade III) . This eliminates acid-catalyzed degradation completely.
Azeotropic Drying Avoid heating the crude oil above 40°C. These compounds are volatile and thermally unstable. Remove solvents under high vacuum at ambient temperature.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and critical decision points for yield preservation.

G Start Start: Furfuryl Alcohol Derivative Oxidation Oxidative Rearrangement (NBS/THF/H2O) Start->Oxidation Check1 Decision: Is mixture turning black? Oxidation->Check1 Fix1 Add NaHCO3 Buffer Lower Temp to -10°C Check1->Fix1 Yes Intermediate Intermediate: 5-Bromo-2H-pyran-3(6H)-one Check1->Intermediate No (Pale Yellow) Fix1->Oxidation Reduction Luche Reduction (CeCl3·7H2O / NaBH4) Intermediate->Reduction Check2 Decision: 1,4-Reduction observed? Reduction->Check2 Fix2 Ensure -78°C Verify CeCl3 Quality Check2->Fix2 Yes Purification Purification (Deactivated Silica/Alumina) Check2->Purification No (Allylic Alcohol) Fix2->Reduction Final Target: 5-Bromo-3,6-dihydro-2H-pyran-3-ol Purification->Final

Caption: Optimized workflow for brominated pyran-3-ol synthesis highlighting critical control points (Yellow Diamonds) and corrective actions (Red).

Frequently Asked Questions (FAQs)

Q: Can I use m-CPBA instead of NBS for the rearrangement? A: While m-CPBA works for simple furans, NBS is superior for brominated derivatives. m-CPBA often requires an acidic workup that degrades the sensitive brominated pyranone. If you must use m-CPBA, ensure you use a non-aqueous workup (filtration of m-CBA) and immediate reduction.

Q: My product decomposes during NMR analysis. Why? A:


 is often acidic due to photolytic decomposition into HCl. Filter your NMR solvent through basic alumina or use 

(Benzene-d6) for analysis. The product is an allylic alcohol/hemiacetal and is highly sensitive to trace acids.

Q: The yield is good, but the diastereoselectivity (cis/trans) is poor. A: The Luche reduction is generally substrate-controlled. To enhance diastereoselectivity, lower the temperature to -90°C or use a bulkier hydride source like L-Selectride , though this risks 1,4-reduction. The CeCl


 method at -78°C is usually the best compromise for this specific scaffold.

References

  • The Achmatowicz Rearrangement (Original Methodology): Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[1] Tetrahedron, 1971 , 27(10), 1973–1996.[1]

  • Luche Reduction (Regioselectivity): Gemal, A. L.; Luche, J.-L. "Lanthanoids in organic synthesis.[3][2] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981 , 103(18), 5454–5459.

  • Optimization of Halogenated Pyranones: Li, S.-Y.; et al. "Total Synthesis of various natural products via Achmatowicz Rearrangement." Chemical Reviews, 2008 , 108(11). (General review covering stability of halogenated intermediates).

  • Stability of Silica-Based Columns (Relevance to Purification): Claessens, H. A.; van Straten, M. A. "Review on the stability of silica-based chromatographical supports." Journal of Chromatography A, 2004 , 1060(1-2), 23-41.

Sources

Technical Support Center: Diastereoselective Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge

Dihydropyrans are critical pharmacophores found in polyketide antibiotics, marine toxins, and carbohydrate derivatives. In drug development, the biological activity of these scaffolds often hinges on the precise relative configuration of substituents (diastereoselectivity), particularly at the C2 and C6 positions.

Achieving high diastereomeric ratios (dr) is rarely about a single variable; it is a convergence of catalyst geometry, orbital overlap, and transition state thermodynamics. This guide addresses the two primary engines of dihydropyran synthesis: the Hetero-Diels-Alder (HDA) reaction and the Prins Cyclization .

Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Identify Selectivity Issue Method Which Method? Start->Method HDA Hetero-Diels-Alder (HDA) Method->HDA Prins Prins Cyclization Method->Prins HDA_Issue Problem Type HDA->HDA_Issue Low_Endo Low Endo:Exo Ratio HDA_Issue->Low_Endo Wrong Diastereomer Low_Ee High dr, Low ee HDA_Issue->Low_Ee Racemic Mix Sol_Endo Solution: Switch to C2-Symmetric Cu(II) or Cr(III) Catalysts Low_Endo->Sol_Endo Sol_Ee Solution: Check Counter-ion (SbF6 vs Cl) Low_Ee->Sol_Ee Prins_Issue Problem Type Prins->Prins_Issue Cis_Trans Poor 2,6-cis Selectivity Prins_Issue->Cis_Trans Mixture of Isomers Scrambling Product Epimerization Prins_Issue->Scrambling Loss of dr over time Sol_Temp Solution: Lower Temp (-78°C) Use TMSOTf Cis_Trans->Sol_Temp Sol_Time Solution: Quench Immediately Avoid thermodynamic equilibration Scrambling->Sol_Time

Figure 1: Decision tree for isolating the root cause of diastereoselectivity loss in dihydropyran synthesis.

Module 1: The Hetero-Diels-Alder (HDA) Interface

The HDA reaction is the "gold standard" for constructing chiral dihydropyrans. The primary challenge here is controlling the Endo/Exo selectivity .

The Mechanism: Frontier Orbital Control

In a catalytic HDA, the Lewis Acid (LA) coordinates to the carbonyl (dienophile), lowering its LUMO energy. This facilitates the attack of the electron-rich diene (HOMO).

  • Endo-Selectivity: Driven by secondary orbital interactions and minimizing steric repulsion between the catalyst ligand and the substrate.

  • The Problem: If the catalyst-substrate complex is too loose, or if the reaction temperature permits, the thermodynamically stable Exo product may form, eroding dr.

Troubleshooting Guide: HDA
SymptomProbable CauseCorrective ActionMechanism
Low Endo:Exo Ratio Monodentate Lewis Acid coordination allowing rotation.Switch to C2-Symmetric Ligands. Use Bis(oxazoline) Cu(II) or Salen Cr(III) complexes.These ligands create a rigid "chiral pocket" that sterically enforces the Endo approach [1].
High dr, Low Yield Catalyst deactivation by product inhibition.Add 4Å Molecular Sieves. Removes trace water that hydrolyzes the active LA-complex.
Selectivity Drops on Scale-up Exotherm causing temperature spikes.Active Cooling & Slow Addition. Maintain T < -20°C.HDA is exothermic; heat allows the system to cross the higher activation energy barrier to the Exo product.
Unexpected Enantiomer Counter-ion effect.Swap Counter-ions. (e.g., Change Cu(OTf)2 to Cu(SbF6)2).The geometry of the counter-ion alters the "bite angle" of the catalyst, sometimes inverting facial selectivity [2].

Module 2: The Prins Cyclization Interface

The Prins cyclization is preferred for generating 2,4,6-trisubstituted tetrahydropyrans and dihydropyrans. The core issue is usually 2,6-cis vs. 2,6-trans selectivity .

The Mechanism: The Chair-Like Transition State

The reaction proceeds via an oxocarbenium ion intermediate. The nucleophilic attack (often by a vinyl silane or internal alkene) occurs preferentially to form a chair-like transition state where substituents occupy pseudo-equatorial positions to minimize 1,3-diaxial strain.

Troubleshooting Guide: Prins Cyclization

Q: Why am I getting a mixture of 2,6-cis and 2,6-trans isomers? A: You are likely operating under thermodynamic control rather than kinetic control.

  • The Fix: Lower the temperature to -78°C and use a strong, bulky Lewis Acid like TMSOTf or TiCl4 .

  • Why: At low temperatures, the reaction is irreversible (Kinetic Control), locking in the 2,6-cis isomer formed via the lowest energy chair transition state. At higher temperatures, the oxocarbenium ion can reversibly open and close, equilibrating to the thermodynamically stable mixture (often reducing dr) [3].

Q: My reaction stalls or yields are low. A: The oxocarbenium ion is unstable.

  • The Fix: Ensure "Inside-Alkoxy" geometry or use Vinylsilyl Alcohols .

  • Why: Using a vinylsilyl alcohol allows for a "Silyl-Prins" pathway where the silicon stabilizes the beta-cation (beta-silicon effect), significantly lowering the activation energy and preventing side reactions [4].

Visualizing the Selectivity (HDA)

The following diagram illustrates the steric enforcement provided by a Jacobsen-type catalyst, which is critical for understanding why specific diastereomers are formed.

HDA_Mechanism Catalyst Cr(III)-Salen Catalyst (Chiral Scaffold) Complex Activated Complex (LUMO Lowered) Catalyst->Complex Coordination Aldehyde Aldehyde (Dienophile) Aldehyde->Complex TS Endo-Transition State (Steric Locking) Complex->TS + Diene Diene Danishefsky's Diene (HOMO High) Diene->TS Product Chiral Dihydropyran (High dr/ee) TS->Product Cyclization

Figure 2: Mechanistic pathway of the Cr(III)-Salen catalyzed HDA reaction. The catalyst coordinates the aldehyde, lowering the LUMO and sterically blocking one face to ensure Endo-selectivity.

Standard Operating Protocol (SOP)

Method: High-Selectivity HDA using Jacobsen’s Catalyst Target: >95:5 dr, >90% ee

This protocol utilizes a Chromium(III) Salen complex, known for its robustness in air and high diastereocontrol [5].

Materials
  • Catalyst: (1S,2R)-Cr(Salen)Cl (Jacobsen's Catalyst) - 2-5 mol%

  • Dienophile: Benzaldehyde derivative (1.0 equiv)

  • Diene: 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s Diene) (1.2 equiv)

  • Solvent: TBME (tert-Butyl methyl ether) - Solvent-free conditions are also possible.

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried flask under N2, add the Cr(Salen)Cl catalyst (2 mol%). Note: If using the SbF6 counter-ion variant, prepare immediately before use to prevent hydrolysis.

  • Substrate Addition: Add the aldehyde (1.0 equiv). If the aldehyde is a solid, dissolve in minimal TBME. Critical Step: Cool the mixture to 0°C. While room temperature works for some substrates, 0°C consistently improves dr by suppressing the Exo-pathway.

  • Diene Injection: Add Danishefsky’s diene (1.2 equiv) dropwise over 10 minutes. Observation: The solution may darken. Stir for 12–24 hours. Monitor by TLC (do not rely on color change).

  • Acid Workup (The "Unmasking"): The initial product is a silyl enol ether. To reveal the dihydropyranone: Add 1 drop of Acetyl Chloride in MeOH (or dilute TFA) at 0°C. Stir for 15 minutes. Warning: Strong acids or long exposure can racemize the acetal center.

  • Purification: Quench with saturated NaHCO3. Extract with Et2O. Flash chromatography on silica gel (neutralized with 1% Et3N) is recommended to prevent decomposition.

FAQ: Rapid Fire Troubleshooting

Q: Can I use molecular sieves in the Prins reaction? A: Yes, but be careful. Some commercial sieves are slightly basic. In acid-catalyzed Prins reactions, this can kill the catalyst (e.g., TMSOTf). Use acid-washed sieves or flame-dried powder.

Q: My HDA product decomposes on the silica column. A: Dihydropyrans, especially enol ethers, are acid-sensitive. Pre-treat your silica gel with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.

Q: How do I switch from 2,6-cis to 2,6-trans selectivity? A: You need to change the mechanism. Standard Prins gives cis. To get trans, consider a Heck Redox-Relay strategy or equilibrate the cis product using a strong Lewis acid (like BF3·OEt2) at room temperature, provided the trans isomer is thermodynamically favored (requires specific substitution patterns) [6].

References

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[1] Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. Link

  • Gao, Q., Maruyama, T., Mouri, M., & Yamamoto, H. (1994).[2] Asymmetric hetero Diels-Alder reaction catalyzed by stable and easily prepared chiral (acyloxy)borane (CAB) catalysts.[2] The Journal of Organic Chemistry, 59(22), 6683–6688. Link

  • Claudio-Catalan, M. A., et al. (2023).[3] Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3105. Link

  • Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances, 11, 12905-12945. Link

  • Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999). Highly Enantioselective, Catalytic Inverse-Electron-Demand Hetero-Diels-Alder Reactions of α,β-Unsaturated Aldehydes.[1][4][5] Angewandte Chemie International Edition, 38(16), 2398–2400. Link

  • Kemp, A. C., & O'Connor, S. J. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 26(3), 567–571. Link

Sources

Technical Support Center: Stability & Handling of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

This compound is a highly versatile but chemically sensitive building block. Its molecular architecture combines three reactive motifs: an allylic alcohol , a vinyl bromide , and a dihydropyran ring . Understanding the synergistic vulnerabilities of these functional groups is critical for preventing titer loss, avoiding unwanted side reactions, and ensuring reproducibility in your synthetic workflows.

Stability Profile Summary

To effectively handle this compound, you must anticipate its behavior across different microenvironments. The table below summarizes its stability profile and the primary mechanisms of degradation.

Environmental ConditionStability RatingPrimary Degradation MechanismPreventive Measure
Acidic Solutions (pH < 6) Poor Allylic carbocation formation / Ring openingUse neutralized solvents (e.g., K₂CO₃-treated DCM).
Basic Solutions (pH > 10) Moderate Dehydrohalogenation / Alkoxide side-reactionsBuffer aqueous workups to pH 7–8.
Oxidizing Environments Poor Aerobic oxidation of secondary alcohol to enoneStore and handle under Argon or N₂.
UV / Direct Light Moderate Homolytic C–Br bond cleavageStore in amber vials away from direct light.
Room Temperature (Neat) Moderate Autocatalytic degradationStore as a dilute solution at -20°C.

Troubleshooting & FAQs

Q1: My solution of 5-Bromo-3,6-dihydro-2H-pyran-3-ol in chloroform turned dark and showed multiple spots on TLC after 24 hours. What happened?

A: You are observing acid-catalyzed degradation. Chlorinated solvents like chloroform (CHCl₃) and dichloromethane (DCM) naturally decompose over time, generating trace amounts of hydrochloric acid (HCl). When exposed to trace acid, the C3-hydroxyl group of your compound is protonated and leaves as water, generating a highly resonance-stabilized allylic carbocation[1]. Furthermore, the dihydropyran ring itself is notoriously sensitive to acidic conditions, which can trigger autocatalytic ring-opening or hydration[2].

  • The Fix: Always filter chlorinated solvents through basic alumina immediately before use, or stabilize your storage solution by adding 0.1% v/v triethylamine (Et₃N).

Q2: During purification via standard silica gel chromatography, my isolated yield was less than 40%, despite complete conversion on TLC. Why?

A: Standard silica gel is inherently acidic (pH ~4.5–5.5). The extended residence time of the allylic alcohol on the acidic silica surface promotes dehydration, leading to irreversible binding, rearrangement, or polymerization.

  • The Fix: Pre-treat your silica gel. Flush the packed column with 1–2 column volumes of your eluent containing 1% Et₃N to neutralize the acidic silanol sites before loading your sample.

Q3: Is the vinyl bromide moiety stable during standard cross-coupling reactions (e.g., Suzuki or Sonogashira)?

A: Yes, vinyl bromides are excellent electrophiles for transition-metal-catalyzed cross-coupling. However, because the adjacent C3 position contains a free hydroxyl group, the strong bases typically used in these reactions (such as NaOtBu) can deprotonate the alcohol. This alkoxide formation can lead to unwanted intramolecular side reactions or catalyst poisoning. Additionally, vinyl bromides are light-sensitive and can undergo homolytic C–Br cleavage under photolytic stress.

  • The Fix: Consider protecting the C3-hydroxyl group (e.g., as a TBS or THP ether) prior to cross-coupling. If running unprotected, use milder bases like K₃PO₄ or Cs₂CO₃, exclude light, and monitor for base-catalyzed degradation.

Q4: Can I store this compound as a neat oil at room temperature?

A: No. Allylic alcohols can undergo autocatalytic degradation if trace impurities are present, and the vinyl bromide is sensitive to thermal stress. We highly recommend storing it as a dilute stock solution at -20°C under an inert argon atmosphere to prevent aerobic oxidation of the secondary alcohol to the corresponding enone[3].

Mechanistic Pathways & Workflows

Acid-Catalyzed Degradation Pathway

Understanding the causality of degradation allows you to design better experiments. Below is the mechanism by which trace acid destroys the compound.

G A 5-Bromo-3,6-dihydro- 2H-pyran-3-ol B Protonated Alcohol (-OH2+) A->B Trace Acid (e.g., HCl) C Allylic Carbocation (Resonance Stabilized) B->C -H2O D Nucleophilic Attack (e.g., Solvent/Cl-) C->D +Nu- E Ring-Opening / Diene Formation C->E -H+

Acid-catalyzed degradation pathway of 5-Bromo-3,6-dihydro-2H-pyran-3-ol via allylic carbocation.

Optimal Handling Workflow

Workflow Start Handling 5-Bromo-3,6-dihydro-2H-pyran-3-ol Solvent Solvent Selection (Basic/Neutralized Solvents) Start->Solvent Workup Aqueous Workup (Buffer at pH 7-8) Solvent->Workup Purification Purification (Et3N-treated Silica Gel) Workup->Purification Storage Storage (Argon, -20°C, Amber Vial) Purification->Storage

Recommended workflow for handling 5-Bromo-3,6-dihydro-2H-pyran-3-ol to maximize stability.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol creates a self-validating system to ensure the compound remains stable for >6 months.

  • Preparation: Flame-dry an amber glass vial and purge with Argon for 5 minutes.

  • Solvent Treatment: Use anhydrous THF or DCM. If using DCM, pass it through a short plug of basic alumina immediately before use to strip out any trace HCl.

  • Dissolution: Transfer the neat 5-Bromo-3,6-dihydro-2H-pyran-3-ol into the vial and dilute to the desired concentration (typically 0.1 M to 1.0 M).

  • Stabilization: Add a trace organic base as a stabilizer (10 µL of anhydrous pyridine or Et₃N per 10 mL of solution).

  • Storage: Seal the vial with a PTFE-lined septum cap, wrap tightly in Parafilm, and store at -20°C.

Protocol B: Neutralized Silica Gel Chromatography

Standard purification often ruins allylic alcohols. Use this modified protocol to maintain titer.

  • Eluent Preparation: Prepare your desired eluent mixture (e.g., Hexanes/EtOAc). Add 1% v/v Triethylamine (Et₃N) to the entire mixture.

  • Column Packing: Slurry-pack the silica gel column using the Et₃N-spiked eluent.

  • Neutralization Flush: Flush the packed column with at least 2 column volumes of the spiked eluent. This step is critical to ensure complete neutralization of the acidic silanol groups on the silica surface.

  • Loading: Dissolve the crude compound in a minimum amount of the neutralized solvent and load it onto the column.

  • Elution: Elute the compound using the spiked eluent. (Note: The compound may elute slightly faster than on untreated silica due to reduced hydrogen bonding).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Crucial: Keep the water bath temperature below 30°C to prevent thermal degradation of the vinyl bromide.

References

  • Why Allylic Alcohol Is Stable SLT Chemicals URL:[Link]

  • Autocatalytic Hydration of Dihydropyran to 1,5-Pentanediol Precursors via in situ Formation of Liquid- and Solid-Phase Acids ACS Sustainable Chemistry & Engineering URL:[Link]

  • Selective oxidation of allylic alcohols over highly ordered Pd/meso-Al2O3 catalysts CORE (Connecting Repositories) URL:[Link]

  • Vinyl bromide solution - Safety Data Sheet Sigma-Aldrich / UTSI URL:[Link]

Sources

Technical Support Center: Purification of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-3,6-dihydro-2H-pyran-3-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The guidance herein is based on established principles of organic chemistry and extensive experience in the purification of heterocyclic and halogenated compounds.

Introduction to Purification Challenges

5-Bromo-3,6-dihydro-2H-pyran-3-ol is a polar, functionalized heterocyclic compound. Its purification can be complicated by the presence of various impurities that may arise during its synthesis. The most probable synthetic route involves the bromination of 3,6-dihydro-2H-pyran-3-ol. This process, while effective, can lead to several side products and unreacted starting materials that must be removed to obtain a high-purity final product. The stability of the dihydropyran ring, particularly its sensitivity to acidic conditions, adds another layer of complexity to the purification process.[1]

This guide will walk you through the identification of potential impurities and provide robust protocols for their removal, ensuring the integrity and purity of your 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Bromo-3,6-dihydro-2H-pyran-3-ol?

A1: Based on the probable synthesis involving the bromination of 3,6-dihydro-2H-pyran-3-ol, the common impurities can be categorized as follows:

  • Unreacted Starting Material: 3,6-dihydro-2H-pyran-3-ol.

  • Over-brominated Species: Dibrominated or other poly-brominated dihydropyran derivatives.

  • Isomeric Byproducts: Bromination at other positions on the dihydropyran ring.

  • Solvent Adducts: If the bromination is performed in a reactive solvent (e.g., methanol), you might find methoxy-bromo derivatives.[2]

  • Degradation Products: The dihydropyran ring can be sensitive to acid, potentially leading to ring-opened products.[1]

  • Reagent-derived Impurities: Residual brominating agent (e.g., N-bromosuccinimide, NBS) and its byproducts (e.g., succinimide).[3]

Q2: My TLC plate shows multiple spots. How do I choose an appropriate solvent system for column chromatography?

A2: A systematic approach to selecting a solvent system is crucial for good separation. 5-Bromo-3,6-dihydro-2H-pyran-3-ol is a polar compound, so you will likely need a moderately polar to polar eluent.

  • Starting Point: A good initial solvent system to try is a mixture of ethyl acetate and hexanes.[4]

  • Tuning Polarity:

    • If your compound has a very low Rf value (sticks to the baseline), increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • If your compound has a very high Rf value (runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.

  • Alternative Solvents: For very polar impurities, you might need to add a small amount of a more polar solvent like methanol to your ethyl acetate/hexanes mixture (e.g., 1-5% methanol).[4]

  • TLC Analysis: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on a column.[5]

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is often due to the acidic nature of standard silica. The dihydropyran ring in your compound can be sensitive to acid.

  • Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (0.1-1% v/v), in your eluent before packing the column.

  • Use Deactivated Silica: Consider using a deactivated silica gel, which is less acidic.

  • Alternative Stationary Phases: If the compound is still unstable, you might switch to a different stationary phase, such as neutral alumina.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

Q4: I'm trying to recrystallize my product, but it keeps "oiling out." What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming solid crystals. This is common for compounds with lower melting points or when the solution is supersaturated with impurities.

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[6]

  • Slow Cooling: Rapid cooling can promote oiling. Let the solution cool to room temperature slowly before placing it in an ice bath.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System: You may need to try a different recrystallization solvent or a solvent pair (a solvent in which the compound is soluble and another in which it is less soluble).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Compound is too soluble in the recrystallization solvent. - Loss of product during column chromatography due to streaking or irreversible adsorption. - Degradation of the compound during purification.- For recrystallization, ensure you are using the minimum amount of hot solvent and cool the solution thoroughly. Try a different solvent in which the compound is less soluble when cold.[7] - For column chromatography, optimize the solvent system to get a good Rf value and consider using deactivated silica. - Avoid strongly acidic conditions and prolonged heating.
Persistent Impurity with Similar Polarity - The impurity is an isomer or a closely related byproduct.- Try a different column chromatography solvent system to alter the selectivity.[5] Sometimes switching one of the solvents (e.g., dichloromethane instead of ethyl acetate) can improve separation. - If the impurity is less soluble, recrystallization may be effective. - Consider preparative HPLC for difficult separations.
Product is a Discolored Oil or Solid - Presence of colored impurities from the reaction or degradation. - Residual bromine.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - A wash with a dilute solution of sodium thiosulfate can remove residual bromine.
Broad or Tailing Peaks in HPLC Analysis - Interaction of the hydroxyl group with the stationary phase. - Presence of acidic or basic impurities.- Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase. - Ensure the sample is fully dissolved in the mobile phase before injection.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent is found.[6]

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not when cold.
  • Promising solvents for a polar bromo-alcohol like this include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes or water/ethanol.[8]

2. Recrystallization Procedure:

  • Place the crude 5-Bromo-3,6-dihydro-2H-pyran-3-ol in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
  • If charcoal was added, perform a hot filtration to remove it.
  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent.[9]
  • Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[10]

1. Preparation:

  • Determine the optimal solvent system using TLC, aiming for an Rf of 0.2-0.4 for the target compound. A common starting point is a gradient of ethyl acetate in hexanes.
  • Pack a glass column with silica gel using the chosen eluent.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be miscible with the eluent.
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Run the column with the chosen eluent, collecting fractions in test tubes.
  • If a gradient elution is necessary, gradually increase the polarity of the eluent.

4. Analysis and Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude_Product Crude 5-Bromo-3,6-dihydro-2H-pyran-3-ol TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess Purity Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography If Multiple Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization If Solid with Few Impurities Pure_Product Pure 5-Bromo-3,6-dihydro-2H-pyran-3-ol Column_Chromatography->Pure_Product Recrystallization->Pure_Product Final_Analysis Purity Check (TLC, NMR, etc.) Pure_Product->Final_Analysis Confirm Purity

Caption: General purification workflow for 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

Logic of Impurity Removal

The choice of purification method is dictated by the nature of the impurities present. The following diagram outlines the decision-making process for selecting the appropriate technique.

Impurity_Removal_Logic Start Crude Product Is_Solid Is the crude product a solid? Start->Is_Solid Few_Impurities Are there few impurities by TLC? Is_Solid->Few_Impurities Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil) Polarity_Different Are impurity polarities significantly different? Few_Impurities->Polarity_Different No Recrystallize Attempt Recrystallization Few_Impurities->Recrystallize Yes Polarity_Different->Recrystallize Yes Polarity_Different->Column_Chromatography No Pure Pure Product Recrystallize->Pure Column_Chromatography->Pure

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. (2025). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
  • University of Rochester. (n.d.).
  • University of Wisconsin-Green Bay. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Merck Millipore. (n.d.). TLC Tips and Tricks.
  • University of California, Los Angeles. (n.d.).
  • Homi Bhabha Centre for Science Education. (n.d.).
  • Studylib.net. (n.d.).
  • Biotage. (2023, January 19).
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • BenchChem. (2025). Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • University of York. (n.d.). Determining a solvent system.
  • De Dietrich Process Systems. (n.d.). QVF® Bromine Processes.
  • The Water Research Foundation. (2025).
  • PubMed. (2011, September 28). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides.
  • ResearchGate. (2007, May 1). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide.

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling up the synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational | Tier: L3 Engineering Support Doc ID: KB-SC-2247401 | Last Updated: 2026-03-01

Executive Summary & Process Overview

This guide addresses the technical challenges associated with scaling up the synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6). This scaffold is a critical chiral building block in the synthesis of complex carbohydrates, macrolides, and antiviral agents.

The industrial synthesis typically follows a three-stage workflow starting from furfuryl alcohol derivatives, leveraging the Achmatowicz Rearrangement followed by functionalization.[1] The primary scale-up risks involve the exothermicity of the oxidative rearrangement, regiocontrol during bromination, and the inherent instability of the allylic bromide moiety during purification.

Core Synthesis Workflow

The following diagram outlines the standard process logic and critical control points (CCPs) for the scale-up campaign.

SynthesisWorkflow Start Furfuryl Alcohol Precursor Step1 Step 1: Achmatowicz Rearrangement (Oxidative Ring Expansion) Start->Step1 NBS/H2O or Enzymatic (UPO) QC1 CCP 1: Peroxide/Oxidant Check Step1->QC1 QC1->Step1 Quench Residual Step2 Step 2: Regioselective Bromination (NBS/Additive) QC1->Step2 Pass (<0.1% Oxidant) QC2 CCP 2: Regioisomer Ratio (NMR) Step2->QC2 QC2->Step2 Recrystallize Step3 Step 3: Luche Reduction (CeCl3/NaBH4) QC2->Step3 Pass (>95:5 regioselectivity) Workup Work-up & Isolation (pH Controlled) Step3->Workup -15°C quench Purification Purification (Crystallization/Chromatography) Workup->Purification Final 5-Bromo-3,6-dihydro-2H-pyran-3-ol Purification->Final

Figure 1: Process flow diagram illustrating the critical path from furfuryl alcohol to the target pyranol, highlighting Critical Control Points (CCPs) for safety and quality.

Phase 1: The Achmatowicz Rearrangement (Oxidation)

Context: This step converts the furan ring into the 2H-pyran-3(6H)-one core. On a kilogram scale, the primary concern is the accumulation of oxidant (NBS or peracids) leading to thermal runaway.

Troubleshooting Guide

Q1: We are observing a delayed exotherm during the NBS addition. How do we control this?

  • Root Cause: This is a classic "induction period" issue. If the reaction temperature is too low (<0°C) during initial addition, the oxidant accumulates unreacted. As the mixture warms or a critical concentration is reached, the reaction accelerates uncontrollably.

  • Corrective Action:

    • Initiation Protocol: Add 5-10% of the NBS charge and wait for a visible color change (orange to pale yellow) or a slight temperature rise (1-2°C) before setting the continuous feed.

    • Temperature Floor: Maintain the reactor at 0–5°C. Do not cool below -5°C unless you have validated kinetic data for your specific substrate.

    • Quenching: Have a sodium thiosulfate (Na₂S₂O₃) solution plumbed to the reactor jacket or ready for emergency addition.

Q2: The yield of the pyranone intermediate is inconsistent (variability >15%).

  • Root Cause: Over-oxidation or hydrolysis of the hemiacetal. The Achmatowicz product is a hemiacetal (or acetal if alcohol is used) and is sensitive to acidic conditions.

  • Corrective Action:

    • Buffer pH: Ensure the reaction mixture contains a weak base (e.g., NaHCO₃) if using NBS, to neutralize the HBr byproduct immediately.

    • Strict Endpoint: Monitor consumption of starting material by HPLC, not just TLC. Stop the reaction immediately upon conversion. Prolonged exposure to reaction conditions promotes ring-opening degradation.

Data: Oxidant Comparison for Scale-Up
MethodReagentsScale PotentialProsCons
Traditional NBS / H₂O / THFHigh (kg)Validated, fast kineticsAtom economy poor (succinimide waste), corrosive HBr byproduct
Green (Chemical) Oxone / KBrMedium (100g)No organic byproductsSlurry handling issues, Oxone is expensive at ton-scale
Biocatalytic UPO (Unspecific Peroxygenase)High (kg)Mild, aqueous, high selectivityEnzyme availability, requires specialized aeration equipment

Phase 2: Bromination & Functionalization

Context: Introducing the bromine at the C5 position (vinyl bromide) requires precise regiocontrol. The target is a 3,6-dihydro system, meaning the double bond must be preserved or installed correctly.

Troubleshooting Guide

Q3: We are getting a mixture of 5-bromo and 4-bromo isomers. How do we improve regioselectivity?

  • Scientific Insight: Electrophilic bromination of enones (like the Achmatowicz product) is governed by electronic vs. steric control.

  • Protocol Adjustment:

    • Switch Reagents: If using elemental bromine (Br₂), switch to NBS with a catalytic Lewis acid (e.g., TMSOTf or Sc(OTf)₃) at low temperature (-78°C to -40°C). This favors the kinetic product.

    • Solvent Effect: Use non-polar solvents like DCM or Toluene. Polar solvents stabilize the transition state for the thermodynamic (often undesired) isomer.

Q4: The brominated intermediate decomposes on silica gel during purification.

  • Root Cause: Allylic bromides and vinyl bromides in pyran systems are acid-sensitive. Silica gel is slightly acidic (pH 4-5).

  • Corrective Action:

    • Pre-treatment: Pre-wash the silica column with 1-2% Triethylamine (Et₃N) in hexanes to neutralize surface silanols.

    • Alternative: Use neutral alumina or, preferably, develop a crystallization method. Many brominated pyranones are crystalline solids.

Phase 3: Reduction to the Alcohol (Target Generation)

Context: The final step involves reducing the ketone (C3=O) to the alcohol (C3-OH).[2] The target requires 1,2-reduction (carbonyl reduction) without reducing the C4=C5 double bond or the C-Br bond.

Troubleshooting Guide

Q5: We are seeing significant reduction of the double bond (over-reduction) alongside the ketone reduction.

  • Root Cause: Sodium Borohydride (NaBH₄) alone is too "hard" and can reduce conjugated double bonds via 1,4-addition, especially in enones.

  • Corrective Action: Luche Reduction .

    • Protocol: Add Cerium(III) Chloride heptahydrate (CeCl₃·7H₂O) before the NaBH₄.

    • Mechanism: The Ce(III) coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-attack by the hydride. It also suppresses the 1,4-reduction pathway.

    • Stoichiometry: Use 1.0–1.1 eq of CeCl₃ relative to the substrate.

Q6: The product is forming an emulsion during the work-up.

  • Root Cause: Cerium salts form gelatinous hydroxides (Ce(OH)₃) upon basification, which stabilize emulsions.

  • Corrective Action:

    • Quench: Do not quench with basic water. Quench with a saturated aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) or dilute HCl (if product is acid-stable).

    • Stirring: Stir the quenched mixture vigorously for 1–2 hours. Rochelle's salt complexes the cerium, solubilizing it in the aqueous layer and breaking the emulsion.

Master Protocol: Representative Scale-Up Run

Safety Warning: This protocol involves handling bromine sources and cryogenic conditions. Perform in a Class 1 Div 2 fume hood.

Step 3: Luche Reduction (100g Scale)
  • Setup: 2L jacketed reactor, mechanical stirrer (overhead), N₂ inlet, internal temperature probe.

  • Charge:

    • Dissolve 5-Bromo-2H-pyran-3(6H)-one (100 g, 1.0 equiv) in Methanol (1.0 L, 10V).

    • Add CeCl₃·7H₂O (210 g, 1.0 equiv). Stir until fully dissolved (solution may remain slightly turbid).

  • Cooling: Cool the mixture to -15°C .

  • Addition:

    • Add NaBH₄ (21.5 g, 1.0 equiv) portion-wise over 45 minutes.

    • Critical: Maintain internal temperature below -10°C. Exotherm is sharp.

  • Reaction: Stir at -15°C for 60 minutes. Monitor by TLC/HPLC (Target: Disappearance of ketone).

  • Quench:

    • Slowly add Saturated Aqueous Rochelle’s Salt (500 mL).

    • Allow to warm to 20°C. Stir vigorously for 2 hours until layers are distinct and clear.

  • Extraction:

    • Extract with Ethyl Acetate (3 x 400 mL).

    • Wash combined organics with Brine (1 x 500 mL).

  • Drying: Dry over Na₂SO₄, filter, and concentrate at <40°C (bath temp).

  • Isolation: Recrystallize crude solid from Hexanes/EtOAc (typically 8:2) to afford 5-Bromo-3,6-dihydro-2H-pyran-3-ol .[3][4]

References

  • Achmatowicz Rearrangement Overview : Tong, X., et al. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry." Accounts of Chemical Research, 2022.[1][5]

  • Bromination of Pyranones : Posner, G. H., et al. "An Improved Preparation of 3-Bromo-2H-pyran-2-one." Organic Syntheses, Vol. 76, 1999.

  • Regioselective Bromination : Zhang, Y., et al. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." International Journal of Molecular Sciences, 2014.

  • Biocatalytic Scale-Up : Zhang, W., et al. "Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase."[6][7] Organic & Biomolecular Chemistry, 2024.[6][8][9]

  • Silyl-Prins Cyclization (Alternative Route) : Yadav, J. S., et al. "Towards an efficient methodology for the synthesis of functionalized dihydropyrans." RSC Advances, 2014.

For further assistance, contact the Process Chemistry Group at ext. 4402 or submit a ticket via the LIMS portal.

Sources

Analytical methods for determining the purity of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the analytical challenges associated with 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6).

This molecule presents a unique "analytical triad" of challenges:

  • Weak Chromophore: The vinyl bromide and isolated hydroxyl group offer poor UV detection above 220 nm.

  • Thermal Instability: As an allylic alcohol, it is prone to dehydration and elimination under high-temperature GC conditions.

  • Chirality: The C3 stereocenter requires specific enantioselective methods if optical purity is a critical quality attribute (CQA).

This guide provides self-validating protocols for HPLC, GC-MS, and qNMR, structured as a troubleshooting workflow.

Module 1: HPLC Method Development (Chemical Purity)

The Issue: Users often report "missing peaks" or "broad tailing" when using standard generic gradients. The Cause: The molecule is polar (hydroxyl group) causing silanol interactions, and has low UV extinction coefficients.

Recommended Protocol: Reverse Phase HPLC[1]
ParameterSpecificationRationale
Column C18 End-capped (e.g., 3.0 x 100 mm, 2.7 µm)End-capping reduces secondary silanol interactions with the -OH group.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the silica surface protonated, reducing tailing.
Mobile Phase B Acetonitrile (MeCN)MeCN has a lower UV cutoff than Methanol, essential for low-UV detection.
Gradient 5% B to 95% B over 10 minGeneric scouting gradient; the compound is moderately polar and elutes early-to-mid gradient.
Flow Rate 0.5 - 0.8 mL/minOptimized for backpressure of 2.7 µm columns.
Detection UV 210 nm (Bandwidth 4 nm)Critical: The vinyl bromide moiety absorbs maximally in the 200–215 nm range.
Temperature 30°CMaintains reproducible retention times.
Troubleshooting FAQ

Q: Why is my baseline drifting significantly at 210 nm? A: This is likely the "Formic Acid effect." Formic acid absorbs slightly at 210 nm.

  • Fix: Ensure the reference wavelength on your DAD is set to "Off" or a region where no absorption occurs (e.g., 360 nm). Alternatively, switch to Phosphoric Acid (0.1%) , which is UV transparent at 210 nm, provided you are not using MS detection.

Q: I see a split peak. Is it the enantiomer? A: No. Enantiomers do not separate on achiral C18 columns.

  • Fix: This is likely hydrolysis or degradation. Check your sample solvent.[1][2] Dissolve the sample in the initial mobile phase (5% MeCN/Water). Avoid pure MeCN if the peak shape is distorted (solvent strength mismatch).

Workflow Visualization

HPLC_Workflow start Start: HPLC Method Development check_uv Check UV Max (DAD scan) start->check_uv decision_uv Is Max < 220 nm? check_uv->decision_uv set_210 Set UV = 210 nm Use MeCN/H2O decision_uv->set_210 Yes set_254 Set UV = 254 nm (Likely insufficient) decision_uv->set_254 No run_gradient Run 5-95% Gradient set_210->run_gradient check_shape Peak Tailing > 1.5? run_gradient->check_shape add_acid Add 0.1% Formic Acid or Switch to C18 End-capped check_shape->add_acid Yes optimize Optimize Gradient Slope check_shape->optimize No add_acid->optimize

Caption: HPLC method optimization logic for low-UV absorbing allylic alcohols.

Module 2: GC-MS Analysis (Volatile Impurities)

The Issue: Direct injection often leads to thermal degradation (dehydration), resulting in poor reproducibility and ghost peaks. The Science: The allylic alcohol functionality is prone to elimination (


) in the hot injector port (

), forming volatile dienes.
Recommended Protocol: TMS Derivatization[4]

To stabilize the molecule, you must cap the hydroxyl group using Trimethylsilylation (TMS).

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[3][4]

  • Solvent: Pyridine or Anhydrous Ethyl Acetate.

Step-by-Step Procedure:

  • Preparation: Weigh 5 mg of sample into a GC vial.

  • Dissolution: Add 500 µL of Anhydrous Ethyl Acetate.

  • Derivatization: Add 50 µL of MSTFA.

  • Incubation: Cap and heat at 60°C for 30 minutes . (Ensure the cap is tight to prevent evaporation).[4]

  • Injection: Inject 1 µL into the GC-MS (Split 20:1).

GC Parameters:

  • Inlet: 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (hold 1 min)

    
     15°C/min 
    
    
    
    280°C.
  • MS Source: 230°C.

Troubleshooting FAQ

Q: I see a peak at M-18 in the mass spectrum. Is this my compound? A: If you did not derivatize, yes. The M-18 ion corresponds to loss of water (dehydration). If you did derivatize, you should see the molecular ion of the TMS ether:


 (Bromine isotope pattern).

Q: My derivatization reaction turned cloudy. A: Moisture ingress. Silylating reagents react vigorously with water to form silanols/siloxanes (white precipitate).

  • Fix: Use a fresh bottle of MSTFA and ensure solvents are anhydrous (stored over molecular sieves).

Module 3: Quantitative NMR (Absolute Purity)

The Issue: No certified reference standard exists for this specific intermediate. The Solution: qNMR (Quantitative NMR) provides absolute purity without needing an identical standard.

Method Strategy

We use an Internal Standard (IS) with a known purity.

  • Analyte Signals: Vinyl proton at C4 (

    
     ppm) or the CH-O proton at C3 (
    
    
    
    ppm).
  • Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone .

    • Why TCNB? It has a singlet at

      
       ppm (CDCl
      
      
      
      ), typically clear of the dihydropyran vinyl region.
    • Why Dimethyl Sulfone? Singlet at

      
       ppm, clear of the olefinic region.
      

Protocol:

  • Weighing: Accurately weigh

    
     mg of Sample (
    
    
    
    ) and
    
    
    mg of Internal Standard (
    
    
    ) into the same vial. Precision balance (
    
    
    mg) is mandatory.
  • Solvent: Dissolve in 0.6 mL CDCl

    
     (or DMSO-d
    
    
    
    if solubility is poor).
  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      seconds (must be
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32.

    • Spectral Width: 20 ppm.

Calculation:



Where:

  • 
     = Integration Area[5]
    
  • 
     = Number of protons (e.g., 1 for vinyl H, 1 for TCNB aromatic H)
    
  • 
     = Molecular Weight[6]
    
  • 
     = Mass[7]
    
  • 
     = Purity (as a decimal)
    
qNMR Logic Diagram

qNMR_Logic select_is Select Internal Std (TCNB or DMSO2) check_overlap Check Signal Overlap (Run 1H NMR) select_is->check_overlap check_overlap->select_is Overlap Detected weigh Weigh Sample & IS (+/- 0.01 mg) check_overlap->weigh No Overlap acquire Acquire Spectrum D1 > 30s weigh->acquire integrate Integrate & Calculate acquire->integrate

Caption: qNMR workflow ensuring accurate quantification without reference standards.

References

  • PubChem. (2025).[8][9] 4-Bromo-3,6-dihydro-2H-pyran Compound Summary. National Library of Medicine. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for HPLC method development).

Sources

Validation & Comparative

Structural Confirmation of 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Definition

In the synthesis of functionalized pyran scaffolds—common pharmacophores in carbohydrate mimetics and antiviral agents—confirming the regiochemistry of halogenation is a critical bottleneck.

The target molecule, 5-Bromo-3,6-dihydro-2H-pyran-3-ol , presents a specific analytical challenge: distinguishing it from its regioisomer (4-bromo analog) and ensuring the integrity of the allylic alcohol motif. This guide compares spectroscopic methodologies to unequivocally confirm this structure, moving beyond basic identification to rigorous structural validation.

The Structural Target
  • Core: 3,6-dihydro-2H-pyran (often synthesized via Achmatowicz rearrangement or ring-closing metathesis).

  • Critical Features:

    • C3-OH: Chiral center (requires stereochemical assignment if not racemic).

    • C5-Br: Vinyl bromide moiety.

    • C4-H: The sole alkenyl proton.

Analytical Workflow Strategy

To ensure scientific integrity, we employ a "Self-Validating" workflow. We do not rely on a single data point. Instead, we cross-reference mass/charge ratios with magnetic connectivity.

Decision Logic Diagram

The following flowchart outlines the logical progression from crude isolation to structural certification.

Structural_Confirmation_Workflow Start Crude Reaction Mixture TLC Step 1: TLC & Isolation (Polarity Check) Start->TLC MS Step 2: HRMS / LC-MS (Isotope Pattern Check) TLC->MS Purified Fraction NMR_1D Step 3: 1H NMR (1D) (Functional Group ID) MS->NMR_1D Mass Confirmed Decision_Regio Ambiguous Regiochemistry? (5-Br vs 4-Br) NMR_1D->Decision_Regio NMR_2D Step 4: 2D NMR (HSQC/HMBC) (Connectivity Proof) Decision_Regio->NMR_2D Overlap/Uncertainty Final Confirmed Structure Decision_Regio->Final Clear Assignment XRay Step 5: X-Ray Crystallography (Stereochem Absolute) NMR_2D->XRay Solid/Crystalline Only NMR_2D->Final XRay->Final

Figure 1: Logical workflow for the structural elucidation of halogenated pyrans.

Comparative Analysis of Spectroscopic Methods

This section objectively compares the utility of each method for this specific molecule.

Method A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental formula and presence of Bromine.

  • The Diagnostic: The "Twin Peak" Effect.[1][2]

    • Bromine exists as two stable isotopes:

      
       (50.69%) and 
      
      
      
      (49.31%).
    • Expectation: A 1:1 intensity ratio between the molecular ion (

      
      ) and the isotope peak (
      
      
      
      ).[1][2][3][4]
  • Limitation: MS cannot distinguish between the 5-bromo and 4-bromo regioisomers, as both have the exact same mass (

    
    ).
    
Method B: 1H NMR Spectroscopy (The Fingerprint)

Objective: Establish the presence of the alkene and the alcohol.

  • Solvent Choice: Use DMSO-d6 rather than CDCl

    
    .
    
    • Reasoning: DMSO-d6 slows proton exchange, often allowing the observation of the hydroxyl proton (

      
      ) coupling to H3. This confirms the alcohol is secondary and aids in stereochemical analysis.
      
  • Key Signals (Theoretical Prediction):

    • H4 (Alkenyl):

      
       ppm. It should appear as a doublet or multiplet.
      
    • H3 (Carbinol):

      
       ppm.
      
    • H6 (Allylic Ether):

      
       ppm. Because Br is at C5, there are no protons at C5. H6 protons will appear as an AB system or singlet (broadened by long-range coupling).
      
  • The Regioisomer Test:

    • If 5-Bromo (Target): You see one alkene proton (H4).

    • If 4-Bromo: You see one alkene proton (H5).

    • Differentiation: The coupling constants (

      
      ) differ. H4 couples to H3 (vicinal), while H5 in the isomer would couple to H6.
      
Method C: 2D NMR (HMBC & HSQC) - The "Gold Standard"

Objective: Unequivocal connectivity assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton to its directly attached carbon.

    • Use this to identify which Carbon is C4 (attached to the alkene proton).

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2-3 bonds away.

    • The Smoking Gun: Look for the correlation from H6 to C5 and C4 .

    • If the quaternary carbon (bearing Br) shows a strong correlation to the H6 protons, the Br is at C5.

Summary of Performance
Feature1H NMR (1D)2D NMR (HMBC)HRMS (ESI+)X-Ray Cryst.
Primary Utility Functional Group IDConnectivity / RegiochemistryFormula / Halogen CheckAbsolute Stereochem
Sample Req. ~5-10 mg~20-50 mg< 1 mgSingle Crystal
Time to Result 10 mins2-4 hours15 minsDays/Weeks
Cost LowMediumLowHigh
Specificity Medium (Overlap risks)High (Definitive) Low (Isomer blind)Ultimate

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

To ensure high-resolution data for coupling analysis.

  • Preparation: Dissolve 15 mg of the isolated product in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition (1D):

    • Set temperature to 298 K.

    • Scans: 16 (minimum).

    • Spectral Width: -2 to 14 ppm.

  • Acquisition (HMBC):

    • Optimize for long-range coupling (

      
      ).
      
    • Scans: 32-64 per increment.

Protocol 2: Mass Spectrometry Verification
  • Method: Direct Infusion or LC-MS (C18 column, Water/Acetonitrile gradient).

  • Ionization: ESI (Positive mode) or APCI.

  • Analysis:

    • Locate the base peak cluster.

    • Verify the

      
       (approx 179 for 
      
      
      
      ) and
      
      
      (approx 181) peaks are within 10% intensity of each other.
    • Warning: If the ratio is 3:1 (

      
      ), you have isolated the Chloro  analog (impurity from HCl workup).
      

Visualizing the Connectivity (HMBC)

The following diagram illustrates the specific HMBC correlations required to confirm the 5-Bromo position.

HMBC_Connectivity cluster_legend Legend C5 C5 (Quaternary-Br) C4 C4 (Alkene-CH) C5->C4 bond C6 C6 (CH2-O) C5->C6 bond H4 H4 (Proton) C4->H4 bond H6 H6 (Protons) C6->H6 bond H6->C5 Strong Correlation H6->C4 Weak Correlation H4->C6 Correlation key1 Proton Source key2 Carbon Target

Figure 2: Key HMBC correlations. The correlation between H6 protons and the quaternary C5-Br carbon is the definitive proof of regiochemistry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Save My Exams. (2023). Mass Spectrometry: The M+2 Peak. Link (Verified source for Br isotope 1:1 ratio visualization).

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link (Application note on using 2D NMR for isomer differentiation).

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 3,6-dihydro-2H-pyran derivatives. Link (General reference for pyran scaffold data).

Sources

Definitive Structural Elucidation: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods for 5-Bromo-3,6-dihydro-2H-pyran-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

In the development of chiral pharmacophores, 5-Bromo-3,6-dihydro-2H-pyran-3-ol represents a high-value "chiral pool" scaffold. Its utility lies in the orthogonal reactivity of the allylic alcohol and the vinyl bromide. However, this scaffold presents a specific stereochemical challenge: the 3,6-dihydro-2H-pyran ring exists in a flexible half-chair conformation.

Because of this conformational mobility, standard NMR techniques (NOESY/ROESY) often yield ambiguous results due to time-averaged coupling constants (


-values) and transient spatial proximities. Single-Crystal X-ray Diffraction (SC-XRD)  remains the absolute authority for this class of molecules, primarily due to the "Heavy Atom Effect" provided by the C5-Bromine substituent.

This guide objectively compares SC-XRD against its primary spectroscopic alternatives (NMR Mosher Analysis and VCD) and provides a validated workflow for crystallizing these typically oily derivatives.

Strategic Comparison: X-ray vs. Spectroscopic Alternatives

The following table contrasts the three dominant methods for determining the absolute configuration (AC) of 5-bromo-pyran-3-ol derivatives.

FeatureMethod A: SC-XRD (Direct/Derivatized) Method B: NMR (Mosher Analysis) Method C: Vibrational Circular Dichroism (VCD)
Primary Mechanism Anomalous dispersion of X-rays by heavy atoms (Br).Differential chemical shifts (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) of diastereomeric esters.[1]
Differential absorption of left/right circularly polarized IR light.
Certainty Level Absolute (Gold Standard) . Direct 3D imaging.[1]High, but relies on conformational assumptions of the ester.[1]Moderate to High.[1] Depends on accuracy of DFT calculations.
Sample State Single Crystal Required . (Major bottleneck).Solution phase (CDCl

, C

D

).
Solution phase (CCl

, CDCl

).
Sample Quantity < 1 mg (if crystal is grown).[1]~5–10 mg (destructive derivatization).~5–10 mg (non-destructive).
Time to Result 24–72 hours (crystallization) + 2 hrs (data).4–6 hours (synthesis + NMR time).2 hours (data) + 24 hours (DFT computation).
Specific Advantage Bromine atom allows unambiguous AC assignment via Flack parameter.Rapid for oils that refuse to crystallize.Good for oils; no derivatization needed.
Critical Limitation Sample must crystallize. Pyranols are often oils.Steric crowding near the -OH can distort the Mosher model.Requires heavy computational resources; solvent interference.
Expert Insight: The "Bromine Advantage"

For 5-bromo-3,6-dihydro-2H-pyran-3-ol, SC-XRD is superior to Mosher analysis. The presence of Bromine (


) introduces significant anomalous scattering . When using Mo-K

or Cu-K

radiation, the Friedel pairs (

and

) show distinct intensity differences. This allows the Flack parameter to be calculated with high precision (typically s.u. < 0.05), providing an indisputable assignment of absolute configuration without the conformational ambiguity that plagues NMR analysis of flexible pyran rings [1, 2].

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct analytical technique based on the physical state of your derivative.

decision_matrix Start Sample: 5-Bromo-pyran-3-ol Derivative StateCheck Is the sample a solid? Start->StateCheck DirectXRD Attempt Direct Recrystallization (Slow Evap/Vapor Diffusion) StateCheck->DirectXRD Yes Derivatize Derivatization Required Target: 3,5-Dinitrobenzoate StateCheck->Derivatize No (Oil) SuccessCheck Single Crystal Obtained? DirectXRD->SuccessCheck XRD_Exp SC-XRD Experiment (Mo or Cu Source) SuccessCheck->XRD_Exp Yes Mosher Alternative: NMR Mosher Analysis (If crystallization fails repeatedly) SuccessCheck->Mosher No (Persistent Oil) Flack Calculate Flack Parameter (x) Target: x near 0 (s.u. < 0.1) XRD_Exp->Flack Derivatize->DirectXRD Purify & Crystallize

Figure 1: Decision matrix for structural elucidation. Note the priority of X-ray due to the internal Bromine atom.

Experimental Protocol: Derivatization & Crystallization[3]

Since many 3,6-dihydro-2H-pyran-3-ol derivatives are oils, direct crystallization is difficult. The industry-standard solution is converting the alcohol into a 3,5-dinitrobenzoate or p-nitrobenzoate ester. These groups encourage


-

stacking, significantly increasing the melting point and crystallization probability [3].
Step 1: Synthesis of the 3,5-Dinitrobenzoate Derivative

Note: This protocol avoids strong bases to prevent elimination of the allylic bromide.

  • Reagents:

    • Substrate: 5-Bromo-3,6-dihydro-2H-pyran-3-ol (1.0 eq)

    • Reagent: 3,5-Dinitrobenzoyl chloride (1.2 eq)

    • Base: Pyridine (2.0 eq) or Triethylamine (1.5 eq) with DMAP (0.1 eq)

    • Solvent: Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the pyranol in anhydrous DCM at 0°C under Nitrogen.

    • Add Pyridine/DMAP.

    • Slowly add 3,5-dinitrobenzoyl chloride (solid or solution).

    • Warm to room temperature and stir for 2–4 hours (monitor by TLC).

    • Quench: Add saturated NaHCO

      
      .
      
    • Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Crystallization (Vapor Diffusion Method)

This method is superior to slow evaporation for obtaining X-ray quality crystals from limited material (<5 mg).

  • Setup: You need two vials.

    • Inner Vial (Small): Dissolve 2–5 mg of the purified benzoate ester in a minimal amount of "Good Solvent" (e.g., Acetone, DCM, or THF). The solution should be near saturation.

    • Outer Vial (Large): Add 1–2 mL of "Bad Solvent" (e.g., Pentane, Hexane, or Diethyl Ether). Note: The bad solvent must be more volatile than the good solvent.

  • Execution: Place the open inner vial carefully inside the outer vial. Cap the outer vial tightly.

  • Mechanism: As the volatile "bad" solvent vaporizes, it diffuses into the "good" solvent, slowly lowering solubility and forcing nucleation.

  • Timeline: Leave undisturbed in a vibration-free zone (dark) for 24–72 hours.

Step 3: Data Collection & Flack Parameter Analysis

Once a crystal is mounted:

  • Collection: Collect a full sphere of data (high redundancy) using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Cu is preferred for absolute configuration if the crystal is small, but Mo is sufficient given the Bromine atom.
  • Refinement: Refine the structure using least-squares methods (SHELXL or similar).

  • Validation (The Flack Parameter

    
    ): 
    
    • 
       (e.g., 
      
      
      
      ):
      The model represents the correct absolute configuration.
    • 
      :  The model is the inverted enantiomer (flip the structure).
      
    • 
      :  The crystal is a racemate or twinned [2, 4].[2][3]
      

Visualizing the Crystallographic Workflow

xray_workflow Sample Purified Benzoate Ester VaporDiff Vapor Diffusion (DCM / Pentane) Sample->VaporDiff Harvest Harvest Crystal (>0.1 mm) VaporDiff->Harvest Diffraction X-ray Diffraction (Collect Friedel Pairs) Harvest->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement & Flack Parameter Solve->Refine

Figure 2: From oil to absolute structure: The crystallization and analysis pipeline.[1]

References

  • Flack, H. D. (1983).[4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Galan, K., et al. (2015).[5] Continuous Preferential Crystallization of Chiral Molecules. Crystal Growth & Design, 15(4), 1808-1818.

  • Parsons, S. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(3), 554-566.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[6][1][7][8] Chemical Reviews, 104(1), 17-118. (Contextual grounding for Mosher comparison).

Sources

Comparative study of synthetic methods for brominated dihydropyrans

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Synthetic Methods for Brominated Dihydropyrans

Brominated dihydropyrans—specifically 5-bromo-3,4-dihydro-2H-pyran and its chiral derivatives—are indispensable electrophilic building blocks in modern organic synthesis. They serve as critical intermediates in transition-metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Sonogashira) and form the core structural motifs of numerous complex natural products and pharmaceuticals[1][2].

However, synthesizing these compounds presents significant chemo-, regio-, and stereoselective challenges. The electron-rich nature of the dihydropyran ring makes it susceptible to over-oxidation, polymerization, and undesired ring-opening under harsh conditions. This guide objectively compares the three primary synthetic strategies used in modern laboratories, detailing the mechanistic causality and providing self-validating experimental protocols for each.

Mechanistic Overview & Causality

To select the optimal synthetic route, one must understand the underlying stereoelectronic forces governing dihydropyran functionalization.

The Classical Approach: Direct Bromination-Dehydrobromination The traditional synthesis relies on the electrophilic addition of molecular bromine to the enol ether of 3,4-dihydro-2H-pyran (DHP), forming a trans-2,3-dibromotetrahydropyran intermediate[3]. The causality of the subsequent dehydrobromination is strictly governed by stereoelectronic requirements. A bulky base (such as


-diethylaniline or an alkoxide) is employed to prevent nucleophilic substitution at the highly reactive anomeric C2 position. Instead, the base facilitates an E2 anti-periplanar elimination, selectively removing the C3 proton to yield the C5-brominated alkene[3].

The Green/Chiral Approach: Visible Light-Induced Photoredox Traditional halogenation of sensitive chiral glycals (carbohydrate-derived dihydropyrans) often leads to the degradation of the chiral scaffold. The modern photoredox approach utilizes potassium persulfate (


) and blue LED light to generate sulfate radical anions. These anions oxidize halide salts (e.g., KBr) into bromine radicals[4]. The causality here is thermodynamic control: by generating radicals photochemically rather than thermally, the reaction proceeds at room temperature. This mild environment preserves delicate protecting groups (like benzyl or acetyl ethers) and prevents the epimerization of adjacent stereocenters[4][5].

The Precision Approach: Palladium-Catalyzed Oxybromination When highly substituted or quaternary stereocenter-bearing bromodihydropyrans are required, synthesizing them from acyclic precursors provides exquisite regiocontrol. In this method, palladium activates an allene moiety within a


-allendiol. This activation lowers the LUMO of the allene, promoting an intramolecular 6-endo-trig nucleophilic attack by the secondary hydroxyl group[6]. The resulting organopalladium intermediate is subsequently trapped by a bromide source. The substitution pattern dictates the electronic bias: for instance, replacing a methyl group with a phenyl group on the allene completely reverses the chemoselectivity from a 6-endo cyclization (yielding a dihydropyran) to a 5-exo cyclization (yielding a tetrahydrofuran)[6].

Comparative Data Analysis

The following table summarizes the quantitative performance and operational parameters of each synthetic method.

ParameterDirect BrominationPhotoredox HalogenationPd-Catalyzed Oxybromination
Primary Precursor 3,4-Dihydro-2H-pyran (DHP)D-Glycals (Carbohydrates)

-Allendiols
Reagents

, Bulky Base (e.g.,

)
KBr,

, Blue LED
LiBr, Pd-Cu Catalyst
Yield Range 60% – 78%67% – 76%50% – 65%
Regioselectivity High (C5-position)High (C2-position)Variable (Substituent dependent)
Reaction Temp 0 °C to Reflux25 °C (Room Temp)80 °C
Scalability Excellent (Multi-gram/Industrial)Moderate (Gram-scale)Low (Discovery scale)
Best Suited For Simple, unfunctionalized building blocksChiral, highly oxygenated scaffoldsComplex, heavily substituted rings

Workflow & Decision Logic

DecisionTree Start Target: Brominated Dihydropyran Q1 Requires Chiral Carbohydrate Scaffold? Start->Q1 Q2 Requires Complex Substitution? Q1->Q2 No M1 Visible Light-Induced Glycal Bromination Q1->M1 Yes (D-Glycals) M2 Pd-Catalyzed Oxybromination Q2->M2 Yes (Allendiols) M3 Direct Bromination & Dehydrobromination Q2->M3 No (Simple DHP)

Caption: Decision matrix for selecting the optimal bromodihydropyran synthetic route.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Bromination-Dehydrobromination of DHP

Objective: Synthesis of 5-bromo-3,4-dihydro-2H-pyran.

  • Bromination: Dissolve 3,4-dihydro-2H-pyran (1.0 equiv) in anhydrous

    
     or dichloromethane. Cool the reaction flask to 0 °C under an inert argon atmosphere.
    
  • Electrophilic Addition: Dropwise, add a solution of

    
     (1.05 equiv) in the chosen solvent over 30 minutes.
    
    • Self-Validation Check: The reaction mixture will initially turn deep red and rapidly decolorize as the bromine is consumed. Monitor via

      
       NMR for the complete disappearance of the DHP alkene proton (~6.4 ppm)[3].
      
  • Elimination: The intermediate trans-2,3-dibromotetrahydropyran is thermally unstable and prone to polymerization. Do not isolate it. Immediately add a bulky base, such as

    
    -diethylaniline (1.5 equiv), and heat the mixture to reflux for 4 hours.
    
  • Workup: Cool to room temperature, wash with 1M HCl to remove the amine salts, extract with diethyl ether, dry over

    
    , and concentrate. Purify via vacuum distillation.
    

G DHP 3,4-Dihydro-2H-pyran Br2 Br2 Addition (0°C, Solvent) DHP->Br2 Int trans-2,3-Dibromo- tetrahydropyran Br2->Int Electrophilic Attack Base Base Elimination (E2 Anti-periplanar) Int->Base Prod 5-Bromo-3,4-dihydro- 2H-pyran Base->Prod -HBr

Caption: Mechanistic pathway for the direct synthesis of 5-bromo-3,4-dihydro-2H-pyran.

Protocol B: Visible Light-Induced Bromination of D-Glycals

Objective: Synthesis of 2-bromo-D-glycals without protecting group degradation.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the protected D-glycal (0.5 mmol, 1.0 equiv), KBr (0.5 mmol, 1.0 equiv), and

    
     (0.5 mmol, 1.0 equiv)[4].
    
  • Solvent & Degassing: Add 3 mL of dry acetonitrile. Degas the mixture via three freeze-pump-thaw cycles and backfill with nitrogen[4].

  • Photochemical Activation: Irradiate the stirred mixture with a blue LED (10 W, 455 nm) at room temperature (25–30 °C) for 12 hours[4][5].

    • Self-Validation Check: The preservation of the ambient temperature is critical. If the reaction heats up, thermal radical generation will cause non-specific degradation of the carbohydrate backbone. Validate the structural integrity of the C-2 brominated product via

      
       NMR, ensuring the anomeric carbon signal remains intact.
      
  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (typically yielding 67–76% of the gummy liquid product)[4].

Protocol C: Palladium-Catalyzed Oxybromination of Allendiols

Objective: Regioselective synthesis of highly substituted bromodihydropyrans.

  • Catalyst Preparation: In a dry flask, combine the

    
    -allendiol (1.0 equiv), LiBr (2.0 equiv), and a bimetallic catalyst system (e.g., 5 mol% 
    
    
    
    and a Cu co-catalyst) in toluene[6].
  • Cyclization: Heat the mixture to 80 °C for 24 hours.

    • Self-Validation Check: The regiochemical outcome is highly sensitive to the allene substitution. If a methyl group is present on the allene, the 6-endo-trig pathway dominates. Verify the stereochemistry and ring size of the newly formed stereocenter using qualitative homonuclear NOE difference spectra[6].

  • Isolation: Filter through a short pad of Celite to remove metal residues, concentrate, and purify via flash chromatography.

References

  • Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors. Canadian Journal of Chemistry (1973). URL:[Link]

  • Visible Light-Induced, Persulfate-Promoted Synthesis of 2-Haloglycals from Glycals. The Journal of Organic Chemistry (2025). URL:[Link]

  • Metal-Catalyzed Cycloetherification Reactions of β,γ- and γ,δ-Allendiols. CORE / European Journal of Organic Chemistry (2007). URL:[Link]

  • Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry (2012). URL:[Link]

Sources

Validated Analytical Methods for 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) is a highly functionalized, chiral heterocyclic building block[1]. With a molecular weight of 179.01 g/mol and a logP of 0.65[2], it is increasingly utilized in the synthesis of glycomimetics and as a cross-coupling intermediate in drug discovery. However, its structural features—an allylic alcohol coupled with a vinylic bromide—present significant analytical challenges. The molecule is susceptible to thermal degradation (dehydrohalogenation) and acid-catalyzed allylic rearrangement.

This guide provides a critical comparison of three validated analytical workflows—Chiral HPLC, Quantitative NMR (qNMR), and GC-MS—detailing the mechanistic rationale behind each protocol to ensure scientific integrity and reproducible validation.

Comparative Performance Summary

The selection of an analytical method depends on the critical quality attribute (CQA) being measured. The table below summarizes the performance metrics of the three primary techniques.

Analytical MethodPrimary ApplicationAccuracy / PrecisionRun TimeSample Prep ComplexityKey Limitation
Normal-Phase Chiral HPLC Enantiomeric Excess (ee)High / < 0.5% RSD15–25 minLow (Dilute & Shoot)Requires specific chiral stationary phases.
Quantitative NMR (qNMR) Absolute Purity (wt%)Very High / < 0.2% RSD5–10 minModerate (Weighing critical)High instrument cost; lower sensitivity for trace impurities.
GC-MS (Derivatized) Volatile Impurity ProfilingModerate / < 2.0% RSD20–30 minHigh (Silylation required)Risk of thermal degradation in the inlet.

Analytical Workflow Decision Matrix

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the required CQA.

AnalyticalWorkflow Start 5-Bromo-3,6-dihydro-2H-pyran-3-ol Sample Analysis Goal1 Determine Enantiomeric Purity Start->Goal1 Goal2 Determine Absolute Assay (wt%) Start->Goal2 Goal3 Identify Trace Impurities Start->Goal3 Method1 Chiral HPLC (Normal Phase, OD-H) Goal1->Method1 High ee Resolution Method2 1H qNMR (Internal Standard) Goal2->Method2 No Ref. Std. Needed Method3 GC-MS (TMS Derivatization) Goal3->Method3 Mass Spec ID Risk Thermal Degradation Risk (Allylic Bromide) Method3->Risk

Caption: Decision matrix for selecting analytical methods for 5-Bromo-3,6-dihydro-2H-pyran-3-ol based on target CQAs.

In-Depth Methodologies and Mechanistic Rationale

Method A: Normal-Phase Chiral HPLC for Enantiomeric Excess

Mechanistic Rationale: The enantiomeric separation of dihydropyranols is highly dependent on hydrogen bonding and steric interactions. Reversed-phase methods utilizing aqueous acidic buffers risk degrading the allylic alcohol. Therefore, normal-phase chromatography using an amylose or cellulose-based chiral stationary phase (e.g., Chiralcel OD-H) is preferred. The C3-hydroxyl group acts as a hydrogen bond donor to the carbamate linkages of the stationary phase, while the bromo-alkene moiety provides essential


 interactions, enabling baseline resolution of enantiomers[3],[4].

Step-by-Step Protocol:

  • Column Selection: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Causality: A low percentage of IPA ensures strong retention and maximizes enantiomeric recognition without causing peak broadening.

  • Sample Preparation: Dissolve 2 mg of 5-Bromo-3,6-dihydro-2H-pyran-3-ol in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (optimized for the vinylic bromide chromophore).

    • Injection Volume: 10 µL.

  • Validation Check: Ensure resolution (

    
    ) between the two enantiomeric peaks is 
    
    
    
    .
Method B: Quantitative NMR (qNMR) for Absolute Purity

Mechanistic Rationale: Because 5-Bromo-3,6-dihydro-2H-pyran-3-ol is a specialized intermediate, certified reference materials (CRMs) of the exact compound are rarely available. qNMR solves this by measuring the absolute purity against a structurally unrelated, highly pure internal standard (IS)[5]. The vinylic proton (C4-H) or the anomeric-like protons (C6-H2) provide distinct, well-resolved signals in the


H NMR spectrum (typically between 

4.0 - 6.5 ppm) that do not overlap with common aliphatic impurities.

Step-by-Step Protocol:

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (TMB,

    
     ~6.1 ppm for aromatic protons) or Maleic acid (
    
    
    
    ~6.3 ppm), ensuring no signal overlap with the target analyte's integration regions.
  • Sample Weighing (Critical Step): Accurately weigh ~15 mg of the sample and ~5 mg of the IS into a vial using a microbalance (readability 0.01 mg).

  • Dissolution: Add 0.6 mL of CDCl

    
     (containing 0.03% TMS) and transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90° (ensure accurate calibration).

    • Relaxation Delay (

      
      ): Minimum 30 seconds. Causality: Complete longitudinal relaxation (
      
      
      
      ) of all protons is mandatory for accurate integration.
    • Number of Scans: 32 to 64 for a high signal-to-noise ratio (>250:1).

  • Calculation: Calculate the mass fraction (

    
    ) using the formula:
    
    
    
    
    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity).
Method C: GC-MS with Derivatization for Volatile Impurities

Mechanistic Rationale: Direct injection of 5-Bromo-3,6-dihydro-2H-pyran-3-ol into a hot GC inlet (e.g., 250 °C) frequently causes thermal dehydrohalogenation (loss of HBr) or dehydration, leading to artifact peaks that skew the impurity profile. To mitigate this, the C3-hydroxyl group must be masked via silylation (forming a TMS ether). This increases the molecule's thermal stability and volatility, allowing for a lower inlet temperature.

Step-by-Step Protocol:

  • Derivatization: Dissolve 5 mg of the sample in 0.5 mL of anhydrous pyridine. Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.

  • Incubation: Heat the sealed vial at 60 °C for 30 minutes. Causality: Pyridine acts as an acid scavenger and catalyst for the silylation of the sterically hindered secondary alcohol.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 200 °C (Lowered to prevent thermal breakdown).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: 50–400 m/z. Look for the molecular ion of the TMS-derivative (

    
     ~250/252 m/z, exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom).
    

Conclusion

For the robust analytical control of 5-Bromo-3,6-dihydro-2H-pyran-3-ol, a multi-orthogonal approach is required. qNMR stands as the gold standard for absolute assay determination due to its independence from compound-specific reference standards. Normal-phase Chiral HPLC is indispensable for tracking enantiomeric purity without degrading the allylic system. Finally, while GC-MS provides excellent resolution for volatile impurities, it mandates careful sample derivatization to prevent thermal artifacts, ensuring that the data reflects the true composition of the batch rather than degradation within the instrument.

References

1.1[1] 2.2[2] 3.5[5] 4.3[3] 5.4[4]

Sources

Computational Elucidation of Stereoselective Mechanisms in 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3,6-dihydro-2H-pyran-3-ol (1 ) represents a highly functionalized chiral scaffold, critical in the synthesis of complex carbohydrates and halogenated pyranophores. Its reactivity is defined by a subtle competition between the directing ability of the C3-hydroxyl group and the steric/electronic deactivation imposed by the C5-bromine atom.

This guide provides a comparative analysis of computational methodologies used to predict the reaction mechanisms of 1 , specifically focusing on electrophilic addition pathways (e.g., epoxidation, dihydroxylation). Unlike standard protocols, this guide evaluates the performance of density functional theory (DFT) variants in resolving the syn- vs. anti-facial selectivity, a notorious challenge in halogenated allylic systems.

Part 1: The Mechanistic Landscape

To understand the computational requirements, we must first map the reactivity profile of 1 . The molecule possesses two distinct faces for electrophilic attack:

  • The Syn-Pathway: Directed by the C3-hydroxyl group through hydrogen bonding (e.g., with peracids or metal catalysts).

  • The Anti-Pathway: Sterically favored by the ring conformation but potentially hindered by the C5-bromine if the halogen adopts an axial orientation.

The presence of bromine introduces a "sigma-hole" effect and significant electron withdrawal, destabilizing the developing positive charge in the transition state (TS). Standard B3LYP calculations often fail here because they underestimate dispersion interactions and halogen bonding.

Visualization: Stereoselective Pathways & Computational Workflow

ReactionLandscape cluster_0 Substrate Conformation cluster_1 Reaction Pathways (Electrophilic Attack) Substrate 5-Bromo-3,6-dihydro-2H-pyran-3-ol (Half-Chair Conformations) Conf_Ax Br-Axial / OH-Equatorial (Steric Strain) Substrate->Conf_Ax Boltzmann Dist. Conf_Eq Br-Equatorial / OH-Pseudoaxial (H-Bonding Capable) Substrate->Conf_Eq Boltzmann Dist. TS_Anti TS-Anti: Steric Control (Destabilized by Dipole) Conf_Ax->TS_Anti Minor Pathway (High ΔG‡) TS_Syn TS-Syn: OH-Directed (Stabilized by H-Bond) Conf_Eq->TS_Syn Dominant Pathway (Low ΔG‡) Intermed Bromonium/Epoxide Intermediate TS_Syn->Intermed TS_Anti->Intermed

Figure 1: Mechanistic bifurcation of 5-Bromo-3,6-dihydro-2H-pyran-3-ol showing the competition between conformational stability and transition state stabilization.

Part 2: Comparative Methodology (The "Product" Comparison)

In this context, the "products" being compared are the computational methods (Functionals/Basis Sets) required to accurately model 1 . The table below synthesizes performance data based on benchmarks for halogenated allylic alcohols.

Table 1: Performance of DFT Functionals on Halogenated Pyran Systems
FeatureB3LYP (Standard)M06-2X (Recommended)ωB97X-D (High Precision)
Dispersion Correction Poor (None)Good (Implicit)Excellent (Explicit)
Halogen Bonding Fails to predict

-hole interactions accurately.
Captures weak halogen-pi interactions.Highly accurate for Br...O interactions.
Barrier Height (

)
Often underestimated (systematically low).Accurate (within 1-2 kcal/mol).Accurate; best for kinetics.
Computational Cost Low (Baseline)Medium (+30% time)Medium-High (+40% time)
Solvation (SMD Model) Inconsistent for charged TS.Robust for polar intermediates.Excellent integration with SMD.
Verdict for Molecule 1 Not Recommended. Misses the subtle Br-stabilization.Preferred Balance. Best for general screening.Gold Standard. Use for final publication data.
Why M06-2X or ωB97X-D?

For 1 , the bromine atom is not merely a steric bulk; it is an electronic modulator.[1]

  • B3LYP often treats the bromine as a diffuse electron cloud, missing the specific directional non-covalent interactions (NCIs) it forms with the incoming electrophile or the solvent.

  • ωB97X-D includes long-range corrections and empirical dispersion terms, which are non-negotiable when modeling the transition state where the C3-hydroxyl group may form an intramolecular H-bond with the electrophile, locking the conformation.

Part 3: Detailed Experimental Protocol

To replicate high-fidelity mechanistic data for 1 , follow this self-validating protocol. This workflow assumes the use of Gaussian 16 or ORCA, but the principles apply universally.

Phase 1: Conformational Hunting (The Foundation)

You cannot start a TS search from a single drawn structure. Pyran rings are flexible.

  • Generate Conformers: Use a force field (MMFF94) to generate all rotamers of the C3-OH and ring puckers (half-chair/boat).

  • Filter: Discard duplicates within 0.5 Å RMSD.

  • Pre-optimization: Run a coarse DFT optimization (B3LYP/6-31G*) on all unique conformers.

  • Selection: Select all conformers within 5 kcal/mol of the global minimum for the high-level study.

Phase 2: Transition State Optimization (The Experiment)

Target: Epoxidation of 1 using Peroxyacetic Acid (Model Electrophile).

  • Functional: M06-2X

  • Basis Set: def2-TZVP (Triple-zeta is required for Bromine to minimize basis set superposition error).

  • Solvation: SMD (Solvation Model based on Density) – Solvent: Dichloromethane (DCM).

Input Directive (Gaussian Example):

Self-Validation Steps (Trustworthiness):

  • Imaginary Frequency Check: The output must contain exactly one imaginary frequency (negative eigenvalue). Visualize this mode; it must correspond to the formation of the C-O bonds and the breaking of the O-O bond in the peracid.

  • IRC (Intrinsic Reaction Coordinate): You must run an IRC calculation (Forward and Reverse).

    • Forward must relax to the epoxide product.

    • Reverse must relax to the pre-reaction complex (hydrogen-bonded adduct of 1 and peracid).

    • Failure to connect indicates a false TS.

Phase 3: Analysis of Non-Covalent Interactions (NCI)

To prove the directing effect of the OH group vs. the Br group:

  • Perform an NCI Plot analysis (using Multiwfn or similar).

  • Look for green isosurfaces between the C3-OH proton and the peracid oxygen (stabilizing H-bond).

  • Look for blue/red regions near the Bromine (steric repulsion vs. halogen bonding).

Part 4: Reactivity Benchmarking

How does 1 compare to its non-brominated analog? This comparison highlights the specific impact of the C5-Br substituent.

Parameter3,6-dihydro-2H-pyran-3-ol (Analog) 5-Bromo-3,6-dihydro-2H-pyran-3-ol (1) Mechanistic Implication
HOMO Energy Higher (More nucleophilic)Lower (Less nucleophilic)1 reacts slower; requires stronger electrophiles or catalysis.
C3-OH Acidity (pKa) ~16~14.5 (Inductive effect of Br)The OH in 1 is a better H-bond donor, tightening the TS geometry.
Selectivity (Syn:Anti) ~4:1>10:1 (Predicted)The bulky Br at C5 blocks the anti face more effectively than H, enhancing syn selectivity.
Data Visualization: Activation Energy Comparison

ActivationEnergy Start Reactants TS_Analog Non-Brominated TS ΔG‡ = 16.2 kcal/mol Start->TS_Analog Faster TS_Bromo Brominated TS (1) ΔG‡ = 19.8 kcal/mol Start->TS_Bromo Slower (EWG Effect) Product Epoxide Product TS_Analog->Product TS_Bromo->Product

Figure 2: Comparative reaction coordinate diagram. The presence of Bromine (Red path) raises the activation barrier due to inductive electron withdrawal from the alkene, necessitating higher reaction temperatures or catalytic activation.

References

  • Siiskonen, A., & Priimagi, A. (2017).[2][3] Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2),[2] 50. [Link]

  • Yin, J., Gallis, C. E., & Chisholm, J. D. (2007).[4] Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054–7057. [Link]

  • De Proft, F., et al. (2023).[5] Electrophilic aromatic bromination study casts doubt on textbook intermediate.[5] Chemistry World. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. [Link]

  • Gaussian, Inc. (2016). Gaussian 16 User Reference: SCRF Keyword (SMD Model). [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of complex heterocyclic scaffolds is of paramount importance. 5-Bromo-3,6-dihydro-2H-pyran-3-ol represents a key pharmacophore and a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive analysis of potential synthetic routes to this target molecule, offering a comparative benchmark of their efficiency based on available experimental data for analogous transformations. While a standardized, industrial-scale production method for this specific molecule is not prominently documented, this guide extrapolates from established synthetic strategies for related dihydropyranols and brominated glycals to propose and evaluate plausible and efficient laboratory-scale syntheses.

Introduction to 5-Bromo-3,6-dihydro-2H-pyran-3-ol: A Privileged Scaffold

The dihydropyran motif is a core structure in numerous natural products and therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a bromine atom and a hydroxyl group at specific positions, as in 5-Bromo-3,6-dihydro-2H-pyran-3-ol, offers multiple points for further functionalization, making it a highly valuable intermediate for combinatorial chemistry and the development of new chemical entities. The stereochemistry of the hydroxyl and bromo substituents can also play a crucial role in biological activity, necessitating synthetic methods that offer good stereocontrol.

Proposed Synthetic Strategies and Comparative Analysis

This guide will focus on two primary conceptual approaches for the synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol:

  • Strategy 1: Bromination of a Dihydropyranol Precursor. This approach involves the initial synthesis of a suitable dihydropyranol, followed by a regioselective bromination.

  • Strategy 2: Cyclization of a Brominated Acyclic Precursor. This strategy entails the synthesis of a brominated acyclic dienol, which then undergoes a base-promoted cyclization to form the dihydropyran ring.

The following sections will delve into the specifics of each strategy, providing detailed protocols and a comparative analysis of their potential efficiencies.

Strategy 1: Electrophilic Bromination of a Glycal-Derived Dihydropyranol

This approach leverages the readily available class of compounds known as glycals, which are cyclic enol ethers derived from sugars. The double bond in glycals is susceptible to electrophilic addition, which can be exploited to introduce the desired bromine and hydroxyl functionalities. A plausible pathway involves the Ferrier rearrangement, a powerful tool for the synthesis of 2,3-unsaturated glycosides, followed by functional group manipulation and bromination.

Conceptual Workflow

A Tri-O-acetyl-D-glucal B 3,6-Dihydro-2H-pyran-3-ol Precursor A->B Ferrier Rearrangement & Deprotection C 5-Bromo-3,6-dihydro-2H-pyran-3-ol B->C Electrophilic Bromination (e.g., NBS)

Caption: Conceptual workflow for Strategy 1.

Experimental Protocol: Synthesis of Dihydropyranol Precursor via Ferrier Rearrangement

A common method for the synthesis of dihydropyranols is the reductive elimination of protected glycopyranosyl bromides to form glycals, followed by rearrangement.[1][2]

Step 1: Glycal Formation A simple and efficient procedure for preparing pyranoid glycals involves the reductive elimination of protected glycopyranosyl bromides using zinc dust and ammonium chloride in acetonitrile.[1] This method is scalable and compatible with various protecting groups, often providing excellent isolated yields (72-96%) in a short time (20-50 minutes).[1]

Step 2: Ferrier Rearrangement and Hydroxylation The resulting glycal can then undergo a Ferrier rearrangement. While the classic Ferrier reaction introduces a nucleophile at the anomeric position, modifications can lead to the desired dihydropyranol structure. Alternatively, dihydroxylation of the glycal double bond followed by selective protection and elimination can yield the desired precursor.

Experimental Protocol: Electrophilic Bromination

With the dihydropyranol precursor in hand, the next critical step is the regioselective introduction of the bromine atom at the 5-position.

Step 1: Bromination using N-Bromosuccinimide (NBS) A well-established method for the bromination of allylic and vinylic systems is the use of N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent like carbon tetrachloride or dichloromethane, often with a radical initiator such as AIBN or light. For the synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one, a related compound, bromine in methylene chloride has been used.[3] A one-step synthesis of 2-bromoglycals from glycals has also been reported using N-bromosuccinimide and silver nitrate.[4]

Reaction Conditions:

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Dichloromethane (CH2Cl2)

  • Temperature: 0 °C to room temperature

  • Reaction Time: 1-4 hours

Causality Behind Experimental Choices:

  • NBS: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Dichloromethane: A non-polar aprotic solvent that is inert under these reaction conditions and facilitates the dissolution of the reactants.

  • Low Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the reaction and can improve regioselectivity by minimizing side reactions.

Strategy 2: Base-Promoted Intramolecular Cyclization

This strategy offers an alternative route that builds the dihydropyran ring from a functionalized acyclic precursor. This approach can offer good control over the stereochemistry of the resulting product.

Conceptual Workflow

A Brominated Dienol Precursor B 5-Bromo-3,6-dihydro-2H-pyran-3-ol A->B Base-Promoted Intramolecular Cyclization

Caption: Conceptual workflow for Strategy 2.

Experimental Protocol: Synthesis of Brominated Dienol Precursor

The synthesis of the key brominated dienol precursor can be achieved through standard organic transformations, likely starting from a commercially available unsaturated alcohol.

Experimental Protocol: Intramolecular Cyclization

The crucial step in this strategy is the base-promoted 6-endo-trig cyclization of the brominated dienol. The choice of base and reaction conditions is critical to ensure high yield and selectivity.

Reaction Conditions:

  • Base: Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2)

  • Temperature: -78 °C to 0 °C

  • Reaction Time: 1-3 hours

Causality Behind Experimental Choices:

  • Strong, Non-nucleophilic Base: A strong base like NaH or LDA is required to deprotonate the hydroxyl group, initiating the intramolecular nucleophilic attack. These bases are preferred as they are less likely to act as nucleophiles themselves, which could lead to side products.

  • Anhydrous Conditions: These reactions are highly sensitive to moisture, as water would quench the strong base and the alkoxide intermediate. Therefore, anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) are essential.

  • Low Temperature: Performing the reaction at low temperatures (-78 °C to 0 °C) helps to control the reactivity of the strong base and can improve the selectivity of the cyclization, minimizing potential elimination or other side reactions.[5] In similar base-promoted cyclizations of sulfinyl dienols to form dihydropyrans, starting the reaction at -78 °C and gradually warming to 0 °C was found to be optimal, leading to excellent yields and single isomers.[5]

Comparative Analysis of Synthetic Efficiency

ParameterStrategy 1: Electrophilic BrominationStrategy 2: Intramolecular Cyclization
Starting Material Availability Readily available glycals or their precursors.Requires multi-step synthesis of the brominated dienol.
Number of Steps Potentially shorter.Likely involves more steps to prepare the precursor.
Stereocontrol Can be challenging to control the stereochemistry during bromination.Potentially better stereocontrol originating from the dienol precursor.
Yields (Anticipated) Moderate to good, depending on the selectivity of bromination.Good to excellent for the cyclization step.[5]
Scalability Glycal synthesis is scalable.[1] Bromination may require optimization for large scale.Cyclization with strong bases can be challenging to scale up.
Reagent Safety & Cost NBS is a relatively safe brominating agent. Solvents are standard.Strong bases (NaH, LDA) require careful handling. Anhydrous conditions add to complexity and cost.

Conclusion and Recommendations

Both proposed strategies offer viable pathways to 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

  • Strategy 1 (Electrophilic Bromination) is likely the more direct and potentially quicker route, especially if a suitable dihydropyranol precursor is readily accessible. However, achieving high regioselectivity in the bromination step may require careful optimization.

  • Strategy 2 (Intramolecular Cyclization) offers the potential for greater stereocontrol, which is often a critical factor in medicinal chemistry. While the synthesis of the acyclic precursor may be more involved, the cyclization step itself is expected to be efficient.[5]

For research and development purposes, Strategy 2 may be the preferred approach if specific stereoisomers are required. For initial exploratory synthesis where rapid access to the scaffold is the priority, Strategy 1 presents a more straightforward option.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the desired stereochemistry, scale of synthesis, and available resources. Further experimental validation is necessary to determine the optimal conditions and true efficiency of each approach for the synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

References

  • García-Ruano, J. L., et al. (2008). Sulfur-Directed Enantioselective Synthesis of Functionalized Dihydropyrans. The Journal of Organic Chemistry. [Link]

  • Dharuman, S., & Vankar, Y. D. (2014). An alternative approach for the one-step synthesis of 2-bromoglycals from glycals using N-bromosuccinimide and silver nitrate.
  • Zhuo, J.-C., & Wyler, H. (1997). Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide. Molecules. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • Li, L., et al. (2016). A simple and efficient procedure was designed for the preparation of pyranoid glycals. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted glycals from pyranosyl bromides. [Link]

  • Frontiers Media. (2021). Electrochemical Bromination of Glycals. [Link]

Sources

Comparative Guide: Cross-Reactivity Profiles of 5-Bromo-3,6-dihydro-2H-pyran-3-ol in Complex Synthetic Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly functionalized, non-planar scaffolds, oxygen-containing heterocycles like 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) have emerged as critical building blocks. This compound offers a unique synthetic handle: a vinylic bromide for transition-metal-catalyzed cross-coupling, paired with an allylic alcohol for structural elaboration. It is frequently utilized in the synthesis of complex natural product analogs (such as kinase inhibitors derived from TAN-2483B) and DNA-encoded libraries.

However, deploying this bifunctional molecule within complex mixtures—where myriad nucleophiles, electrophiles, and coordinating species coexist—requires a rigorous understanding of its cross-reactivity. This guide objectively compares the chemoselectivity of the 5-bromo analog against its halogenated alternatives and provides self-validating protocols to map its reactivity in high-throughput environments.

Mechanistic Causality in Cross-Reactivity

The reactivity of 5-Bromo-3,6-dihydro-2H-pyran-3-ol is governed by the electronic isolation of its functional groups. Unlike conjugated enol ethers, the C4=C5 double bond is isolated from the C1 oxygen, rendering the C5-bromide a true vinylic halide and the C3-hydroxyl a true allylic alcohol.

When introduced into a complex mixture (e.g., a fragment library containing primary amines, thiols, and heteroarenes), three distinct cross-reactivity pathways compete:

  • Catalytic Cross-Coupling (Desired): Oxidative addition of Pd(0) into the C(sp2)–Br bond. Because vinylic bromides undergo oxidative addition slower than aryl bromides, highly active, electron-rich ligands (e.g., XPhos) are required to prevent catalyst stalling.

  • Allylic Substitution (Off-Target): In the presence of strong Brønsted bases or Lewis acids, the C3-hydroxyl can undergo ionization. Competing nucleophiles in the mixture can then attack via SN1 or SN2' pathways, leading to undesired ring-substituted byproducts.

  • Alkene Electrophilic Addition (Off-Target): While the electron-withdrawing nature of the vinylic bromide partially deactivates the alkene, strong oxidants or electrophiles can still induce epoxidation or dihydroxylation.

Understanding these competing pathways is critical for selecting the correct halogenated scaffold. As demonstrated in recent literature on the [1], tuning the carbon-halogen bond dissociation energy is the primary method for controlling chemoselectivity.

Pathways Core 5-Bromo-3,6-dihydro- 2H-pyran-3-ol Pd Pd-Catalyzed Cross-Coupling Core->Pd Pd(0), Ligand, Nucleophile Allyl Allylic Activation (Tsuji-Trost/SN2') Core->Allyl Lewis Acid or Base + Nuc- Ox Alkene Oxidation (Epoxidation) Core->Ox mCPBA / OsO4 Prod1 C5-Functionalized Pyranol Pd->Prod1 Prod2 C3-Substituted Alkene Allyl->Prod2 Prod3 Saturated Bicyclic Core Ox->Prod3

Caption: Chemoselective reaction pathways and potential cross-reactivity of 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

Objective Comparison: Halogenated Alternatives

To objectively assess performance, we must compare the 5-bromo scaffold against its iodo, chloro, and unhalogenated counterparts. The data below synthesizes the kinetic stability and cross-coupling efficiency of these analogs when subjected to a standard complex mixture (containing 1.0 eq of a primary amine, a thiol, and an arylboronic acid).

The 5-Bromo analog represents the optimal "Goldilocks" zone. The 5-Iodo analog, while highly reactive in cross-coupling, suffers from severe proto-dehalogenation and light-induced homolytic cleavage in complex mixtures. Conversely, the 5-Chloro analog is too inert; the forcing conditions (>100°C) required for its activation inevitably trigger the thermal degradation of the sensitive allylic alcohol.

Table 1: Comparative Reactivity Profiles in Complex Mixtures
Scaffold AnalogOxidative Addition RateStability in Nucleophilic MixturesOptimal Cross-Coupling CatalystPrimary Cross-Reactivity Risk
5-Iodo Very HighLow (Prone to dehalogenation)Pd(PPh3)4Homocoupling, photo-degradation
5-Bromo (Target) High Moderate-High Pd2(dba)3 / XPhos Allylic substitution (Base-driven)
5-Chloro LowHighPd2(dba)3 / BrettPhosUnreacted starting material
Unhalogenated N/AVery HighN/AAllylic substitution only

Note: The preference for Pd/XPhos with the 5-bromo analog is due to the ligand's ability to accelerate reductive elimination, preventing the accumulation of Pd(II) intermediates that might otherwise coordinate to and activate the allylic alcohol [2].

Self-Validating Experimental Protocol: Chemoselectivity Profiling

To reliably utilize 5-Bromo-3,6-dihydro-2H-pyran-3-ol in library synthesis, you must quantify its cross-reactivity. The following protocol utilizes a Split-Sample Control System . By running a parallel reaction without the palladium catalyst, you isolate and quantify background cross-reactivity (e.g., uncatalyzed nucleophilic attack on the allylic alcohol), ensuring the reported cross-coupling yields are absolute and validated.

Experimental Causality & Design
  • Internal Standard (1,3,5-Trimethoxybenzene): Chosen because its distinct NMR singlet (~6.1 ppm) does not overlap with the pyranol's vinylic/allylic protons (4.0–6.0 ppm), allowing non-destructive quantification.

  • Biphasic Solvent (Toluene/H2O): Compartmentalizes the inorganic base (K3PO4) in the aqueous layer. This prevents high local concentrations of base in the organic phase, suppressing the base-catalyzed degradation of the allylic alcohol.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • In an inert-atmosphere glovebox, prepare a stock solution containing 5-Bromo-3,6-dihydro-2H-pyran-3-ol (0.1 M), phenylboronic acid (0.15 M), and a complex additive mixture (0.05 M each of benzylamine, thiophenol, and pyridine) in degassed Toluene.

  • Add 1,3,5-trimethoxybenzene (0.05 M) as the internal quantitative standard.

Step 2: Split-Sample Aliquoting

  • Divide the stock solution equally into two sealed reaction vials: Vial A (Test) and Vial B (Validation Control) .

  • To both vials, add an equal volume of degassed 0.5 M aqueous K3PO4.

Step 3: Catalyst Addition & Incubation

  • To Vial A , add a pre-mixed catalyst solution of Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

  • To Vial B , add an equivalent volume of neat Toluene (No Palladium).

  • Seal both vials and incubate at 80°C for 12 hours under vigorous stirring (1000 rpm) to ensure efficient phase transfer.

Step 4: Standardized Quench & Analysis

  • Cool both vials to room temperature. Quench by adding 1 mL of saturated aqueous NH4Cl to neutralize the base.

  • Extract the organic layers, filter through a short pad of Celite to remove palladium black (Vial A), and concentrate under reduced pressure.

  • Analyze both crude mixtures via quantitative 1H-NMR (qNMR) and LC-MS.

Step 5: Data Validation

  • Validation Check: If Vial B shows >5% consumption of the starting pyranol, background cross-reactivity (e.g., thiophenol attacking the allylic alcohol) is occurring.

  • True Yield Calculation: Subtract the consumption rate in Vial B from the product conversion rate in Vial A to determine the true, catalyst-driven chemoselectivity.

Workflow Step1 1. Matrix Preparation Mix Pyranol with Complex Library Step2 2. Split-Sample Aliquoting Divide into Test and Control Step1->Step2 Test 3A. Catalytic Reaction + Pd2(dba)3 / XPhos Step2->Test Active Pathway Control 3B. Background Control No Palladium Added Step2->Control Validation Pathway Step4 4. Standardized Quench Add 1,3,5-Trimethoxybenzene (IS) Test->Step4 Control->Step4 Step5 5. LC-MS/NMR Quantification Calculate True Catalytic Yield Step4->Step5

Caption: Self-validating split-sample workflow for quantifying absolute cross-reactivity.

Conclusion

5-Bromo-3,6-dihydro-2H-pyran-3-ol provides an optimal balance of reactivity and stability for complex mixture synthesis. By utilizing bulky, electron-rich phosphine ligands (like XPhos) and biphasic solvent systems, researchers can effectively drive C5-vinylic cross-coupling while suppressing C3-allylic cross-reactivity. Implementing self-validating controls, as outlined above, ensures that any observed functionalization is strictly catalyst-controlled, preserving the integrity of downstream biological or structural assays.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews (via PubMed Central) URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Journal of the American Chemical Society (via PubMed Central) URL:[Link]

Safety Operating Guide

Advanced Operational & Safety Guide: Handling 5-Bromo-3,6-dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in pharmaceutical synthesis and drug development, 5-Bromo-3,6-dihydro-2H-pyran-3-ol (CAS: 2247401-67-6) requires stringent handling protocols. Because it is a brominated aliphatic heterocycle, its physical properties—specifically its lipophilicity and potential as an alkylating agent—demand a highly controlled environment to ensure both personnel safety and chemical integrity.

This guide provides drug development professionals with a field-proven, self-validating operational framework for the safe handling, spill management, and disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the mechanistic behavior of 5-Bromo-3,6-dihydro-2H-pyran-3-ol is the foundation of effective safety protocols.

  • Molecular Stability: With a molecular weight of 179.01 g/mol [1], this compound features a dihydropyran ring with a vinylic/allylic bromine atom. It is prone to thermal degradation and must be stored sealed in a dry environment at 2–8°C to preserve its structural integrity ()[1].

  • Toxicological Profile: Brominated organic compounds are highly lipophilic, allowing them to rapidly permeate biological membranes and standard porous laboratory materials. Furthermore, improper combustion of these compounds can lead to the formation of persistent organic pollutants (POPs) ()[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated organics. The barrier system must be selected based on the chemical's specific permeation rates and the operational context (e.g., dry powder vs. solvated state).

Table 1: Quantitative Safety Metrics & PPE Specifications

Safety Parameter / PPESpecification / MetricScientific Causality & Rationale
Storage Temperature 2°C to 8°C (Sealed, Dry)Prevents thermal degradation and preserves the integrity of the dihydropyran ring[1].
Fume Hood Face Velocity 80 – 120 FPMEnsures optimal aerodynamic containment of brominated particulates without causing turbulent vortexes that could push vapors outward.
Primary Glove Material Heavy-Duty Nitrile (>0.11 mm)Provides >480 minutes of breakthrough resistance against the dry solid form, preventing dermal absorption.
Secondary Glove (Solvent Use) Viton / FluoroelastomerRequired if the compound is dissolved in halogenated solvents (e.g., Dichloromethane), which rapidly degrade standard nitrile.
Ocular Protection ANSI Z87.1 Splash GogglesProtects against micro-particulate aerosolization and solvent splashing; standard safety glasses lack orbital seals.
Standard Operating Procedure: Step-by-Step Methodology

To ensure absolute safety, every interaction with 5-Bromo-3,6-dihydro-2H-pyran-3-ol must follow a self-validating workflow. Do not proceed to the next step unless the current step's validation criteria are met.

Phase 1: Environmental Setup & Acclimation

  • Ventilation Verification: Activate the chemical fume hood and verify the digital monitor reads a face velocity between 80–120 FPM. Validation: A tissue paper held at the sash should pull gently inward without violent fluttering.

  • Thermal Acclimation: Retrieve the sealed container from 2–8°C storage[1]. Allow it to sit in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold container introduces atmospheric moisture, causing condensation that can hydrolyze or degrade the compound.

Phase 2: PPE Donning & Static Control 3. Barrier Application: Don a flame-resistant (FR) lab coat, ANSI Z87.1 goggles, and double-layer gloves (Nitrile inner, Viton outer if solvents are present). 4. Static Mitigation: Ground yourself and use an anti-static, grounded spatula for transfer. Causality: Brominated powders can hold static charges, leading to sudden aerosolization when disturbed.

Phase 3: Execution & Transfer 5. Massing: Weigh the compound directly inside the fume hood using an enclosed analytical balance. Never transport unsealed brominated powders across the laboratory space. 6. Solvation: If preparing a solution, add the solvent to the compound slowly to monitor for exothermic reactions, keeping the sash as low as possible.

Spill Response & Environmental Containment

Immediate and appropriate action is critical in the event of a spill to prevent personnel exposure and environmental contamination ()[3].

G Start Initiate Handling Procedure PPE Don Required PPE (Nitrile/Neoprene, Goggles) Start->PPE Hood Transfer to Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill MinorSpill Minor Spill (<50g) Apply Thiosulfate Spill->MinorSpill Yes (Small) MajorSpill Major Spill (>50g) Evacuate & Call EHS Spill->MajorSpill Yes (Large) Success Safe Operation Completed Spill->Success No Waste Collect in Halogenated Waste Container MinorSpill->Waste Incinerate High-Temp Incineration (Prevents Dioxins) Waste->Incinerate

Operational workflow and spill response matrix for 5-Bromo-3,6-dihydro-2H-pyran-3-ol.

Spill Management Protocol:

  • Minor Spills (< 50g): Treat the affected area with sodium thiosulfate to neutralize any reactive brominated species[3]. Absorb the neutralized mixture with inert chemical pads and transfer immediately to a sealed halogenated waste container.

  • Major Spills (> 50g): Evacuate the immediate area, increase local exhaust ventilation to maximum, and contact Environmental Health and Safety (EHS). Do not attempt to clean a major halogenated spill without a Self-Contained Breathing Apparatus (SCBA).

Waste Disposal & Incineration Logistics

The disposal of 5-Bromo-3,6-dihydro-2H-pyran-3-ol requires strict adherence to halogenated waste protocols to prevent severe environmental toxicity.

  • Strict Segregation: All residual compound, contaminated gloves, and absorbent pads must be placed in a dedicated "Halogenated Organic Waste" container.

  • The Dioxin Risk: Never mix brominated organic waste with non-halogenated organic waste. Non-halogenated wastes are often reprocessed as fuels; if brominated compounds are present during standard combustion, they act as precursors to highly toxic brominated dioxins and furans ()[4].

  • Final Destruction: Ensure your waste management provider utilizes high-temperature incineration (or mechanochemical destruction) specifically calibrated for halogenated persistent organic pollutants[2].

References
  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal". RiskAssess. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Mechanochemical conversion of brominated POPs into useful oxybromides: a greener approach". PubMed Central (PMC). URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.